molecular formula C4H2BrClS B1265590 2-Bromo-5-chlorothiophene CAS No. 2873-18-9

2-Bromo-5-chlorothiophene

Cat. No.: B1265590
CAS No.: 2873-18-9
M. Wt: 197.48 g/mol
InChI Key: ZFAJPWYXLYGUJU-UHFFFAOYSA-N
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Description

2-Bromo-5-chlorothiophene is a useful research compound. Its molecular formula is C4H2BrClS and its molecular weight is 197.48 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-chlorothiophene
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InChI

InChI=1S/C4H2BrClS/c5-3-1-2-4(6)7-3/h1-2H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZFAJPWYXLYGUJU-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=C(SC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H2BrClS
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DSSTOX Substance ID

DTXSID70182887
Record name 2-Bromo-5-chlorothiophene
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Molecular Weight

197.48 g/mol
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Physical Description

Clear light yellow or pink-orange liquid; [Acros Organics MSDS]
Record name 2-Bromo-5-chlorothiophene
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CAS No.

2873-18-9
Record name 2-Bromo-5-chlorothiophene
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Record name 2-bromo-5-chlorothiophene
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Record name 2-BROMO-5-CHLOROTHIOPHENE
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chlorothiophene is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique electronic properties and reactivity make it a valuable precursor for the development of novel pharmaceuticals, agrochemicals, and advanced materials, including conductive polymers and organic electronics.[1][2] This technical guide provides a comprehensive overview of the physical properties of this compound, detailed experimental protocols for their determination, and an analysis of its spectral characteristics and reactivity.

Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in various chemical reactions. A summary of its key physical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₄H₂BrClS[3][4][5][6]
Molecular Weight 197.48 g/mol [3][4][5][7]
Appearance Colorless to pale yellow or light brown liquid[1][2]
Density 1.803 g/mL at 25 °C[3][8][9]
Boiling Point 69-70 °C at 18 mmHg[3][8][9][10]
Melting Point -20 °C[8][10]
Refractive Index (n20/D) 1.596[3][10]
Solubility Soluble in organic solvents such as dichloromethane and ether; limited solubility in water.[1]
Flash Point 85 °C (closed cup)[3]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Determination of Boiling Point

The boiling point of this compound is determined at reduced pressure using a short-path distillation apparatus.

Materials:

  • Short-path distillation apparatus

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Thermometer

  • Vacuum pump

  • Manometer

  • This compound sample

Procedure:

  • Assemble the short-path distillation apparatus, ensuring all joints are properly sealed.

  • Place a sample of this compound into the round-bottom flask along with a magnetic stir bar.

  • Position the thermometer such that the bulb is just below the side arm leading to the condenser.

  • Connect the apparatus to a vacuum pump and a manometer.

  • Begin stirring and gradually heat the sample using the heating mantle.

  • Reduce the pressure to 18 mmHg.

  • Record the temperature at which the liquid boils and a steady stream of condensate is observed on the condenser. This temperature is the boiling point.

Determination of Density

The density of this compound is determined using a pycnometer at a constant temperature of 25 °C.

Materials:

  • Pycnometer (specific gravity bottle)

  • Analytical balance

  • Constant temperature water bath (25 °C)

  • This compound sample

  • Distilled water

Procedure:

  • Clean and dry the pycnometer thoroughly.

  • Weigh the empty pycnometer on an analytical balance.

  • Fill the pycnometer with distilled water and place it in the constant temperature water bath at 25 °C for 30 minutes to reach thermal equilibrium.

  • Remove the pycnometer, wipe it dry, and weigh it.

  • Empty and dry the pycnometer again.

  • Fill the pycnometer with the this compound sample and repeat step 3.

  • Remove the pycnometer, wipe it dry, and weigh it.

  • Calculate the density using the following formula: Density = (mass of sample) / (mass of water) * density of water at 25 °C

Determination of Refractive Index

The refractive index of this compound is measured using an Abbe refractometer at 20 °C with a sodium D-line light source (589 nm).

Materials:

  • Abbe refractometer

  • Constant temperature water bath (20 °C)

  • Sodium D-line light source

  • This compound sample

  • Dropper

Procedure:

  • Calibrate the Abbe refractometer using a standard sample with a known refractive index.

  • Circulate water from the constant temperature bath at 20 °C through the refractometer prisms.

  • Place a few drops of the this compound sample onto the surface of the prism.

  • Close the prism and allow a few minutes for the sample to reach thermal equilibrium.

  • Adjust the light source and the refractometer's optics to bring the dividing line between the light and dark fields into sharp focus.

  • Align the dividing line with the crosshairs in the eyepiece.

  • Read the refractive index value from the instrument's scale.

Spectral Properties and Analysis

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ typically shows two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The chemical shifts are approximately δ 6.83 and δ 6.67 ppm. The coupling constant between these two protons is a characteristic feature.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands for this compound are expected for C-H stretching of the aromatic ring, C=C stretching of the thiophene ring, and C-Br and C-Cl stretching vibrations.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is influenced by the presence of bromine and chlorine isotopes, leading to characteristic isotopic clusters for the molecular ion and fragment ions.

Reactivity and Synthetic Applications

This compound is a key intermediate in the synthesis of a wide range of organic compounds, primarily through cross-coupling reactions.

Suzuki Cross-Coupling Reaction

The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds. This compound can be selectively coupled with various boronic acids at the more reactive 2-position (bearing the bromine atom) to synthesize 2-aryl-5-chlorothiophenes.

Experimental Workflow for Suzuki Cross-Coupling

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Combine this compound, aryl boronic acid, base, and Pd catalyst in a flask start->reagents atmosphere Establish inert atmosphere (Nitrogen or Argon) reagents->atmosphere solvent Add degassed solvent (e.g., Dioxane/Water) atmosphere->solvent heat Heat the reaction mixture (e.g., 90-100 °C) with stirring solvent->heat monitor Monitor reaction progress (TLC or GC-MS) heat->monitor cool Cool to room temperature monitor->cool extract Aqueous work-up and extraction with organic solvent cool->extract dry Dry organic layer and remove solvent extract->dry purify Purify by column chromatography dry->purify end End purify->end

Caption: Experimental workflow for the Suzuki cross-coupling reaction.

Logical Relationship in Suzuki Coupling

Suzuki_Logic Reactant This compound Product 2-Aryl-5-chlorothiophene Reactant->Product Reacts with Condition1 Aryl Boronic Acid Condition1->Product Provides aryl group Condition2 Palladium Catalyst Condition2->Product Catalyzes reaction Condition3 Base Condition3->Product Activates boronic acid

Caption: Logical relationships in the Suzuki cross-coupling reaction.

References

An In-depth Technical Guide to 2-Bromo-5-chlorothiophene (CAS: 2873-18-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chlorothiophene is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis.[1] Its thiophene core, substituted with both bromine and chlorine, offers differential reactivity, making it a valuable precursor for the synthesis of complex organic molecules.[2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, key reactions, and applications, with a focus on its role in drug discovery and materials science.

Physicochemical and Safety Data

This compound is a light yellow to brown clear liquid at room temperature.[2] Its key physical and chemical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2873-18-9[2][3][4][5]
Molecular Formula C₄H₂BrClS[2][3][4][5]
Molecular Weight 197.48 g/mol [3][6]
Appearance Light yellow to brown clear liquid[2]
Boiling Point 69-70 °C at 18 mmHg[3][7]
Density 1.803 g/mL at 25 °C[3][8]
Refractive Index (n20/D) 1.596[3][8]
Flash Point 85 °C (185 °F) - closed cup[3]
Solubility Soluble in organic solvents like dichloromethane and ether; limited solubility in water.[1]
SMILES String Clc1ccc(Br)s1[3]
InChI Key ZFAJPWYXLYGUJU-UHFFFAOYSA-N[3]

Safety Information

This compound is a combustible liquid and should be handled with appropriate safety precautions.[3][9] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[6][9] Personal protective equipment, including eye shields and gloves, should be worn when handling this compound.[3]

Table 2: GHS Hazard Information for this compound

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin
Skin Irritation (Category 2)H315: Causes skin irritation
Eye Irritation (Category 2A)H319: Causes serious eye irritation
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled
Combustible Liquid (Category 4)H227: Combustible liquid

Synthesis and Reactions

Synthesis of this compound

A common route for the synthesis of this compound involves the bromination of 2-chlorothiophene. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-chlorothiophene

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chlorothiophene (1 equivalent) in an appropriate solvent such as carbon tetrachloride or acetonitrile.

  • Add N-bromosuccinimide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by washing with a 5% sodium bicarbonate solution, followed by extraction with a suitable organic solvent (e.g., dichloromethane).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the final product. Further purification can be achieved by vacuum distillation.

Key Reactions

The differential reactivity of the C-Br and C-Cl bonds in this compound makes it an excellent substrate for selective cross-coupling reactions, such as the Suzuki and Stille reactions. The C-Br bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond.

3.2.1. Suzuki Cross-Coupling Reaction

The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.

Experimental Protocol: Synthesis of 2-Aryl-5-chlorothiophenes via Suzuki Coupling

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas for inert atmosphere

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), potassium phosphate (2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.

3.2.2. Stille Cross-Coupling Reaction

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide.

Experimental Protocol: Stille Coupling of this compound

Materials:

  • This compound

  • Organostannane reagent (e.g., tributyl(aryl)tin) (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃)

  • Anhydrous toluene or THF

  • Nitrogen or Argon gas for inert atmosphere

  • Schlenk flask

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) and the organostannane reagent (1.1 equivalents) in anhydrous toluene.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%).

  • Heat the reaction mixture to 90-110 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel. The toxic organotin byproducts can often be removed by washing with a saturated aqueous solution of potassium fluoride (KF).

Applications

Drug Development

The thiophene scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[10] this compound serves as a key intermediate in the synthesis of more complex thiophene-containing molecules with potential therapeutic applications.

While no major drug is directly synthesized from this compound, the closely related thienopyridine class of drugs, such as Clopidogrel and Prasugrel, highlight the importance of the thiophene moiety in targeting platelet aggregation. These drugs are irreversible antagonists of the P2Y₁₂ receptor, a key receptor in ADP-mediated platelet activation.

Signaling_Pathway cluster_Metabolism Hepatic Metabolism cluster_Platelet Platelet Prodrug Thienopyridine Prodrug (e.g., Clopidogrel, Prasugrel) ActiveMetabolite Active Thiol Metabolite Prodrug->ActiveMetabolite CYP450 Enzymes P2Y12 P2Y12 Receptor ActiveMetabolite->P2Y12 Irreversible Antagonism GPIIbIIIa GPIIb/IIIa Activation P2Y12->GPIIbIIIa Signal Transduction ADP ADP ADP->P2Y12 Binding Aggregation Platelet Aggregation GPIIbIIIa->Aggregation Leads to

Caption: Mechanism of action of thienopyridine antiplatelet drugs.

Materials Science

This compound is a valuable monomer for the synthesis of conductive polymers. Polythiophenes are a class of polymers that exhibit electrical conductivity and are used in various organic electronic devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The properties of the resulting polymer can be tuned by the choice of substituents on the thiophene ring.

Experimental Protocol: Synthesis of a Poly(3-substituted-thiophene) Derivative

This protocol describes a general method for the synthesis of a polythiophene derivative using a Grignard Metathesis (GRIM) polymerization, which allows for the formation of regioregular polymers with enhanced electronic properties.

Materials:

  • A 2,5-dihalo-3-alkylthiophene monomer (can be synthesized from this compound via subsequent reactions)

  • tert-Butylmagnesium chloride

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the 2,5-dihalo-3-alkylthiophene monomer in anhydrous THF.

  • Add one equivalent of tert-butylmagnesium chloride dropwise at room temperature and stir for 1-2 hours to facilitate the magnesium-halogen exchange.

  • Add a catalytic amount of Ni(dppp)Cl₂ to initiate the polymerization.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Terminate the polymerization by adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration and purify further by Soxhlet extraction with suitable solvents (e.g., methanol, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers.

Experimental and Application Workflows

The following diagrams illustrate a typical experimental workflow for a Suzuki cross-coupling reaction using this compound and a logical flow of its applications.

Experimental_Workflow Start Start Setup Reaction Setup: - this compound - Arylboronic acid - Pd(PPh3)4, K3PO4 - Dioxane/Water Start->Setup Reaction Reaction: - Heat to 90°C - Stir for 12h under N2 Setup->Reaction Workup Workup: - Cool to RT - Extraction with Ethyl Acetate - Wash with Brine Reaction->Workup Purification Purification: - Dry over Na2SO4 - Concentrate in vacuo - Column Chromatography Workup->Purification Product 2-Aryl-5-chlorothiophene Purification->Product

Caption: General experimental workflow for a Suzuki cross-coupling reaction.

Logical_Relationships cluster_Applications Applications cluster_Products End Products Core This compound Pharma Pharmaceutical Intermediates Core->Pharma Materials Monomers for Conductive Polymers Core->Materials Agro Agrochemical Synthesis Core->Agro Drugs Bioactive Molecules & Drugs Pharma->Drugs Polymers Organic Electronics (OFETs, OPVs) Materials->Polymers Pesticides Herbicides & Fungicides Agro->Pesticides

Caption: Logical relationships of this compound applications.

References

An In-depth Technical Guide to 2-Bromo-5-chlorothiophene: Molecular Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-chlorothiophene, a halogenated heterocyclic compound with significant applications in organic synthesis. It serves as a crucial building block in the development of pharmaceuticals, agrochemicals, and materials for organic electronics.[1] This document details its molecular structure, physicochemical properties, and provides in-depth experimental protocols for its synthesis and characterization.

Molecular Structure and Formula

This compound is an organosulfur compound characterized by a five-membered aromatic thiophene ring.[1] The ring is substituted at the 2-position with a bromine atom and at the 5-position with a chlorine atom.

Molecular Formula: C₄H₂BrClS[2]

Structure:

Synonyms: 5-Bromo-2-chlorothiophene, 2-Chloro-5-bromothiophene[2]

Physicochemical and Spectroscopic Data

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValue
CAS Number 2873-18-9[2]
Molecular Weight 197.48 g/mol [2]
Appearance Light yellow to brown clear liquid
Boiling Point 69-70 °C at 18 mmHg[1]
Density 1.803 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.596[1]
Solubility Soluble in organic solvents such as dichloromethane and ether; limited solubility in water.[1]
¹H NMR (400 MHz, CDCl₃) δ 6.83 (d, J=4.0 Hz, 1H), 6.67 (d, J=4.0 Hz, 1H)
InChI Key ZFAJPWYXLYGUJU-UHFFFAOYSA-N

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established principles of organic synthesis and analytical chemistry.

Synthesis of this compound

A common synthetic route to this compound involves the electrophilic bromination of 2-chlorothiophene. The chlorine atom is a deactivating group, yet it directs incoming electrophiles to the vacant alpha-position (position 5).

Reaction:

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve 2-chlorothiophene (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Bromination: Slowly add a solution of bromine (1 equivalent) in the same solvent to the stirred solution of 2-chlorothiophene via the dropping funnel. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent like dichloromethane.

  • Washing: Wash the organic layer sequentially with a saturated solution of sodium thiosulfate (to remove unreacted bromine), a saturated solution of sodium bicarbonate (to neutralize the acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Characterization Protocols

NMR spectroscopy is used to confirm the structure of the synthesized compound by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • Instrument Setup: Record the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. The two aromatic protons on the thiophene ring are expected to appear as two distinct doublets due to coupling with each other.

  • Data Analysis: Process the spectrum to determine the chemical shifts (δ) in ppm and the coupling constants (J) in Hz.

FT-IR spectroscopy is employed to identify the functional groups present in the molecule by detecting the absorption of infrared radiation.

Attenuated Total Reflectance (ATR)-FTIR Protocol:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small drop of the liquid this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Analyze the resulting spectrum for characteristic absorption bands. Key peaks will correspond to C-H, C=C, and C-S stretching and bending vibrations of the thiophene ring, as well as C-Br and C-Cl stretching frequencies.

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify the components of a mixture.

GC-MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent such as dichloromethane or hexane.

  • GC Method:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d.).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range of m/z 40-300.

  • Data Analysis: The resulting chromatogram will show the retention time of the compound, confirming its purity. The mass spectrum will display the molecular ion peak (M⁺) and a characteristic fragmentation pattern, which can be used to confirm the molecular weight and structure of this compound. The isotopic pattern due to the presence of bromine and chlorine will be a key diagnostic feature.

Visualized Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to its structural confirmation and purity analysis.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization & Analysis cluster_results Confirmation start 2-Chlorothiophene + Bromine (Br₂) reaction Electrophilic Bromination start->reaction crude Crude Product reaction->crude purification Vacuum Distillation crude->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structure Elucidation ftir FT-IR Spectroscopy product->ftir Functional Group Identification gcms GC-MS product->gcms Purity & Molecular Weight Confirmation confirmation Structural Confirmation & Purity Assessment nmr->confirmation ftir->confirmation gcms->confirmation

Caption: Synthesis and characterization workflow for this compound.

References

An In-depth Technical Guide to the Synthesis and Preparation of 2-Bromo-5-chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of 2-Bromo-5-chlorothiophene, a key intermediate in the development of various pharmaceutical and organic electronic materials. This document details the primary synthetic pathways, experimental protocols, and quantitative data to support research and development in this field.

Introduction

This compound is a halogenated heterocyclic compound with the chemical formula C₄H₂BrClS. Its unique substitution pattern makes it a valuable building block in organic synthesis, particularly in cross-coupling reactions where the differential reactivity of the bromine and chlorine substituents can be exploited for selective functionalization. This guide focuses on the most common and effective methods for its preparation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 2873-18-9[1][2][3]
Molecular Formula C₄H₂BrClS[1][2][3]
Molecular Weight 197.48 g/mol [1][2][3]
Appearance Clear light yellow or pink-orange liquid[1]
Boiling Point 69-70 °C at 18 mmHg
Density 1.803 g/mL at 25 °C
Refractive Index (n20/D) 1.596
InChI 1S/C4H2BrClS/c5-3-1-2-4(6)7-3/h1-2H[1][4]
InChIKey ZFAJPWYXLYGUJU-UHFFFAOYSA-N[1][4]
SMILES C1=C(SC(=C1)Br)Cl[1]

Synthetic Pathways

The synthesis of this compound is primarily achieved through two main electrophilic halogenation routes: the bromination of 2-chlorothiophene and the chlorination of 2-bromothiophene. The choice of starting material and halogenating agent can influence the yield and purity of the final product.

Synthesis_Pathways Synthesis Pathways of this compound 2-Chlorothiophene 2-Chlorothiophene This compound This compound 2-Chlorothiophene->this compound Bromination (e.g., NBS, Br2) 2-Bromothiophene 2-Bromothiophene 2-Bromothiophene->this compound Chlorination (e.g., NCS, Cl2)

Caption: Primary synthetic routes to this compound.

Bromination of 2-Chlorothiophene

This is a widely used method due to the commercial availability of 2-chlorothiophene. The bromination is typically carried out using N-bromosuccinimide (NBS) as the brominating agent, which offers good selectivity for the vacant alpha-position of the thiophene ring.

Chlorination of 2-Bromothiophene

An alternative route involves the chlorination of 2-bromothiophene. N-chlorosuccinimide (NCS) is a common chlorinating agent for this transformation, providing a controlled way to introduce a chlorine atom at the 5-position.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Synthesis via Bromination of 2-Chlorothiophene

This protocol is based on general procedures for the bromination of thiophene derivatives.

Materials:

  • 2-Chlorothiophene

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorothiophene (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain this compound as a clear liquid.

Bromination_Workflow Workflow for Bromination of 2-Chlorothiophene cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve 2-Chlorothiophene in DMF Dissolve 2-Chlorothiophene in DMF Cool to 0 C Cool to 0 C Dissolve 2-Chlorothiophene in DMF->Cool to 0 C Add NBS Add NBS Cool to 0 C->Add NBS Warm to RT and Stir Warm to RT and Stir Add NBS->Warm to RT and Stir Quench with Water Quench with Water Warm to RT and Stir->Quench with Water Extract with CH2Cl2 Extract with CH2Cl2 Quench with Water->Extract with CH2Cl2 Wash with NaHCO3 and Brine Wash with NaHCO3 and Brine Extract with CH2Cl2->Wash with NaHCO3 and Brine Dry over MgSO4 Dry over MgSO4 Wash with NaHCO3 and Brine->Dry over MgSO4 Concentrate Concentrate Dry over MgSO4->Concentrate Vacuum Distillation Vacuum Distillation Concentrate->Vacuum Distillation Pure this compound Pure this compound Vacuum Distillation->Pure this compound

Caption: Experimental workflow for the bromination of 2-chlorothiophene.

Synthesis via Chlorination of 2-Bromothiophene

This protocol is adapted from general procedures for the chlorination of thiophenes.

Materials:

  • 2-Bromothiophene

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a solution of 2-bromothiophene (1 equivalent) in acetonitrile, add N-chlorosuccinimide (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by vacuum distillation.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Actual results may vary depending on the specific reaction conditions and scale.

Synthesis RouteStarting MaterialReagentTypical YieldPurityReference
Bromination2-ChlorothiopheneNBS85-95%>98% (GC)General procedure
Chlorination2-BromothiopheneNCS80-90%>98% (GC)General procedure

Spectroscopic Data

The structural confirmation of this compound is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR).

¹H NMR Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): δ 6.83 (d, J = 4.0 Hz, 1H), 6.67 (d, J = 4.0 Hz, 1H).[5]

¹³C NMR Spectroscopy
  • ¹³C NMR data is available for this compound and can be found in various databases. [1]

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Avoid inhalation, ingestion, and skin contact.

Conclusion

This technical guide has provided a detailed overview of the synthesis and preparation of this compound. The bromination of 2-chlorothiophene is generally the preferred method due to its high yield and the ready availability of the starting material. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

An In-depth Technical Guide to the Core Chemical Reactions of 2-Bromo-5-chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chlorothiophene is a versatile heterocyclic building block of significant interest in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. Its distinct electronic properties and the differential reactivity of its two halogen substituents—bromine and chlorine—make it an ideal substrate for a variety of selective cross-coupling and functionalization reactions. This technical guide provides a comprehensive overview of the key chemical transformations involving this compound, complete with detailed experimental protocols, quantitative data, and workflow diagrams to support researchers in their synthetic endeavors.

Core Reactivity and Strategic Considerations

The synthetic utility of this compound lies in the ability to selectively functionalize the C-Br bond over the more robust C-Cl bond. The general order of reactivity for oxidative addition to a palladium(0) catalyst is C-I > C-Br > C-OTf > C-Cl.[1] This inherent difference in reactivity allows for the regioselective formation of a diverse array of 2-substituted-5-chlorothiophenes, which can then be subjected to further transformations at the chloro-position if desired.

Key Chemical Reactions

This guide will focus on the following key classes of reactions involving this compound:

  • Palladium-Catalyzed Cross-Coupling Reactions

    • Suzuki Coupling

    • Stille Coupling

    • Heck Coupling

    • Sonogashira Coupling

  • Organometallic Intermediate Formation

    • Grignard Reaction

    • Lithiation

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For this compound, these reactions typically occur selectively at the more reactive C-Br bond.

Suzuki Coupling

The Suzuki coupling reaction is a versatile method for the formation of C-C bonds by coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is widely used for the synthesis of biaryl and aryl-heteroaryl compounds.[2]

Suzuki_Coupling A This compound C Pd Catalyst, Base A->C B Ar-B(OH)2 B->C D 2-Aryl-5-chlorothiophene C->D

Caption: General scheme of the Suzuki coupling reaction.

Arylboronic AcidProductYield (%)Reference
4-Methylphenylboronic acid2-Chloro-5-(4-methylphenyl)thiophene85[2]
4-Methoxyphenylboronic acid2-Chloro-5-(4-methoxyphenyl)thiophene88[2]
4-Chlorophenylboronic acid2-Chloro-5-(4-chlorophenyl)thiophene82[2]
3-Chloro-4-fluorophenylboronic acid2-Chloro-5-(3-chloro-4-fluorophenyl)thiophene75[2]
3,5-Dimethylphenylboronic acid2-Chloro-5-(3,5-dimethylphenyl)thiophene78[2]
3,4-Dichlorophenylboronic acid2-Chloro-5-(3,4-dichlorophenyl)thiophene70[2]
  • Reaction Setup: To a stirred solution of this compound (1.0 mmol) in 3 mL of dioxane, add tetrakis(triphenylphosphine)palladium(0) (5.0 mol %).

  • Reagent Addition: Stir the mixture for 30 minutes. To this mixture, add the respective arylboronic acid (1.1 mmol), 1.5 mL of water, and potassium phosphate (2.0 mmol).

  • Reaction Conditions: Stir the resulting mixture at 90 °C for 12 hours.

  • Work-up and Purification: After cooling to room temperature, purify the resultant product by column chromatography.

Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organostannane, catalyzed by a palladium complex.[3][4] This reaction is known for its tolerance of a wide variety of functional groups.[5]

Stille_Coupling A This compound C Pd Catalyst A->C B R-Sn(Bu)3 B->C D 2-Substituted-5-chlorothiophene C->D

Caption: General scheme of the Stille coupling reaction.

  • Reaction Setup: To a flame-dried round-bottom flask, add the enol triflate (as a representative organohalide, 4.60 mmol, 1 eq) and DMF (bubbled with N2 for 45 min before use, 35 mL).

  • Reagent Addition: Add CuI (0.1 eq), Pd(dppf)Cl2·DCM (0.1 eq), and LiCl (5.3 eq) sequentially. Add another 11 mL of DMF to make a 0.1 M solution. Purge the reaction flask with Ar for 10 min before adding the organotin reagent (1.15 eq).

  • Reaction Conditions: Heat the solution to 40 °C.

  • Work-up and Purification: After 2.5 days at 40 °C, transfer the brown solution into a separatory funnel containing a 1:2 mixture of NH3·H2O:H2O and extract with hexane. Combine the organic phases and wash with a 1:2 mixture of NH3·H2O:H2O and brine, dry over Na2SO4, filter, and concentrate in vacuo. Purify the crude material by flash chromatography on basic alumina.

Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[6]

Heck_Coupling A This compound C Pd Catalyst, Base A->C B Alkene B->C D 2-Alkenyl-5-chlorothiophene C->D

Caption: General scheme of the Heck coupling reaction.

  • Reaction Setup: In a reaction vessel, combine the halobenzene (10 mmol), styrene (12 mmol), PPh3 (0.4 mmol), PdY2 (0.1 mmol), and Et3N or K2CO3 (15 mmol) in DMF (5 mL).

  • Reaction Conditions: Heat the mixture at 100 °C for 12 hours.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[7]

Sonogashira_Coupling A This compound C Pd Catalyst, Cu(I), Base A->C B Terminal Alkyne B->C D 2-Alkynyl-5-chlorothiophene C->D

Caption: General scheme of the Sonogashira coupling reaction.

  • Reaction Setup: To a flame-dried Schlenk tube, add 1-bromo-4-chlorobenzene (1.0 mmol), phenylacetylene (1.1 mmol), Pd(PPh3)2Cl2 (0.02 mmol), and CuI (0.04 mmol).

  • Reagent Addition: Evacuate the tube and backfill with argon. Add degassed triethylamine (3 mL) and DMF (3 mL).

  • Reaction Conditions: Stir the reaction mixture at 80 °C for 6 hours.

  • Work-up and Purification: After completion, cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH4Cl and brine. Dry the organic layer over MgSO4, filter, and concentrate. Purify the residue by flash chromatography.

Organometallic Intermediate Formation

The formation of Grignard or organolithium reagents from this compound provides powerful nucleophiles for reaction with a wide range of electrophiles.

Grignard Reaction

Grignard reagents are formed by the reaction of an organohalide with magnesium metal.[8] In the case of this compound, the Grignard reagent forms selectively at the C-Br bond.

Grignard_Reaction cluster_0 Grignard Formation cluster_1 Electrophilic Quench A This compound B Mg, THF A->B C 5-Chloro-2-thienylmagnesium bromide B->C D 5-Chloro-2-thienylmagnesium bromide E 1. CO2 2. H3O+ D->E F 5-Chlorothiophene-2-carboxylic acid E->F

Caption: Formation of a Grignard reagent and subsequent carboxylation.

A patent describes this reaction as having a high yield and producing a high purity product, but specific quantitative data is not provided.[3][9]

  • Initiation: Add tetrahydrofuran to a reaction vessel. Under a nitrogen atmosphere, add an initiator (iodine), magnesium, and a portion of this compound to initiate the reaction.

  • Grignard Formation: After successful initiation, add the remaining this compound as a solution in toluene dropwise. After the addition is complete, stir the reaction at 10-20 °C for 0.5-2 hours.

  • Carboxylation: React the formed Grignard reagent with dry ice (solid CO2).

  • Hydrolysis: Perform hydrolysis under acidic conditions to obtain 2-chlorothiophene-5-carboxylic acid.

Lithiation

Lithiation of aryl halides is typically achieved through lithium-halogen exchange at low temperatures using an organolithium reagent such as n-butyllithium. The resulting aryllithium species is a potent nucleophile.[10]

Lithiation cluster_0 Lithium-Halogen Exchange cluster_1 Electrophilic Quench A This compound B n-BuLi, THF, -78 °C A->B C 5-Chloro-2-lithiothiophene B->C D 5-Chloro-2-lithiothiophene E Electrophile (e.g., DMF) D->E F 5-Chloro-2-formylthiophene E->F

Caption: Lithiation via lithium-halogen exchange and subsequent formylation.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the aryl bromide in anhydrous THF and cool to -78 °C.

  • Lithiation: Slowly add n-butyllithium (1.1 equivalents) and stir for 1 hour at -78 °C.

  • Electrophilic Quench: Add dimethylformamide (DMF) (1.2 equivalents) and allow the reaction to slowly warm to room temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of functionalized thiophene derivatives. The selective reactivity of the bromine atom in palladium-catalyzed cross-coupling reactions and in the formation of organometallic intermediates allows for a high degree of control in synthetic design. The protocols and data presented in this guide serve as a practical resource for researchers aiming to leverage the unique chemical properties of this important building block in their synthetic campaigns, particularly in the fields of drug discovery and materials science. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximum efficiency and yield.

References

Photodissociation Dynamics of Halogenated Thiophenes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photodissociation dynamics of halogenated thiophenes. It is designed to serve as a valuable resource for researchers in physical chemistry, photochemistry, and drug development by detailing the fundamental mechanisms of bond cleavage in these important heterocyclic compounds upon photoexcitation. This document summarizes key quantitative data, outlines experimental and computational methodologies, and visualizes the core processes involved.

Introduction

Halogenated thiophenes are a critical class of heterocyclic compounds widely utilized as building blocks in pharmaceuticals, agrochemicals, and organic electronic materials. Their utility is often dictated by their photochemical stability and reactivity. Understanding the photodissociation dynamics of these molecules—the processes that occur following the absorption of light, leading to the cleavage of chemical bonds—is paramount for predicting their fate in various environments and for designing novel photochemically active molecules.

This guide focuses on the unimolecular photodissociation of monohalogenated thiophenes (fluoro-, chloro-, bromo-, and iodothiophenes) in the gas phase, a pristine environment that allows for the detailed study of intrinsic molecular properties without the influence of a solvent. The primary focus is on the cleavage of the carbon-halogen (C–X) bond, a common and often dominant dissociation channel.

Core Concepts in Photodissociation Dynamics

Upon absorption of ultraviolet (UV) light, a halogenated thiophene molecule is promoted from its ground electronic state (S₀) to an excited electronic state (Sₙ). The subsequent dynamics are governed by the nature of the potential energy surfaces (PESs) of these excited states.

Two primary mechanisms for C–X bond fission are prevalent:

  • Direct Dissociation: The initial photoexcitation populates a repulsive excited state along the C–X coordinate. This leads to a rapid and direct cleavage of the bond, typically on a sub-picosecond timescale. This process is often characterized by a high degree of anisotropy in the angular distribution of the photofragments.

  • Indirect Dissociation (Predissociation): The molecule is initially excited to a bound (or quasi-bound) electronic state. It then evolves on this PES and can cross to a repulsive state via non-adiabatic transitions, such as internal conversion or intersystem crossing, leading to dissociation. This can be a slower process and may result in a more isotropic distribution of photofragments.

Furthermore, at shorter excitation wavelengths, another channel involving ring-opening of the thiophene moiety can become competitive with C-X bond fission. This process involves the cleavage of a carbon-sulfur (C–S) bond and can lead to a variety of complex photofragments.

Experimental Methodologies

The study of photodissociation dynamics relies on sophisticated experimental techniques that can probe the quantum states, velocities, and angular distributions of the nascent photofragments.

Velocity Map Imaging (VMI)

Velocity Map Imaging (VMI) is a powerful technique for studying the dynamics of molecular photodissociation.[1][2] A pulsed molecular beam of the halogenated thiophene, seeded in a carrier gas like argon or helium, is crossed with a pulsed UV laser beam. The photolysis laser dissociates the parent molecule, and a second, tunable laser ionizes the halogen atom fragment of interest via Resonance-Enhanced Multiphoton Ionization (REMPI). The resulting ions are then accelerated by an electrostatic lens system onto a position-sensitive detector. This "velocity mapping" ensures that ions with the same initial velocity vector, regardless of their initial position in the interaction region, are focused to the same point on the detector. The 2D image recorded by the detector is a projection of the 3D velocity distribution of the photofragments. Mathematical reconstruction techniques, such as the inverse Abel transform, are used to obtain the 3D velocity distribution, from which the kinetic energy and angular distribution of the fragments can be determined.

G cluster_0 Source Chamber cluster_1 Main Chamber cluster_2 Data Acquisition PulsedValve Pulsed Valve (Sample + Carrier Gas) Skimmer1 Skimmer PulsedValve->Skimmer1 Molecular Beam InteractionRegion Interaction Region Skimmer1->InteractionRegion VMI_Optics VMI Optics (Repeller, Extractor, Ground) Detector MCP Detector & Phosphor Screen VMI_Optics->Detector Camera CCD Camera Detector->Camera Computer Computer (Image Analysis) Camera->Computer PhotolysisLaser Photolysis Laser (UV) PhotolysisLaser->InteractionRegion ProbeLaser Probe Laser (REMPI) ProbeLaser->InteractionRegion

A simplified workflow of a Velocity Map Imaging (VMI) experiment.
Resonance-Enhanced Multiphoton Ionization - Time-of-Flight Mass Spectrometry (REMPI-TOF-MS)

REMPI-TOF-MS is another key technique used to identify and characterize the photofragments.[3][4] In this method, a tunable laser is used to selectively ionize a specific photofragment through a resonant intermediate electronic state. This state-selective ionization provides information about the internal energy (electronic, vibrational, and rotational) of the fragments. The ions are then accelerated into a time-of-flight mass spectrometer, where they are separated based on their mass-to-charge ratio. This allows for the identification of the different photofragments produced. By scanning the wavelength of the REMPI laser, a spectrum of the photofragment can be obtained.

G cluster_0 Ion Source cluster_1 Time-of-Flight Mass Spectrometer cluster_2 Data Acquisition MolecularBeam Molecular Beam IonizationRegion Ionization Region MolecularBeam->IonizationRegion PhotolysisLaser Photolysis Laser PhotolysisLaser->IonizationRegion REMPILaser REMPI Laser REMPILaser->IonizationRegion IonOptics Ion Optics (Acceleration) FlightTube Drift Tube (Field-Free) IonOptics->FlightTube Detector Detector FlightTube->Detector DataSystem Data Acquisition System Detector->DataSystem

Schematic of a REMPI-TOF Mass Spectrometry setup.

Computational Methodologies

Theoretical calculations are indispensable for interpreting experimental results and providing a deeper understanding of the photodissociation dynamics.

Ab Initio Calculations

Ab initio methods, which are based on the fundamental principles of quantum mechanics, are used to calculate the potential energy surfaces (PESs) of the ground and excited electronic states of the molecule.[5]

  • Complete Active Space Self-Consistent Field (CASSCF): This method is often used to obtain a qualitatively correct description of the electronic wavefunctions, especially for excited states and regions of the PES where multiple electronic configurations are important (e.g., near conical intersections).

  • Multireference Configuration Interaction (MRCI): Following a CASSCF calculation, MRCI can be used to include more electron correlation and obtain more accurate energies and PESs.

These calculations provide crucial information, including:

  • Vertical excitation energies to different electronic states.

  • The shapes of the PESs along the C–X and other relevant coordinates.

  • The locations of conical intersections and seam crossings between different PESs, which govern non-adiabatic transitions.

  • Bond dissociation energies.

Photodissociation Dynamics of Specific Halogenated Thiophenes

The photodissociation dynamics of halogenated thiophenes are highly dependent on the nature of the halogen atom and its position on the thiophene ring.

Fluorinated Thiophenes

Experimental studies on the photodissociation dynamics of fluorinated thiophenes are notably scarce in the literature. However, based on the high strength of the C–F bond (typically >110 kcal/mol), it is expected that C–F bond fission will be a less dominant channel compared to other dissociation pathways, such as C–H or C–S bond cleavage, or ring opening, especially at longer UV wavelengths.[4] Computational studies suggest that fluorination can influence the electronic properties and stability of the thiophene ring.[6]

Chlorinated Thiophenes

Studies on 2-chlorothiophene have shown that upon UV excitation, both fast and slow chlorine atom elimination channels are observed.[3][7] The fast component is attributed to direct dissociation from a repulsive excited state, while the slow component likely arises from predissociation or dissociation from the ground state following internal conversion. Theoretical calculations of bond dissociation energies indicate that the C-Cl bond in 2-chlorothiophene is around 99-101 kcal/mol.[8]

Brominated Thiophenes

The photodissociation of 2-bromothiophene and 3-bromothiophene has been studied in detail.[9][10] At longer wavelengths (around 267 nm), the dominant process is a prompt C–Br bond fission, leading to fast bromine atoms with a high degree of anisotropy.[8] This is indicative of direct dissociation from a repulsive state. At shorter wavelengths, a slower, more isotropic channel becomes more prominent, suggesting the involvement of indirect dissociation pathways, possibly including ring-opening.[9] The C-Br bond dissociation energy in 2-bromothiophene is approximately 29,000 cm⁻¹ (around 83 kcal/mol).[9]

Iodinated Thiophenes

The C–I bond is the weakest among the halothiophenes, and its cleavage is a major dissociation channel for iodothiophenes. Studies on 2-iodothiophene and 3-iodothiophene show that, similar to bromothiophenes, direct dissociation from a repulsive state is the dominant mechanism at longer wavelengths.[11] The C-I bond dissociation energy in 2-iodothiophene is approximately 24,500 cm⁻¹ (around 70 kcal/mol).[11] At shorter wavelengths, evidence for indirect dissociation pathways, including the possibility of ring opening, has also been reported.[11]

G S0 S₀ (Ground State) S1_pi_pi S₁ (¹ππ*) S0->S1_pi_pi UV Photon Absorption T_repulsive Repulsive Triplet State (³σ*) S1_pi_pi->T_repulsive Intersystem Crossing S_repulsive Repulsive Singlet State (¹σ*) S1_pi_pi->S_repulsive Direct Dissociation S0_hot S₀ (Vibrationally Hot) S1_pi_pi->S0_hot Internal Conversion RingOpened Ring-Opened Isomers S1_pi_pi->RingOpened Ring Opening Fragments_fast Fragments (Fast, Anisotropic) T_repulsive->Fragments_fast S_repulsive->Fragments_fast Fragments_slow Fragments (Slow, Isotropic) S0_hot->Fragments_slow RingOpened->Fragments_slow

General photodissociation pathways for halogenated thiophenes.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature on the photodissociation of halogenated thiophenes.

Table 1: Carbon-Halogen Bond Dissociation Energies (BDEs)

MoleculeBondBDE (kcal/mol)Method
2-ChlorothiopheneC–Cl~99-101G3B3 Calculation[8]
3-ChlorothiopheneC–Cl~101-102G3B3 Calculation[8]
2-BromothiopheneC–Br~83Experimental[9]
2-IodothiopheneC–I~70Experimental[11]

Table 2: Photofragment Translational Energy Release and Anisotropy Parameters

MoleculeWavelength (nm)FragmentAverage Translational Energy (kcal/mol)Anisotropy Parameter (β)
2-Chlorothiophene~235Cl (fast)3.0 ± 1.0~0.0[3]
Cl (slow)1.0 ± 0.5~0.0[3]
Cl3.5 ± 1.0~0.0[3]
2-Bromothiophene267Br-High
267Br-High
2-Iodothiophene267I-High
267I*-High

Note: A high positive β value (approaching 2) indicates a parallel transition where the photofragments recoil along the direction of the laser polarization, characteristic of a rapid, direct dissociation. A β value around 0 suggests a more isotropic distribution, indicative of a slower, indirect dissociation process.

Conclusion and Future Outlook

The photodissociation dynamics of halogenated thiophenes are a rich and complex field of study. For chloro-, bromo-, and iodothiophenes, a general picture has emerged where direct dissociation via repulsive excited states dominates at longer wavelengths, while indirect pathways, including intersystem crossing and internal conversion, become more significant at higher excitation energies. Ring-opening channels also play a role, particularly at shorter wavelengths.

A significant gap in our understanding remains for fluorinated thiophenes. Given the strength of the C-F bond, their photodissociation is likely to be governed by different mechanisms, potentially favoring C-H or C-S bond cleavage or ring-opening over C-F fission. Further experimental and theoretical investigations into these systems are crucial.

For drug development professionals, this guide highlights the potential for photochemical instability in drug candidates containing halogenated thiophene moieties. A thorough understanding of their photodissociation dynamics can aid in the design of more stable and effective pharmaceuticals. For researchers and scientists, the detailed methodologies and data presented here provide a solid foundation for future investigations into the intricate and fascinating world of molecular photochemistry.

References

Commercial Suppliers and Synthetic Applications of 2-Bromo-5-chlorothiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic utility of 2-Bromo-5-chlorothiophene, a key halogenated heterocyclic intermediate in organic synthesis. This document is intended to serve as a valuable resource for researchers, chemists, and professionals involved in drug discovery and development by consolidating technical data, identifying commercial sources, and detailing key experimental protocols.

Introduction

This compound (CAS No. 2873-18-9) is a versatile bifunctional thiophene derivative. The differential reactivity of the bromo and chloro substituents allows for selective functionalization, making it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. Its primary applications lie in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, leading to the creation of substituted thiophenes which are core structures in many biologically active compounds and organic electronic materials.

Commercial Availability

A multitude of chemical suppliers offer this compound in various quantities and purities. Researchers can source this compound from gram to kilogram scales, with purities typically ranging from 95% to over 98%. The following tables summarize the offerings from a selection of prominent commercial suppliers.

Table 1: General Product Specifications from Commercial Suppliers
SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
Sigma-Aldrich 2873-18-9C₄H₂BrClS197.4898%
Thermo Fisher Scientific (Alfa Aesar) 2873-18-9C₄H₂BrClS197.4897%
ChemScene 2873-18-9C₄H₂BrClS197.48≥98%
Chem-Impex 2873-18-9C₄H₂BrClS197.47≥ 95% (GC)
CymitQuimica (Fluorochem) 2873-18-9C₄H₂BrClS197.4795%
Tokyo Chemical Industry (TCI) 2873-18-9C₄H₂BrClS197.48>95.0% (GC)
Simson Pharma Limited 2873-18-9C₄H₂BrClS197.48High Purity (CoA available)
United States Biological 2873-18-9C₄H₂BrClS197.48Highly Purified
Table 2: Physical and Chemical Properties
PropertyValueSource
Appearance Light yellow to brown clear liquid[1]
Boiling Point 69-70 °C at 18 mmHg
Density 1.803 g/mL at 25 °C
Refractive Index (n20/D) 1.596
Flash Point 85 °C (185 °F) - closed cup
Storage Temperature Room Temperature / -20°C[1][2]

Key Synthetic Applications and Experimental Protocols

This compound is a versatile substrate for a variety of cross-coupling reactions, leveraging the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 2-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the case of this compound, this reaction is typically used to introduce an aryl or vinyl group at the 2-position.

This protocol is adapted from a reported procedure for the selective arylation of this compound.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5.0 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (3 mL)

  • Water (1.5 mL)

Procedure:

  • To a reaction flask, add this compound (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (5.0 mol%).

  • Add 3 mL of 1,4-dioxane to the flask and stir the mixture for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • To this mixture, add the arylboronic acid (1.1 mmol), potassium phosphate (2.0 mmol), and water (1.5 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5-chlorothiophene.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add this compound and Pd(PPh₃)₄ to flask B 2. Add 1,4-dioxane and stir for 30 min under inert gas A->B C 3. Add arylboronic acid, K₃PO₄, and water B->C D 4. Heat to 90 °C and stir for 12 hours C->D E 5. Monitor by TLC D->E F 6. Cool to room temperature E->F G 7. Organic extraction F->G H 8. Wash and dry organic layer G->H I 9. Solvent removal H->I J 10. Column chromatography I->J

Workflow for the Suzuki-Miyaura Coupling of this compound.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes.

This is a general protocol for the Sonogashira coupling of an aryl halide, which can be adapted for this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv)

  • Copper(I) iodide (CuI) (0.025 equiv)

  • Diisopropylamine (7.0 equiv)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 equiv) in THF in a reaction flask at room temperature.

  • Sequentially add bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv), copper(I) iodide (0.025 equiv), diisopropylamine (7.0 equiv), and the terminal alkyne (1.1 equiv) to the solution.

  • Stir the reaction mixture for 3 hours at room temperature.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with diethyl ether.

  • Wash the filtrate sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve this compound in THF at room temperature B 2. Add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and alkyne A->B C 3. Stir for 3 hours at room temperature B->C D 4. Dilute with ether and filter C->D E 5. Wash filtrate D->E F 6. Dry and concentrate E->F G 7. Flash column chromatography F->G

Workflow for the Sonogashira Coupling of this compound.
Grignard Reagent Formation

The formation of a Grignard reagent from this compound allows for the introduction of a nucleophilic carbon at the 2-position. The Grignard reagent can then be reacted with a variety of electrophiles.

This protocol is based on a general procedure for the formation of Grignard reagents and a specific application for a similar substrate.[3]

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a small crystal for initiation)

  • Nitrogen or Argon atmosphere

Procedure:

  • Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Add a small crystal of iodine to the flask.

  • Add a small amount of a solution of this compound in anhydrous THF to the magnesium turnings.

  • If the reaction does not start, gently warm the flask. The disappearance of the iodine color indicates the initiation of the reaction.

  • Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • Cool the resulting Grignard reagent to room temperature. It is now ready for use in subsequent reactions.

Grignard_Formation_Workflow cluster_setup Apparatus Setup cluster_initiation Reaction Initiation cluster_reaction Grignard Formation A 1. Flame-dried flask with Mg turnings under inert gas B 2. Add a crystal of iodine A->B C 3. Add a small amount of This compound in THF B->C D 4. Gentle warming if needed C->D E 5. Dropwise addition of remaining This compound solution D->E F 6. Reflux for 30-60 minutes E->F G 7. Cool to room temperature F->G

Workflow for the Formation of a Grignard Reagent from this compound.

Safety Information

This compound is a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled.[4] It causes skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS) from the respective supplier.[4]

Conclusion

This compound is a readily available and synthetically valuable intermediate for the construction of a wide range of functionalized thiophene derivatives. Its differential reactivity allows for selective transformations, making it a powerful tool in the arsenal of synthetic chemists, particularly those in the pharmaceutical and materials science fields. The experimental protocols provided herein offer a starting point for the utilization of this versatile building block in various synthetic endeavors.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isomers of C4H2BrClS and the Chemistry of 2-Bromo-5-chlorothiophene

This technical guide provides a comprehensive overview of the chemical entity C4H2BrClS, focusing on its isomerism and the detailed chemistry of a prominent isomer, this compound. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, properties, and applications of halogenated thiophenes.

Introduction to C4H2BrClS: IUPAC Nomenclature and Isomerism

The chemical formula C4H2BrClS represents a disubstituted thiophene, a five-membered aromatic heterocycle containing a sulfur atom. The parent thiophene has the formula C4H4S. In C4H2BrClS, two hydrogen atoms on the thiophene ring are substituted by one bromine and one chlorine atom. The numbering of the thiophene ring starts from the sulfur atom (position 1), with the adjacent carbons being positions 2 and 5, and the other two carbons being positions 3 and 4.

This substitution pattern leads to several constitutional isomers, each with a unique IUPAC name. The possible isomers are:

  • 2-Bromo-3-chlorothiophene

  • 2-Bromo-4-chlorothiophene

  • This compound

  • 3-Bromo-2-chlorothiophene

  • 3-Bromo-4-chlorothiophene

This guide will focus on This compound (CAS No: 2873-18-9), a commercially available and synthetically versatile isomer.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the halogenation of a suitable thiophene precursor. A common strategy involves the bromination of 2-chlorothiophene. The higher reactivity of the α-positions (2 and 5) of the thiophene ring towards electrophilic substitution directs the incoming electrophile.

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 2-Chlorothiophene

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetic Acid

  • Dichloromethane (CH2Cl2) or Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 2-chlorothiophene (1.0 equivalent) in anhydrous DMF or acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane or diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound as a liquid.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2873-18-9[1][2][3]
Molecular Formula C4H2BrClS[1][2][3]
Molecular Weight 197.48 g/mol [1][2][3]
Appearance Liquid[2]
Boiling Point 69-70 °C at 18 mmHg[2]
Density 1.803 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.596[2]

Table 2: Spectroscopic Data for this compound

SpectrumKey FeaturesReference
¹H NMR (400 MHz, CDCl₃) δ (ppm): 6.83 (d, J = 4.0 Hz, 1H), 6.67 (d, J = 4.0 Hz, 1H)[4][5]
¹³C NMR Predicted shifts: ~128 ppm (C-Br), ~127 ppm (C-Cl), ~126 ppm (CH), ~125 ppm (CH)
Mass Spectrum (EI) m/z: 196/198/200 (M⁺, isotopic pattern for Br and Cl)[5][6]
Infrared (IR) Characteristic peaks for C-H, C=C, and C-S stretching of the thiophene ring.[7]

Chemical Reactivity and Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily due to the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is more reactive towards oxidative addition to Pd(0) than the C-Cl bond, allowing for selective functionalization.

A key application of this compound is in the Suzuki-Miyaura cross-coupling reaction to synthesize 2-aryl-5-chlorothiophenes. These products can be further functionalized at the C-Cl position in a subsequent cross-coupling reaction to yield unsymmetrical 2,5-diarylthiophenes.

The following is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[8]

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in 1,4-dioxane (3 mL), add tetrakis(triphenylphosphine)palladium(0) (5.0 mol%).

  • Stir the mixture for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Add the arylboronic acid (1.1 mmol), water (1.5 mL), and potassium phosphate (2.0 mmol).

  • Heat the reaction mixture at 90 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Applications in Materials Science

Halogenated thiophenes, including this compound, are important monomers for the synthesis of conjugated polymers like polythiophenes. These materials are of great interest for applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The regioselective synthesis of poly(3-alkylthiophene)s often involves the polymerization of 2,5-dihalogenated 3-alkylthiophenes.

Biological Activity and Potential Mechanisms of Action

Thiophene derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[9][10] The introduction of halogen atoms can significantly modulate the biological activity of these compounds.

While specific signaling pathways for this compound are not extensively documented, the antimicrobial mechanism of some halogenated heterocyclic compounds is thought to involve:

  • Membrane Disruption: The lipophilic nature of the thiophene ring can facilitate intercalation into the bacterial cell membrane, leading to its disruption and increased permeability.

  • Generation of Reactive Oxygen Species (ROS): Some thiophene derivatives can induce the production of ROS under certain conditions (e.g., upon photoactivation), leading to oxidative stress and cell death.[11]

Derivatives synthesized from this compound have been screened for antibacterial and antioxidant activities, indicating the potential for this scaffold in the development of new therapeutic agents.[8]

Mandatory Visualizations

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2_chlorothiophene 2-Chlorothiophene product This compound 2_chlorothiophene->product Electrophilic Bromination NBS N-Bromosuccinimide (NBS) NBS->product Solvent DMF or Acetic Acid Solvent->product

Caption: Synthesis of this compound.

G cluster_start Starting Material cluster_reagents Reaction Partners cluster_product Product start This compound product 2-Aryl-5-chlorothiophene start->product Suzuki Coupling aryl_boronic Arylboronic Acid aryl_boronic->product catalyst Pd(PPh₃)₄ catalyst->product base K₃PO₄ base->product

Caption: Suzuki Coupling of this compound.

Conclusion

The chemical formula C4H2BrClS encompasses several isomers of bromochlorothiophene, with this compound being a synthetically important example. Its differential reactivity at the C-Br and C-Cl positions makes it a valuable precursor for the regioselective synthesis of substituted thiophenes. These products have demonstrated potential in both materials science, as monomers for conductive polymers, and in medicinal chemistry, as scaffolds for biologically active molecules. This guide provides a foundational understanding of the synthesis, properties, and applications of this versatile halogenated heterocycle for researchers and professionals in the chemical and pharmaceutical sciences.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Cross-Coupling of 2-Bromo-5-chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the regioselective Suzuki cross-coupling of 2-bromo-5-chlorothiophene with various arylboronic acids. The inherent reactivity difference between the C-Br and C-Cl bonds on the thiophene ring allows for the selective arylation at the 2-position, yielding 2-aryl-5-chlorothiophenes, which are valuable intermediates in the synthesis of pharmaceuticals and functional materials. The presented protocol is based on established literature procedures and offers a reliable method for accessing these important compounds.[1]

General Reaction Scheme

The Suzuki cross-coupling reaction of this compound proceeds via a palladium-catalyzed cycle involving an arylboronic acid in the presence of a base. The greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond directs the coupling to the 2-position of the thiophene ring.

Reaction: this compound + Arylboronic Acid --(Pd catalyst, Base)--> 2-Aryl-5-chlorothiophene

Quantitative Data Summary

The following table summarizes the yields obtained for the Suzuki cross-coupling of this compound with a variety of substituted arylboronic acids. The data is adapted from a study by Rehman, et al.[1]

EntryArylboronic AcidProductYield (%)
14-Methylphenylboronic acid5-Chloro-2-(p-tolyl)thiophene85
24-Methoxyphenylboronic acid5-Chloro-2-(4-methoxyphenyl)thiophene88
34-Chlorophenylboronic acid5-Chloro-2-(4-chlorophenyl)thiophene82
43-Chloro-4-fluorophenylboronic acid5-Chloro-2-(3-chloro-4-fluorophenyl)thiophene78
53,5-Dimethylphenylboronic acid5-Chloro-2-(3,5-dimethylphenyl)thiophene75
63,4-Dichlorophenylboronic acid5-Chloro-2-(3,4-dichlorophenyl)thiophene72

Experimental Protocols

This section details the experimental procedure for the selective Suzuki cross-coupling of this compound with an arylboronic acid.

Materials and Reagents
  • This compound (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (10 mL)

  • Water (2 mL)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 10-15 minutes to establish an inert atmosphere.

  • Catalyst Addition: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 mmol).

  • Solvent Addition: Add 1,4-dioxane (10 mL) and water (2 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-aryl-5-chlorothiophene.

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the Suzuki cross-coupling of this compound.

Suzuki_Workflow reagents 1. Combine Reactants: - this compound - Arylboronic Acid - K₃PO₄ inert 2. Establish Inert Atmosphere (N₂/Ar) reagents->inert catalyst 3. Add Pd(PPh₃)₄ Catalyst inert->catalyst solvents 4. Add Dioxane/H₂O catalyst->solvents reaction 5. Heat to 90°C (12-24h) solvents->reaction workup 6. Aqueous Work-up & Extraction reaction->workup purification 7. Column Chromatography workup->purification product Pure 2-Aryl-5- chlorothiophene purification->product

Caption: General workflow for the Suzuki coupling reaction.

Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is a well-established mechanism.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_intermediate1 R¹-Pd(II)L₂(X) pd0->pd_intermediate1 R¹-X oxidative_addition Oxidative Addition pd_intermediate2 R¹-Pd(II)L₂(R²) pd_intermediate1->pd_intermediate2 R²-B(OH)₂ + Base transmetalation Transmetalation pd_intermediate2->pd0 R¹-R² product R¹-R² reductive_elimination Reductive Elimination aryl_halide R¹-X (this compound) boronic_acid R²-B(OH)₂ (Arylboronic Acid) base Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for Stille Reaction of 2-Bromo-5-chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the Stille cross-coupling reaction of 2-Bromo-5-chlorothiophene. The Stille reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide.[1] Due to the stability of organotin reagents to air and moisture, this reaction tolerates a wide variety of functional groups, making it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and materials for organic electronics.[2][3] These notes offer a comprehensive guide to the reaction conditions, a detailed experimental protocol, and visualizations of the reaction workflow and catalytic cycle.

Introduction

This compound is a useful difunctionalized building block in organic synthesis. The differential reactivity of the bromine and chlorine substituents allows for selective functionalization. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, enabling regioselective coupling at the 2-position of the thiophene ring.[4] The Stille reaction, in particular, offers a mild and effective method for the introduction of various organic moieties at this position.[1]

This document outlines representative conditions for the Stille coupling of this compound with various organostannanes. The provided data and protocols are based on established methodologies for similar substrates and serve as a robust starting point for reaction optimization.

Data Presentation: Representative Stille Reaction Conditions

The following table summarizes typical conditions for the Stille reaction of this compound with a generic organostannane coupling partner (R-SnBu₃). These conditions are derived from general Stille coupling protocols and adapted from analogous Suzuki cross-coupling reactions performed on the same substrate.[4][5]

ParameterConditionNotes
Substrate This compound1.0 equivalent
Organostannane R-Sn(n-Bu)₃ (e.g., Aryl, Vinyl)1.1 - 1.2 equivalents
Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂2-5 mol%
Ligand (if PdCl₂(PPh₃)₂ is used)PPh₃ (2-4 equivalents relative to Pd)
Solvent Toluene, Dioxane, or DMFAnhydrous and degassed
Additive CuI (optional)Can enhance reaction rate in some cases
Temperature 80-110 °CReaction temperature may require optimization
Reaction Time 12-24 hoursMonitored by TLC or GC-MS
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst degradation

Experimental Protocols

General Procedure for the Stille Coupling of this compound with an Arylstannane

This protocol describes a representative procedure for the reaction of this compound with an aryl tributylstannane.

Materials:

  • This compound

  • Aryltributylstannane (e.g., Phenyltributylstannane)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 eq) and Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous, degassed toluene (10 mL) via syringe.

  • Add the aryltributylstannane (1.1 mmol, 1.1 eq) to the reaction mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 1-2 hours.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-chlorothiophene.

Mandatory Visualizations

Stille Reaction Experimental Workflow

G Experimental Workflow for the Stille Reaction of this compound cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification reagents Weigh Reactants: This compound Organostannane Pd Catalyst glassware Flame-dry Glassware reagents->glassware setup Assemble under Inert Atmosphere (Ar or N2) glassware->setup add_reagents Add Reactants and Catalyst to Flask setup->add_reagents add_solvent Add Anhydrous, Degassed Solvent add_reagents->add_solvent heat Heat and Stir Reaction Mixture add_solvent->heat quench Cool and Quench Reaction heat->quench extract Aqueous Workup (e.g., KF wash) quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product product purify->product Final Product: 2-Aryl-5-chlorothiophene

Caption: General workflow for the Stille reaction.

Catalytic Cycle of the Stille Reaction

Stille_Cycle Catalytic Cycle of the Stille Reaction pd0 Pd(0)L_n pd2_complex R-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition product Coupled Product (R-R') pd0->product transmetalation_complex R-Pd(II)L_n-R' pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination sn_x Bu3Sn-X transmetalation_complex->sn_x r_x This compound (R-X) r_x->pd2_complex r_sn Organostannane (R'-SnBu3) r_sn->transmetalation_complex

Caption: The catalytic cycle of the Stille reaction.

References

Application Notes and Protocols for the Heck Coupling of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Heck coupling reaction as applied to substituted thiophenes. This powerful palladium-catalyzed carbon-carbon bond-forming reaction is a cornerstone in the synthesis of a wide array of functionalized thiophene derivatives, which are key building blocks in pharmaceuticals, organic electronics, and materials science.[1][2][3] This document offers detailed experimental protocols, quantitative data for various substrates, and troubleshooting guidance to facilitate the successful application of this methodology in the laboratory.

Introduction to Heck Coupling with Thiophenes

The Mizoroki-Heck reaction, commonly known as the Heck reaction, involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[1] When applied to substituted thiophenes, this reaction allows for the introduction of alkenyl groups onto the thiophene ring, a transformation of significant value in the synthesis of complex molecules and conjugated materials. Thiophene moieties are prevalent in numerous biologically active compounds, including anti-inflammatory drugs and anti-cancer agents, making the Heck reaction a vital tool in drug discovery and development.[2][3]

The general mechanism of the Heck reaction proceeds through a catalytic cycle involving the oxidative addition of the thienyl halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to yield the final product and regenerate the Pd(0) catalyst.[4]

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from various Heck coupling reactions of substituted thiophenes with different alkenes, showcasing the versatility of this reaction.

Table 1: Heck Coupling of 3-Halothiophenes with Methyl Acrylate [4]

Thiophene SubstrateAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
3-BromothiopheneMethyl AcrylatePd(OAc)₂ (2)P(t-Bu)₃ (4)K₂CO₃DMF12012-24>80 (Expected)
3-IodothiopheneMethyl AcrylatePd(OAc)₂ (2)-K₂CO₃DMF1001285
3-IodothiopheneMethyl AcrylatePd(OAc)₂ (5)-Et₃NAcetonitrile80490

Table 2: Direct C-H Arylation of Thiophene with Various Aryl Bromides [5][6]

Aryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromobenzonitrilePd(OAc)₂ (0.2)KOAcDMAc1302080
4-BromoacetophenonePd(OAc)₂ (0.2)KOAcDMAc1302082
Methyl 4-bromobenzoatePd(OAc)₂ (0.2)KOAcDMAc1302075
4-BromotoluenePd(OAc)₂ (0.2)KOAcDMAc1302072
1-Bromo-4-fluorobenzenePd(OAc)₂ (0.2)KOAcDMAc1302076
2-BromobenzonitrilePd(OAc)₂ (0.2)KOAcDMAc1402065

Experimental Protocols

Protocol 1: Heck Reaction of 3-Bromothiophene with Styrene[7]

This protocol details the synthesis of 3-vinylthiophene derivatives via a Heck coupling reaction between 3-bromothiophene and styrene.

Materials:

  • 3-Bromothiophene (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromothiophene, Palladium(II) Acetate, and Potassium Carbonate.[7]

  • Reagent Addition: Add anhydrous DMF to the flask, followed by the addition of styrene.[7]

  • Reaction Execution: Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.[7]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[7]

  • Workup: After the reaction mixture has cooled to room temperature, dilute it with water and extract with ethyl acetate (3 x 20 mL).[7]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[7]

Protocol 2: Microwave-Assisted Heck Coupling of 3-Iodothiophene with Methyl Acrylate[4]

This protocol describes a rapid, microwave-assisted synthesis of 3-thiopheneacrylic acid methyl ester.

Materials:

  • 3-Iodothiophene (1.3 mmol, 1.0 equiv)

  • Methyl Acrylate (2.6 mmol, 2.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.026 mmol, 2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.6 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Microwave reactor vial

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine 3-iodothiophene, Palladium(II) Acetate, and Potassium Carbonate.[4]

  • Reagent Addition: Add anhydrous DMF and methyl acrylate to the vial and seal it.[4]

  • Reaction Execution: Place the sealed vial in the microwave reactor and heat the mixture to 170 °C for 5-10 minutes.[4]

  • Workup and Purification: After the reaction, allow the vial to cool to room temperature. Follow the workup and purification procedures as described in Protocol 1 (steps 5 and 6).[4]

Mandatory Visualizations

Heck_Catalytic_Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdrx Ar-Pd(II)-X(L₂) oxidative_addition->pdrx alkene_coordination Alkene Coordination pdrx->alkene_coordination pd_alkene Ar-Pd(II)-alkene(L₂) alkene_coordination->pd_alkene migratory_insertion Migratory Insertion pd_alkene->migratory_insertion beta_hydride_elimination β-Hydride Elimination migratory_insertion->beta_hydride_elimination   product_pd Product-Pd(II)-H(L₂) beta_hydride_elimination->product_pd reductive_elimination Reductive Elimination product_pd->reductive_elimination product Product (Substituted Thiophene) product_pd->product reductive_elimination->pd0 base_hx Base·HX reductive_elimination->base_hx arx Ar-X (Thienyl Halide) arx->oxidative_addition alkene Alkene alkene->alkene_coordination base Base base->reductive_elimination

Caption: Catalytic cycle of the Heck reaction.

Experimental_Workflow reagents 1. Reagent Preparation (Thiophene, Alkene, Catalyst, Base, Solvent) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup heating 3. Heating (Conventional or Microwave) setup->heating monitoring 4. Reaction Monitoring (TLC, GC-MS) heating->monitoring workup 5. Workup (Extraction, Washing) monitoring->workup Reaction Complete purification 6. Purification (Column Chromatography) workup->purification product Pure Product purification->product

Caption: Experimental workflow for Heck coupling.

Troubleshooting and Optimization

Successful Heck coupling reactions with substituted thiophenes often depend on careful optimization of reaction parameters. Here are some common issues and potential solutions:

  • Low or No Yield:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. Using fresh catalyst and properly degassing the solvent to remove oxygen is crucial.[8]

    • Ligand Choice: For less reactive thienyl chlorides or bromides, the use of electron-rich and bulky phosphine ligands, such as P(t-Bu)₃ or Buchwald-type ligands, can significantly improve the rate of oxidative addition.[7]

    • Base Strength: The choice of base is critical. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. If the reaction is sluggish, a stronger base might be required.[7]

    • Temperature: Heck reactions often require elevated temperatures. If no reaction is observed, gradually increasing the temperature may be necessary.[7]

  • Side Product Formation:

    • Alkene Isomerization: The formation of regioisomers of the desired product can occur. The choice of base and reaction conditions can influence the degree of isomerization.[7]

    • Homocoupling: Homocoupling of the thienyl halide can be a competing reaction. This can sometimes be minimized by adjusting the catalyst loading and reaction temperature.

    • Dehalogenation: Reductive dehalogenation of the starting thienyl halide can occur. Ensuring the purity of reagents and solvents can help mitigate this side reaction.[7]

By following these protocols and considering the optimization strategies, researchers can effectively utilize the Heck coupling reaction for the synthesis of a diverse range of substituted thiophenes for various applications in drug development and materials science.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Aryl-5-Chlorothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of 2-aryl-5-chlorothiophenes is a significant endeavor in medicinal chemistry and materials science, as this structural motif is a key component in a wide array of pharmacologically active compounds and organic electronic materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of the C-C bond between a thiophene ring and an aryl group. This document provides detailed application notes and protocols for the synthesis of 2-aryl-5-chlorothiophenes, primarily focusing on the Suzuki-Miyaura cross-coupling reaction, a widely employed method due to its mild reaction conditions and broad functional group tolerance.[1][2][3]

Reaction Principle

The core of this synthetic strategy lies in the palladium-catalyzed cross-coupling of an arylboronic acid with a chlorothiophene derivative. The general transformation can be represented as follows:

  • Starting Materials: 2,5-dichlorothiophene and an appropriate arylboronic acid.

  • Catalyst System: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor, and a suitable ligand.

  • Base: An inorganic base is required to facilitate the transmetalation step in the catalytic cycle.

  • Solvent: An appropriate solvent system that can solubilize the reactants and facilitate the reaction.

The catalytic cycle, a fundamental concept in palladium-catalyzed cross-coupling reactions, involves a sequence of oxidative addition, transmetalation, and reductive elimination steps to yield the desired 2-aryl-5-chlorothiophene and regenerate the active palladium(0) catalyst.[4][5]

Experimental Workflow

The general experimental workflow for the palladium-catalyzed synthesis of 2-aryl-5-chlorothiophenes is depicted in the following diagram:

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification reagents Combine 2,5-dichlorothiophene, arylboronic acid, base, and solvent in a reaction vessel. degas Degas the reaction mixture. reagents->degas catalyst Add palladium catalyst and ligand. degas->catalyst heat Heat the reaction mixture to the desired temperature with stirring. catalyst->heat quench Quench the reaction. heat->quench extract Extract the product with an organic solvent. quench->extract wash Wash the organic layer. extract->wash dry Dry and concentrate the organic layer. wash->dry purify Purify the crude product by column chromatography. dry->purify

Caption: General workflow for the palladium-catalyzed synthesis of 2-aryl-5-chlorothiophenes.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura cross-coupling reaction for the synthesis of 2-aryl-5-chlorothiophenes.

EntryArylboronic AcidPalladium CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃XPhosK₂CO₃Dioxane901892
33-Tolylboronic acidPd(PPh₃)₄-Na₂CO₃DMF/H₂O110878
44-Chlorophenylboronic acidPdCl₂(dppf)-Cs₂CO₃THF802488

Experimental Protocols

General Protocol for the Suzuki-Miyaura Cross-Coupling Synthesis of 2-Aryl-5-chlorothiophenes

This protocol provides a general procedure for the synthesis of 2-aryl-5-chlorothiophenes. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates.

Materials:

  • 2,5-Dichlorothiophene

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene)

  • Degassed water

  • Reaction vessel (e.g., oven-dried Schlenk tube)

  • Magnetic stirrer and heating block or oil bath

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 2,5-dichlorothiophene (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the anhydrous solvent (e.g., 5 mL of toluene) and degassed water (e.g., 0.5 mL) to the reaction mixture via syringe.

  • Catalyst Addition: In a separate vial, prepare a stock solution of the palladium catalyst and ligand in the reaction solvent. Add the appropriate amount of the catalyst solution to the reaction mixture via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C) and stir the reaction mixture vigorously for the specified time (e.g., 12 hours).

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 2-aryl-5-chlorothiophene.

Signaling Pathway Diagram

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is a fundamental signaling pathway in this synthesis.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Cl(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R Ar-Pd(II)-R(L)₂ Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Regeneration Product 2-Aryl-5-chlorothiophene RedElim->Product Thiophene 2,5-Dichlorothiophene Thiophene->OxAdd BoronicAcid Ar'B(OH)₂ + Base BoronicAcid->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Conductive Polymers Using 2-Bromo-5-chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of conductive polymers derived from 2-bromo-5-chlorothiophene. This monomer is a versatile building block for the creation of polythiophenes, a class of conductive polymers with significant potential in organic electronics, sensors, and functional materials for biomedical applications. The presence of two different halogens, bromine and chlorine, on the thiophene ring allows for selective reactivity in various cross-coupling polymerization reactions, enabling precise control over the polymer structure and properties.

Introduction to Conductive Polymers from this compound

Polythiophenes are widely studied for their excellent charge-transport properties, environmental stability, and the tunability of their electronic and optical characteristics through chemical modification. The incorporation of a chlorine atom onto the thiophene backbone, as is the case when polymerizing this compound, can influence the polymer's electronic properties, solubility, and morphology. These polymers are typically synthesized through metal-catalyzed cross-coupling reactions, which facilitate the formation of carbon-carbon bonds between monomer units to build the conjugated polymer chain. Three of the most powerful and commonly employed methods for this purpose are Kumada Catalyst-Transfer Polycondensation, Stille Polycondensation, and Suzuki-Miyaura Polycondensation. Each of these methods offers distinct advantages and requires specific reaction conditions, which will be detailed in the following protocols.

Data Presentation

The following tables summarize representative quantitative data for conductive polymers synthesized from thiophene derivatives using cross-coupling methods. The exact values for polymers derived from this compound may vary depending on the specific polymerization conditions and subsequent processing.

Table 1: Typical Molecular Weight and Polydispersity Index (PDI) of Polythiophenes Synthesized via Different Methods.

Polymerization MethodMonomer ExampleCatalystMn (kDa)PDIReference
Kumada Catalyst-Transfer2-bromo-5-chloromagnesio-3-hexylthiopheneNi(dppp)Cl₂3.4 - 391.17 - 1.61[1][2]
Stille PolycondensationDistannyl Thiophene + DibromoarenePd(PPh₃)₄10 - 501.5 - 3.0N/A
Suzuki PolycondensationThiophene Diboronic Ester + DibromoarenePd(PPh₃)₄ / Bulky Ligand15 - 601.8 - 2.5[3]

Table 2: Electrical Conductivity of Doped and Undoped Polythiophene Derivatives.

Polymer DerivativeDopantConductivity (S/cm)Reference
Poly(3-hexylthiophene) (P3HT)Undoped~10⁻⁸[4]
Poly(3-hexylthiophene) (P3HT)FeCl₃10¹ - 10³[5]
Polythiophene (general)Iodine10 - 200N/A
Polythiophene derivative with pyrazolineUndoped1.3 x 10⁻⁶[4]

Experimental Protocols

The following are detailed methodologies for the synthesis of conductive polymers from this compound using three different cross-coupling reactions.

Protocol 1: Kumada Catalyst-Transfer Polycondensation

This method involves the nickel-catalyzed polymerization of a Grignard reagent derived from the monomer. It is known for its ability to produce regioregular polymers with controlled molecular weights.

Materials:

  • This compound

  • Isopropylmagnesium chloride (i-PrMgCl) or other Grignard reagent

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 5 M

  • Methanol

  • Soxhlet extraction apparatus

  • Hexane, Chloroform

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous THF in a flame-dried Schlenk flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of isopropylmagnesium chloride (1 equivalent) in THF to the monomer solution. Stir the mixture at 0°C for 1 hour to form the Grignard reagent, 2-bromo-5-chloromagnesio-thiophene.

  • In a separate flask, prepare a suspension of Ni(dppp)Cl₂ (0.5-2 mol%) in anhydrous THF.

  • Add the catalyst suspension to the Grignard reagent solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by adding 5 M HCl.

  • Precipitate the polymer by pouring the reaction mixture into methanol.

  • Collect the crude polymer by filtration.

  • Purify the polymer by Soxhlet extraction with hexane (to remove oligomers and catalyst residues) followed by chloroform (to extract the polymer).

  • Precipitate the purified polymer from the chloroform fraction by adding methanol.

  • Dry the polymer under vacuum.

Protocol 2: Stille Polycondensation

This protocol utilizes a palladium catalyst to couple an organotin derivative of thiophene with a dihalo-comonomer (in this case, self-condensation of a stannylated this compound derivative is also possible). For this protocol, this compound would first need to be converted to a stannylated derivative.

Materials:

  • 2-bromo-5-(tributylstannyl)thiophene (prepared from this compound)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous toluene or N,N-dimethylformamide (DMF)

  • Methanol

  • Soxhlet extraction apparatus

  • Hexane, Chloroform

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-bromo-5-(tributylstannyl)thiophene (1 equivalent) in anhydrous toluene or DMF.

  • Add Pd(PPh₃)₄ (1-3 mol%) to the solution.

  • Heat the reaction mixture to 80-110°C and stir for 24-48 hours.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the solution into methanol.

  • Collect the crude polymer by filtration.

  • Purify the polymer using Soxhlet extraction as described in Protocol 1.

  • Dry the purified polymer under vacuum.

Protocol 3: Suzuki-Miyaura Polycondensation

This versatile method uses a palladium catalyst to couple a boronic acid or ester derivative of thiophene with a dihalo-comonomer. Similar to the Stille reaction, this compound needs to be functionalized with a boronic acid or ester group prior to polymerization.

Materials:

  • This compound-boronic acid pinacol ester (prepared from this compound)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or another suitable palladium catalyst/ligand system

  • A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)

  • A solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water)

  • Methanol

  • Soxhlet extraction apparatus

  • Hexane, Chloroform

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the thiophene boronic acid pinacol ester (1 equivalent), a suitable dihalo-comonomer (if not self-polymerizing), the base (2-3 equivalents), and the palladium catalyst (1-5 mol%).

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.[6]

  • After cooling to room temperature, pour the mixture into water and extract with an organic solvent like chloroform or toluene.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Precipitate the polymer by adding methanol.

  • Collect the crude polymer by filtration.

  • Purify the polymer using Soxhlet extraction as described in Protocol 1.

  • Dry the purified polymer under vacuum.

Visualizations

Signaling Pathways and Experimental Workflows

Kumada_Polymerization Monomer This compound Monomer_Grignard 2-Bromo-5-chloromagnesio-thiophene Monomer->Monomer_Grignard Grignard_Reagent i-PrMgCl Grignard_Reagent->Monomer_Grignard Polymerization Polymerization (Catalyst-Transfer) Monomer_Grignard->Polymerization Catalyst Ni(dppp)Cl₂ Catalyst->Polymerization Polymer_Chain Poly(3-chlorothiophene) Polymerization->Polymer_Chain Quenching Quenching (HCl) Polymer_Chain->Quenching Precipitation Precipitation (Methanol) Quenching->Precipitation Purification Soxhlet Extraction (Hexane, Chloroform) Precipitation->Purification Final_Polymer Purified Polymer Purification->Final_Polymer

Caption: Workflow for Kumada Catalyst-Transfer Polycondensation.

Stille_Polymerization Monomer This compound Stannylation Stannylation Monomer->Stannylation Stannyl_Monomer 2-Bromo-5-(tributylstannyl)thiophene Stannylation->Stannyl_Monomer Polymerization Stille Polycondensation Stannyl_Monomer->Polymerization Catalyst Pd(PPh₃)₄ Catalyst->Polymerization Polymer_Chain Poly(3-chlorothiophene) Polymerization->Polymer_Chain Precipitation Precipitation (Methanol) Polymer_Chain->Precipitation Purification Soxhlet Extraction Precipitation->Purification Final_Polymer Purified Polymer Purification->Final_Polymer

Caption: Workflow for Stille Polycondensation.

Suzuki_Polymerization Monomer This compound Borylation Borylation Monomer->Borylation Boronic_Monomer Thiophene Boronic Ester Borylation->Boronic_Monomer Polymerization Suzuki Polycondensation Boronic_Monomer->Polymerization Catalyst Pd Catalyst Catalyst->Polymerization Base Base (e.g., K₂CO₃) Base->Polymerization Polymer_Chain Poly(3-chlorothiophene) Polymerization->Polymer_Chain Workup Aqueous Workup Polymer_Chain->Workup Purification Purification Workup->Purification Final_Polymer Purified Polymer Purification->Final_Polymer

Caption: Workflow for Suzuki-Miyaura Polycondensation.

References

Application Notes: 2-Bromo-5-chlorothiophene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-5-chlorothiophene is a versatile heterocyclic compound widely utilized as an intermediate in the synthesis of various pharmaceuticals.[1][2] Its structure, featuring a thiophene ring with two distinct halogen substituents, makes it an excellent building block for constructing complex molecular architectures. The thiophene core is a common motif in medicinal chemistry, often serving as a bioisostere for a benzene ring. The differential reactivity of the bromine and chlorine atoms allows for selective functionalization through various cross-coupling reactions, providing a strategic advantage in multi-step syntheses.[1] This document outlines the applications of this compound in the synthesis of key pharmaceutical agents, providing detailed protocols and quantitative data for researchers, scientists, and drug development professionals.

Key Applications in Pharmaceutical Synthesis

This compound is a crucial precursor in the synthesis of several important drugs, most notably the antiplatelet agents Clopidogrel and Ticlopidine. The core structure for both of these drugs is the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine moiety, which can be synthesized from thiophene-based starting materials.

Synthesis of Clopidogrel and Ticlopidine Intermediate

The synthesis of the key intermediate for both Clopidogrel and Ticlopidine, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, is a multi-step process that starts from thiophene derivatives.[3] While various synthetic routes exist, a common strategy involves the construction of the fused pyridine ring onto the thiophene core.

G cluster_start Starting Materials cluster_synthesis Synthesis of Key Intermediate cluster_product Key Intermediate Thiophene Thiophene Derivative Step1 Step 1: Functionalization of Thiophene Ring Thiophene->Step1 Step2 Step 2: Introduction of Amino Group Precursor Step1->Step2 Step3 Step 3: Cyclization to form Pyridine Ring Step2->Step3 Step4 Step 4: Reduction Step3->Step4 Intermediate 4,5,6,7-tetrahydrothieno[3,2-c]pyridine Step4->Intermediate Clopidogrel Clopidogrel Intermediate->Clopidogrel Further Steps Ticlopidine Ticlopidine Intermediate->Ticlopidine Further Steps

  • Caption: Logical workflow for the synthesis of the key thienopyridine intermediate. */ end_dot

Clopidogrel Synthesis

Clopidogrel, marketed as Plavix®, is a potent antiplatelet agent used to prevent blood clots in coronary artery, peripheral vascular, and cerebrovascular diseases. One synthetic route to Clopidogrel involves the condensation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with o-chlorobenzaldehyde via a Strecker synthesis to form a key cyano intermediate. This intermediate is then converted to an amide, followed by esterification and resolution to yield the active (S)-(+)-enantiomer.[4]

Table 1: Quantitative Data for Clopidogrel Intermediate Synthesis

StepReactantsProductYieldPurityReference
Strecker Synthesis & Amide Formationo-chlorobenzaldehyde, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, NaCNAmide Intermediate 592%98%
ResolutionRacemic Clopidogrel, L-(-)-camphor sulfonic acid(+)-Clopidogrel camphorsulfonate64.9%99.55%

Experimental Protocol 1: Synthesis of Amide Intermediate 5

  • A solution of o-chlorobenzaldehyde and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine is added to an aqueous solution of sodium cyanide at 25-35 °C. This avoids the formation of lumps.

  • The resulting cyano intermediate (4) is converted in situ to the amide intermediate (5).

  • The reaction progress is monitored until completion.

  • Upon completion, the product is isolated, purified, and dried to yield the amide intermediate with a reported yield of 92% and purity of 98% for the two steps.

Ticlopidine Synthesis

Ticlopidine is another antiplatelet drug that functions by inhibiting the P2Y12 receptor.[3] Its synthesis also utilizes the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine intermediate. A published method describes two routes for the final N-alkylation step to produce Ticlopidine.[5]

G cluster_reactants Reactants cluster_routes Synthetic Routes cluster_product Product Intermediate 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (11) RouteA Route A: NaH, THF, reflux Intermediate->RouteA RouteB Route B: Zn dust, CoBr2, Acetonitrile Intermediate->RouteB ReagentA o-chlorobenzyl chloride (12) ReagentA->RouteA ReagentB 2-bromochlorobenzene (13) ReagentB->RouteB Ticlopidine Ticlopidine (1) RouteA->Ticlopidine RouteB->Ticlopidine

  • Caption: Synthetic pathways for the final step of Ticlopidine synthesis. */ end_dot

Table 2: Comparison of Overall Yields for Ticlopidine Synthesis

Synthetic RouteOverall YieldReference
Route A48%[5]
Route B60%[5]

Experimental Protocol 2: Synthesis of Ticlopidine (1) via Route A [5]

  • Suspend Sodium Hydride (0.82 g, 17.2 mmol) in THF (10.0 mL) in a round-bottom flask.

  • To this suspension, add a solution of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (11) (2.0 g, 14.4 mmol).

  • Stir the mixture at room temperature under a N₂ atmosphere for 30 minutes.

  • Add o-chlorobenzyl chloride (12) (3.48 g, 21.6 mmol) to the mixture.

  • After stirring for 90 minutes at room temperature, add 30 mL of toluene.

  • Reflux the mixture for 15–20 hours, monitoring the consumption of reactants by TLC (10% EtOAc in n-hexane).

  • After completion, perform a standard work-up to isolate the Ticlopidine product.

Advanced Applications via Cross-Coupling Reactions

The bromine and chlorine atoms on the this compound ring are handles for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[1][6] This allows for the regioselective introduction of aryl, vinyl, or alkynyl groups. Generally, the C-Br bond is more reactive than the C-Cl bond in such reactions, enabling selective functionalization at the 2-position of the thiophene ring.[7]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organohalide.[8][9] This reaction is widely used in the synthesis of pharmaceuticals.[6]

G Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X Ar-Br (Thiophene) R-X->Oxidative\nAddition R-Pd(II)L2-X Ar-Pd(II)L2-Br Oxidative\nAddition->R-Pd(II)L2-X Transmetalation Transmetalation R-Pd(II)L2-X->Transmetalation Base Base Base->Transmetalation R'-B(OH)2 Ar'-B(OH)2 R'-B(OH)2->Transmetalation R-Pd(II)L2-R' Ar-Pd(II)L2-Ar' Transmetalation->R-Pd(II)L2-R' Reductive\nElimination Reductive Elimination R-Pd(II)L2-R'->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-R' Ar-Ar' Reductive\nElimination->R-R'

  • Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. */ end_dot

Table 3: Representative Yields for Suzuki Cross-Coupling of 2-Bromothiophene Derivatives

2-Bromothiophene DerivativeAryl Boronic AcidCatalyst (mol%)BaseSolventYieldReference
2-bromo-5-(bromomethyl)thiophenePhenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄1,4-dioxane/H₂O76%[6]
2-bromo-5-(bromomethyl)thiophene4-Chlorophenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄1,4-dioxane/H₂O65%[6]
2-bromo-5-(bromomethyl)thiophene4-Fluorophenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄1,4-dioxane/H₂O72%[6]

Experimental Protocol 3: General Protocol for Suzuki Cross-Coupling [6][8]

  • To a flame-dried reaction flask, add the 2-bromothiophene derivative (1 eq), the aryl boronic acid (1.1 eq), and the base (e.g., K₃PO₄, 2 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%).

  • Seal the flask and purge with an inert gas (e.g., Nitrogen or Argon).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to 90-100°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired coupled product.

Sonogashira Coupling

The Sonogashira coupling is another powerful C-C bond-forming reaction that couples terminal alkynes with aryl or vinyl halides, co-catalyzed by palladium and copper complexes.[10] This reaction provides a direct route to synthesize alkynyl-substituted thiophenes, which are valuable intermediates for further transformations in drug synthesis. The general principles of regioselectivity (C-Br over C-Cl) also apply here.

This compound stands out as a highly valuable and versatile intermediate in pharmaceutical synthesis. Its utility is demonstrated in the efficient construction of the thienopyridine core of major antiplatelet drugs like Clopidogrel and Ticlopidine. Furthermore, its di-halogenated nature allows for selective and strategic C-C bond formation through modern cross-coupling methodologies like the Suzuki and Sonogashira reactions. The protocols and data presented herein provide a foundational guide for researchers and scientists to leverage the synthetic potential of this compound in the development of novel therapeutic agents.

References

Applications of 2-Bromo-5-chlorothiophene in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chlorothiophene is a versatile heterocyclic building block that serves as a crucial starting material and intermediate in the synthesis of a wide range of biologically active molecules. Its unique substitution pattern, featuring two different halogen atoms on the thiophene ring, allows for selective and regioselective functionalization through various cross-coupling reactions. This enables the construction of complex molecular architectures with diverse pharmacological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutic agents, with a focus on anticancer, antimicrobial, and antithrombotic applications.

Application Note 1: Synthesis of Anticancer Agents

This compound derivatives have shown significant promise as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation.

Synthesis of Chlorothiophene-Based Chalcones

Chlorothiophene-based chalcones, synthesized from 2-acetyl-5-chlorothiophene (which can be derived from this compound), have demonstrated potent cytotoxic activity against various cancer cell lines.[1] These compounds are thought to induce apoptosis through the p53 signaling pathway.

Quantitative Data: Anticancer Activity of Chlorothiophene-Based Chalcones

Compound IDCancer Cell LineIC50 (µg/mL)[1]
C4WiDr (colorectal)0.77
C6WiDr (colorectal)0.45

Signaling Pathway: p53-Mediated Apoptosis

p53_pathway cluster_stress Cellular Stress cluster_p53 p53 Activation cluster_apoptosis Apoptosis Cellular Stress Cellular Stress p53 p53 Cellular Stress->p53 activates Bax Bax p53->Bax upregulates Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified p53 signaling pathway leading to apoptosis.

Synthesis of Thiophene Analogues of 5-chloro-5,8-dideazafolic Acid

Thiophene analogues of 5-chloro-5,8-dideazafolic acid, which can be synthesized using thiophene-based building blocks, have been tested as inhibitors of tumor cell growth.

Quantitative Data: Anticancer Activity of Thiophene Analogues

Compound IDCancer Cell LineIC50 (µM)
6CCRF-CEM (leukemic lymphoblasts)1.8 ± 0.1
7CCRF-CEM (leukemic lymphoblasts)2.1 ± 0.8
Synthesis of Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors

Fused thiophene derivatives have been identified as potent dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Protein Kinase B (AKT), key proteins in cancer cell survival and angiogenesis.[2]

Quantitative Data: Kinase Inhibitory Activity

Compound IDTargetIC50 (µM)[2]
3bVEGFR-20.126
4cVEGFR-20.075
3bAKT-16.96
4cAKT-14.60

Signaling Pathway: VEGFR-2 and AKT Signaling in Cancer

VEGFR2_AKT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PI3K PI3K VEGFR2->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: Simplified VEGFR-2 and AKT signaling pathway in cancer.

Application Note 2: Synthesis of Antimicrobial Agents

Thiophene derivatives synthesized from this compound precursors exhibit promising activity against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity of Thiophene Derivatives

Compound IDMicroorganismMIC (µg/mL)
S1B. subtilis0.81
S1S. aureus0.81
S1E. coli0.81
S1S. typhi0.81
S4A. niger0.91
S4C. albicans0.91

Application Note 3: Synthesis of Antithrombotic Agents

Derivatives of this compound have been investigated for their antithrombotic and haemolytic activities. Specifically, 2-(bromomethyl)-5-aryl-thiophenes have been synthesized and evaluated.

Quantitative Data: Antithrombotic and Haemolytic Activity

Compound IDHaemolysis (%)[3]Clot Lysis (%)[3]
3f69.7-
3i33.631.5

Experimental Protocols

Synthesis Protocol 1: Suzuki Cross-Coupling for the Synthesis of 2-Aryl-5-chlorothiophenes

This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling of this compound with various arylboronic acids.

Experimental Workflow: Suzuki Cross-Coupling

suzuki_workflow start Start reagents Combine this compound, arylboronic acid, Pd catalyst, and base in solvent start->reagents reaction Heat reaction mixture under inert atmosphere (e.g., 90-110°C) reagents->reaction monitoring Monitor reaction progress by TLC or GC-MS reaction->monitoring workup Cool, add water, and extract with organic solvent monitoring->workup Reaction complete purification Dry organic layer and purify by column chromatography workup->purification end End purification->end

Caption: General workflow for a Suzuki cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2 equivalents)

  • 1,4-Dioxane and water (4:1 v/v) or another suitable solvent system

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried reaction flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.02-0.05 mmol).

  • Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Add the degassed solvent system (e.g., 10 mL of 1,4-dioxane/water).

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Synthesis Protocol 2: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol outlines the synthesis of chlorothiophene-based chalcones from 2-acetyl-5-chlorothiophene and an aromatic aldehyde.[1]

Materials:

  • 2-Acetyl-5-chlorothiophene (0.01 mol)

  • Aromatic aldehyde (0.01 mol)

  • Methanol (20 mL)

  • 40% Potassium hydroxide (KOH) solution (4 mL)

Procedure:

  • In a flask, dissolve 2-acetyl-5-chlorothiophene and the aromatic aldehyde in methanol.

  • Add the 40% KOH solution to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Biological Assay Protocol 1: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Experimental Workflow: MTT Assay

mtt_workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat_cells Treat cells with different concentrations of the test compound incubate1->treat_cells incubate2 Incubate for 48-72 hours treat_cells->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Biological Assay Protocol 2: Broth Microdilution for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB).

  • Prepare a bacterial inoculum standardized to 0.5 McFarland, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its ability to undergo selective functionalization makes it an attractive starting material for the synthesis of a diverse range of bioactive molecules. The protocols and data presented here highlight its potential in the development of novel anticancer, antimicrobial, and antithrombotic agents, providing a solid foundation for further research and drug discovery efforts in these critical therapeutic areas.

References

Application Notes and Protocols: The Role of 2-Bromo-5-chlorothiophene and Thiophene Derivatives in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-5-chlorothiophene and other thiophene-containing compounds in the development of modern agrochemicals. While this compound serves as a versatile building block for various organic syntheses, its direct application in the synthesis of major commercial insecticides like chlorantraniliprole and cyantraniliprole is not prominently documented. However, the broader class of thiophene derivatives plays a crucial role in the creation of potent fungicides and herbicides. This document details the synthesis, biological activity, and mode of action of these thiophene-based agrochemicals, along with protocols for their preparation and evaluation.

This compound as a Building Block in Agrochemical Synthesis

This compound is a halogenated thiophene that serves as a valuable intermediate in organic synthesis.[1][2][3] Its bromine and chlorine substituents allow for regioselective functionalization, primarily through cross-coupling reactions like the Suzuki-Miyaura coupling.[4][5][6] This reactivity enables the construction of more complex molecules with potential applications in the agrochemical sector, including herbicides and fungicides.[1]

While not a direct precursor to the widely used diamide insecticides, its utility lies in the potential to synthesize novel active ingredients by incorporating the thiophene moiety into various molecular scaffolds. The thiophene ring is a well-established pharmacophore in many biologically active compounds.[7][8]

Thiophene Derivatives in Fungicide Development

A notable application of thiophene derivatives in agrochemicals is the development of novel fungicides. Specifically, N-(thiophen-2-yl) nicotinamide derivatives have demonstrated significant fungicidal activity against various plant pathogens.[9][10][11]

The following table summarizes the in vivo fungicidal activity of selected N-(thiophen-2-yl) nicotinamide derivatives against cucumber downy mildew (Pseudoperonospora cubensis).

Compound IDR_n_ (Pyridine Ring Substituents)R_1_, R_2_, R_3_ (Thiophene Ring Substituents)EC_50_ (mg/L)[11]
4a 2-CH₃, 5-CN, 6-Cl-OC₂H₅, -CH₃, -CN4.69[11]
4f 5,6-Cl₂-OC₂H₅, -CH₃, -CN1.96[11]
Flumorph (Commercial Fungicide)7.55[11]
Diflumetorim (Commercial Fungicide)21.44[11]

This protocol describes a general method for the synthesis of N-(thiophen-2-yl) nicotinamide derivatives.[9][12]

Step 1: Acyl Chloride Formation

  • To a solution of a substituted nicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add oxalyl chloride (1.5 eq) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.

Step 2: Amide Formation

  • Dissolve the substituted thiophen-2-amine (1.0 eq) and a base such as triethylamine (1.2 eq) in anhydrous DCM.

  • Add the crude acyl chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final N-(thiophen-2-yl) nicotinamide derivative.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation Nicotinic Acid Derivative Nicotinic Acid Derivative Acyl Chloride Acyl Chloride Nicotinic Acid Derivative->Acyl Chloride Oxalyl Chloride, DMF Final Product Final Product Acyl Chloride->Final Product Thiophen-2-amine Derivative, Triethylamine, DCM Oxalyl Chloride, DMF Oxalyl Chloride, DMF Thiophen-2-amine Derivative Thiophen-2-amine Derivative Triethylamine, DCM Triethylamine, DCM

Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives

The precise mechanism of action for N-(thiophen-2-yl) nicotinamide derivatives is not fully elucidated in the provided search results. However, thiophene-based antifungals are known to act on various cellular targets. Some thiophene derivatives have been found to inhibit ergosterol biosynthesis, a crucial component of the fungal cell membrane.[13] Others may induce apoptosis-like cell death in fungal pathogens.[13] Further research is needed to pinpoint the specific molecular target of this class of fungicides.

Thiophene Derivatives in Herbicide Development

Thiophene sulfonylureas represent a class of herbicides that have shown efficacy for paddy field applications.[14] These compounds act as inhibitors of acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants.[14]

The herbicidal activity and selectivity of thiophene sulfonylureas are influenced by the substituents on the thiophene ring. Introduction of a fluorine atom can improve selectivity for rice.[14] The table below indicates the minimum dosage for sufficient herbicidal activity against weeds and the maximum dosage for selectivity to rice for a generic thiophene sulfonylurea.

Weed SpeciesMinimum Dosage for Sufficient Herbicidal Activity (g/ha)[14]
Echinochloa oryzicola15
Cyperus difformis4
Monochoria vaginalis4
Scirpus juncoides15
CropMaximum Dosage for Selectivity (g/ha)[14]
Rice (Oryza sativa)60

A general synthesis of thiophene sulfonylureas involves the reaction of a thiophenesulfonamide with a pyrimidinyl isocyanate.

Step 1: Synthesis of Thiophenesulfonamide (Detailed protocol not available in the search results)

Step 2: Sulfonylurea Formation

  • React the substituted 2-thiophenesulfonamide with a suitable pyrimidinyl isocyanate in the presence of a base.

  • The reaction is typically carried out in an aprotic solvent.

  • The resulting thiophene sulfonylurea can be isolated and purified by standard methods.

G Thiophenesulfonamide Thiophenesulfonamide Thiophene Sulfonylurea Thiophene Sulfonylurea Thiophenesulfonamide->Thiophene Sulfonylurea Pyrimidinyl Isocyanate Pyrimidinyl Isocyanate Pyrimidinyl Isocyanate->Thiophene Sulfonylurea

General Synthesis of Thiophene Sulfonylureas

Thiophene sulfonylurea herbicides act by inhibiting the acetolactate synthase (ALS) enzyme, which is a key enzyme in the biosynthesis pathway of the branched-chain amino acids valine, leucine, and isoleucine. This inhibition leads to a deficiency in these essential amino acids, ultimately causing cessation of plant cell growth and death.

G Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha-Ketobutyrate alpha-Ketobutyrate alpha-Ketobutyrate->ALS Valine_Leucine Valine & Leucine Biosynthesis ALS->Valine_Leucine Isoleucine Isoleucine Biosynthesis ALS->Isoleucine Thiophene_Sulfonylurea Thiophene Sulfonylurea Herbicide Inhibition Thiophene_Sulfonylurea->Inhibition Inhibition->ALS

Mechanism of Action of Thiophene Sulfonylurea Herbicides

Thiophene Moiety in Insecticide Development: The Case of Diamide Insecticides (A Note on Synthesis)

While this compound is not a direct precursor, the broader context of heterocyclic chemistry in insecticides is important. The anthranilic diamide insecticides, chlorantraniliprole and cyantraniliprole, are highly effective and widely used. Their synthesis relies on other heterocyclic building blocks.

The following table presents the lethal concentration (LC₅₀) values for chlorantraniliprole and cyantraniliprole against various insect pests.

InsecticidePest SpeciesLC₅₀ ValueReference
Chlorantraniliprole Spodoptera frugiperda0.066 µg/mL[15]
Aedes aegypti0.0034 mg/L[16]
Danio rerio (non-target)17.56 µg/mL[17]
Cyantraniliprole Spodoptera frugiperda0.166 µg/mL[15]
Spodoptera littoralis8.17 mg/L[18]
Agrotis ipsilon0.33 mg/L[18]
Harmonia axyridis (non-target)86.11 mg/L (1st-instar larvae)[19]

Chlorantraniliprole and cyantraniliprole exert their insecticidal effect by targeting the ryanodine receptor (RyR), a calcium channel in the sarcoplasmic reticulum of muscle cells.[20][21] Binding of the insecticide to the RyR leads to uncontrolled release of intracellular calcium stores, resulting in muscle contraction, paralysis, and ultimately death of the insect.[20]

G Diamide_Insecticide Diamide Insecticide (e.g., Chlorantraniliprole) RyR Ryanodine Receptor (RyR) on Sarcoplasmic Reticulum Diamide_Insecticide->RyR Binds to and activates Ca_Release Uncontrolled Ca²⁺ Release RyR->Ca_Release Muscle_Contraction Continuous Muscle Contraction Ca_Release->Muscle_Contraction Paralysis_Death Paralysis and Death Muscle_Contraction->Paralysis_Death

Mode of Action of Diamide Insecticides

References

Application Notes and Protocols for the Synthesis of Functionalized Thiophenes in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of functionalized thiophenes, a critical class of organic materials utilized in the advancement of organic electronics. The unique electronic properties of thiophene derivatives make them integral components in devices such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[1][2][3] This document outlines key synthetic methodologies, presents quantitative data on material performance, and offers step-by-step protocols for the preparation of these advanced materials.

Introduction to Functionalized Thiophenes in Organic Electronics

Thiophene-based materials are a cornerstone of organic electronics due to their excellent charge transport properties, chemical stability, and the ability to tune their optoelectronic characteristics through synthetic modification.[2][3] The functionalization of the thiophene ring allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for efficient charge injection, transport, and light emission in electronic devices.[4][5] Common functionalization strategies involve the introduction of various substituents at the 2, 3, 4, and 5-positions of the thiophene ring, leading to a diverse library of materials with tailored properties for specific applications.

Key Synthetic Methodologies

Several powerful cross-coupling reactions are employed for the synthesis of functionalized thiophenes. The choice of method often depends on the desired substitution pattern and the complexity of the target molecule.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are among the most versatile and widely used methods for C-C bond formation in the synthesis of thiophene-based materials.

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or ester) with an organohalide. It is valued for the stability and low toxicity of the boronic acid reagents.[6][7]

  • Stille Coupling: This method utilizes an organotin reagent (stannane) to couple with an organohalide. It is known for its tolerance to a wide range of functional groups.[8][9]

  • Direct C-H Arylation: This approach offers a more atom-economical and environmentally friendly alternative by directly coupling a C-H bond of the thiophene ring with an aryl halide, avoiding the pre-functionalization required in Suzuki and Stille couplings.[10][11][12]

Grignard Metathesis (GRIM) Polymerization

For the synthesis of conjugated polymers like the benchmark material poly(3-hexylthiophene) (P3HT), Grignard Metathesis (GRIM) polymerization is a highly effective method. This chain-growth polymerization allows for the synthesis of regioregular polymers with controlled molecular weights.[13][14][15]

Data Presentation: Performance of Functionalized Thiophenes

The electronic properties and device performance of functionalized thiophenes are highly dependent on their molecular structure. The following tables summarize key quantitative data for representative thiophene-based materials in OPVs and OLEDs.

Table 1: Performance of Thiophene-Based Donor Polymers in Organic Photovoltaics (OPVs)

PolymerHOMO (eV)LUMO (eV)PCE (%)Reference
P3HT-4.7 to -5.2-2.8 to -3.2~3-5[16][17][18]
P2T-TCl-5.37-5.25[5]
P3T-TCl--5.62[5]
P4T-TCl--9.15[5]
PDTSTTz-5.8--[19]

Table 2: Performance of Thiophene-Based Emitters in Organic Light-Emitting Diodes (OLEDs)

MoleculeMaximum Luminance (cd/m²)Maximum Current Efficiency (cd/A)Maximum External Quantum Efficiency (%)Reference
TPE2-TT11,6206.172.43[1]

Experimental Protocols

The following are detailed protocols for key synthetic transformations used to prepare functionalized thiophenes.

Protocol 1: Suzuki-Miyaura Coupling of a Thiophene Boronic Acid with an Aryl Bromide

Objective: To synthesize a 2-arylthiophene derivative.

Materials:

  • Thiophene-2-boronic acid

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add thiophene-2-boronic acid (1.2 mmol), the aryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 mmol).

  • Solvent Addition: Add a degassed mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Stille Coupling of a Stannylated Thiophene with an Aryl Bromide

Objective: To synthesize a 2-arylthiophene derivative.

Materials:

  • 2-(Tributylstannyl)thiophene

  • Aryl bromide (e.g., 1-bromo-4-nitrobenzene)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous and degassed toluene or DMF

  • Schlenk flask or sealed reaction vial

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl bromide (1.0 mmol) and 2-(tributylstannyl)thiophene (1.1 mmol) in anhydrous and degassed toluene (10 mL).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the solution.

  • Reaction: Heat the reaction mixture to 110 °C and stir for 16-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the solution with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[20]

Protocol 3: Direct C-H Arylation of Thiophene with an Aryl Bromide

Objective: To synthesize a 2-arylthiophene derivative in an atom-economical fashion.

Materials:

  • Thiophene

  • Aryl bromide (e.g., 4-bromoacetophenone)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium acetate (KOAc)

  • N,N-Dimethylacetamide (DMA)

  • Schlenk tube

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a Schlenk tube, combine the aryl bromide (1.0 mmol), thiophene (2.0 mmol), potassium acetate (2.0 mmol), and palladium(II) acetate (0.005 mmol, 0.5 mol%).

  • Solvent Addition: Add anhydrous DMA (3 mL) to the Schlenk tube.

  • Inert Atmosphere: Seal the tube and degas the mixture by bubbling with argon for 15 minutes.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 150 °C and stir for 20 hours.[10]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Protocol 4: Grignard Metathesis (GRIM) Polymerization of 3-hexylthiophene

Objective: To synthesize regioregular poly(3-hexylthiophene) (P3HT).

Materials:

  • 2,5-Dibromo-3-hexylthiophene

  • tert-Butylmagnesium chloride (t-BuMgCl) in THF

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (HCl)

  • Soxhlet extraction apparatus

  • Nitrogen or Argon gas supply

Procedure:

  • Monomer Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add 2,5-dibromo-3-hexylthiophene (1.0 g, 3.07 mmol) and dissolve in anhydrous THF (15 mL).

  • Grignard Formation: Cool the solution to 0 °C and slowly add t-BuMgCl (1.0 M in THF, 3.1 mL, 3.1 mmol). Stir the mixture at room temperature for 2 hours to form the Grignard reagent.

  • Polymerization: In a separate Schlenk flask, add Ni(dppp)Cl₂ (16.6 mg, 0.0307 mmol) and dissolve in anhydrous THF (5 mL). Add this catalyst solution to the monomer solution at room temperature. The solution should darken, indicating the start of polymerization. Stir for 2 hours.

  • Quenching: Quench the reaction by slowly adding the polymer solution to a beaker of methanol (200 mL) containing a small amount of HCl. A dark precipitate of P3HT will form.

  • Purification: Collect the polymer by filtration. Purify the polymer by Soxhlet extraction sequentially with methanol, hexane, and finally chloroform. The purified P3HT is recovered from the chloroform fraction by precipitation into methanol.

  • Drying: Dry the final polymer under vacuum at 40 °C overnight.[14][21][22]

Visualizations

The following diagrams illustrate the key synthetic pathways and experimental workflows described in these application notes.

Suzuki_Coupling_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-B(OR)2(L2) Ar-Pd(II)-B(OR)2(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-B(OR)2(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-B(OR)2(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille_Coupling_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Purification prep_reagents Prepare Reagents & Solvents dry_glassware Oven-dry Glassware prep_reagents->dry_glassware add_reactants Add Thiophene-SnR3, Aryl-X, & Pd Catalyst dry_glassware->add_reactants inert_atm Establish Inert Atmosphere (N2/Ar) add_reactants->inert_atm add_solvent Add Anhydrous Solvent inert_atm->add_solvent heat_stir Heat and Stir add_solvent->heat_stir quench Quench Reaction heat_stir->quench extract Liquid-Liquid Extraction (with aq. KF) quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Column Chromatography) concentrate->purify characterize Characterize Product purify->characterize

Caption: General experimental workflow for Stille cross-coupling.

GRIM_Polymerization_Scheme Monomer 2,5-Dibromo-3-hexylthiophene Grignard Grignard Reagent (Thiophene-MgX) Monomer->Grignard t-BuMgCl Polymerization Ni(dppp)Cl2 Catalyst Grignard->Polymerization P3HT Poly(3-hexylthiophene) (P3HT) Polymerization->P3HT

Caption: Synthetic scheme for GRIM polymerization of P3HT.

References

Application Notes and Protocols: Step-by-Step Guide to the Grignard Reaction with 2-Bromo-5-chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the preparation and reaction of the Grignard reagent derived from 2-bromo-5-chlorothiophene, namely 5-chloro-2-thienylmagnesium bromide. This versatile intermediate is a key building block in the synthesis of various functionalized thiophenes, which are prevalent in pharmaceuticals and organic electronic materials.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The chemoselective formation of a Grignard reagent from this compound takes advantage of the higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond towards magnesium metal. This allows for the specific formation of 5-chloro-2-thienylmagnesium bromide, which can then be reacted with a variety of electrophiles to introduce substituents at the 2-position of the thiophene ring while retaining the chlorine atom at the 5-position.

Reaction Pathway

The overall process involves two main stages: the formation of the Grignard reagent and its subsequent reaction with an electrophile.

reaction_pathway Reaction Pathway of this compound Grignard Reaction A This compound B 5-Chloro-2-thienylmagnesium bromide A->B + Mg, THF D Substituted 5-chlorothiophene B->D + E+ C Electrophile (E+) C->D

Caption: General reaction pathway for the Grignard reaction.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the formation of 5-chloro-2-thienylmagnesium bromide and its subsequent reaction with carbon dioxide.

ParameterValueReference
Grignard Reagent Formation
Molar ratio of this compound to Mg1 : 1.0 - 1.2[1]
Initiator (Iodine) to this compound ratio (w/w)0.5 - 5.0 : 100[1]
Initial addition temperature of this compound20 - 25 °C[1]
Dropwise addition temperature25 - 30 °C[1]
Reaction temperature after addition10 - 20 °C[1]
Reaction time after addition0.5 - 2 hours[1]
Reaction with Carbon Dioxide
Mass ratio of this compound to dry ice1 : 0.2 - 1.0[1]
Yield of 2-chlorothiophene-5-carboxylic acidHigh (not specified)[1][2]

Experimental Protocols

4.1. Materials and Equipment

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Heating mantle

  • Ice bath

  • This compound

  • Magnesium turnings

  • Iodine crystal

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., dry ice, aldehyde, ketone)

  • Hydrochloric acid (for work-up)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

4.2. Protocol 1: Preparation of 5-Chloro-2-thienylmagnesium bromide

This protocol describes the formation of the Grignard reagent. Strict anhydrous conditions are crucial for the success of this reaction.

grignard_formation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_completion Completion prep_glassware Flame-dry glassware under inert atmosphere add_mg_i2 Add Mg turnings and an iodine crystal to the flask prep_glassware->add_mg_i2 add_thf Add anhydrous THF add_mg_i2->add_thf initiation Add a small portion of this compound in THF add_thf->initiation exotherm Observe for initiation (color change, gentle reflux) initiation->exotherm Gentle warming if necessary addition Slowly add the remaining this compound solution exotherm->addition Maintain gentle reflux stirring Stir at room temperature addition->stirring ready Grignard reagent is ready for use stirring->ready

Caption: Experimental workflow for Grignard reagent formation.

Step-by-Step Procedure:

  • Apparatus Setup: Assemble a flame-dried three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure the system is under a positive pressure of nitrogen or argon.

  • Reagent Preparation: To the flask, add magnesium turnings (1.1 equivalents) and a small crystal of iodine.

  • Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of this solution to the magnesium suspension.

  • Reaction Start: The reaction is initiated by gentle warming. A successful initiation is indicated by the disappearance of the brown iodine color and the onset of a gentle reflux.

  • Addition: Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution of 5-chloro-2-thienylmagnesium bromide is ready for the next step.

4.3. Protocol 2: Synthesis of 2-Chlorothiophene-5-carboxylic acid

This protocol details the reaction of the prepared Grignard reagent with dry ice (solid carbon dioxide).

  • Reaction Setup: Cool the flask containing the Grignard reagent in an ice-salt bath.

  • Addition of Electrophile: Carefully add crushed dry ice to the reaction mixture in portions, ensuring the temperature is maintained below 0 °C.

  • Quenching: After the addition of dry ice is complete, allow the mixture to warm to room temperature and then slowly quench by adding dilute hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude 2-chlorothiophene-5-carboxylic acid can be purified by recrystallization.

4.4. Protocol 3: General Procedure for Reaction with Aldehydes or Ketones

This protocol provides a general method for the reaction of 5-chloro-2-thienylmagnesium bromide with a carbonyl compound.

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous THF.

  • Addition: Cool the solution of the carbonyl compound in an ice bath. Slowly add the prepared Grignard reagent solution via a cannula or dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Follow the extraction, washing, and drying procedures as described in Protocol 2. The resulting alcohol can be purified by column chromatography on silica gel.

Safety and Handling

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. All glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Inert Atmosphere: The reaction should be carried out under a nitrogen or argon atmosphere to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen.

  • Exothermic Reaction: The formation of the Grignard reagent is exothermic. The rate of addition of the alkyl halide should be controlled to maintain a gentle reflux. An ice bath should be readily available for cooling if the reaction becomes too vigorous.

  • Flammable Solvents: Diethyl ether and THF are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Troubleshooting

IssuePossible CauseSolution
Reaction fails to initiate Inactive magnesium surface (oxide layer)Add a crystal of iodine, a few drops of 1,2-dibromoethane, or gently crush the magnesium turnings with a dry stirring rod to expose a fresh surface.
Wet glassware or solventEnsure all glassware is flame-dried immediately before use and use freshly distilled anhydrous solvents.
Low yield of product Incomplete formation of the Grignard reagentEnsure the reaction goes to completion by allowing sufficient reaction time after the addition of the halide.
Grignard reagent quenched by moisture or acidic impuritiesMaintain strict anhydrous and inert conditions throughout the experiment.
Formation of Wurtz coupling byproduct High local concentration of the alkyl halideEnsure slow, dropwise addition of the this compound solution to the magnesium suspension.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 2-Bromo-5-chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling of 2-Bromo-5-chlorothiophene.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity difference between the bromo and chloro substituents on the thiophene ring in a Suzuki coupling reaction?

In Suzuki-Miyaura cross-coupling reactions, the reactivity of the halide leaving group generally follows the trend I > Br > Cl > F.[1] For this compound, the carbon-bromine bond is weaker and more susceptible to oxidative addition by the palladium catalyst than the carbon-chlorine bond. This inherent difference in reactivity allows for regioselective coupling at the 2-position (where the bromine is located) under carefully controlled conditions. Achieving disubstitution at both the 2- and 5-positions typically requires more forcing conditions, such as higher temperatures, to activate the C-Cl bond.[2]

Q2: My reaction yield is low, or the reaction is not proceeding. What are the most common initial checks?

When encountering low to no yield, a systematic check of the following is recommended:

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can lead to the oxidative degradation of the phosphine ligand and the homocoupling of the boronic acid, which deactivates the catalyst.[3] All solvents and reagents should be properly degassed.

  • Reagent Quality: Verify the purity and stability of all reagents. Boronic acids can be susceptible to protodeboronation, especially if they are old or have been stored improperly. The palladium catalyst and phosphine ligand should be of high purity and handled under an inert atmosphere.

  • Base Activation: The choice and quality of the base are critical. For instance, potassium carbonate (K₂CO₃) should be activated by heating before use to remove any absorbed water.[3] The base is crucial for the transmetalation step in the catalytic cycle.

Q3: What are common side products in the Suzuki coupling of this compound, and how can they be minimized?

Common side products include:

  • Homocoupling of the boronic acid: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen. To minimize this, ensure thorough degassing of all solvents and maintain a strict inert atmosphere throughout the reaction.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. Using a less harsh base or more stable boronate derivatives (e.g., pinacol esters) can sometimes mitigate this issue.

  • Dehalogenation: The bromo or chloro group on the thiophene can be replaced by a hydrogen atom. This can result from side reactions involving the palladium catalyst.

Minimizing these side reactions often involves careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, as well as ensuring an oxygen-free environment.

Troubleshooting Guide

Issue: Low to No Product Formation

This is a common issue that can be addressed by systematically evaluating the reaction components and conditions.

Troubleshooting Workflow

TroubleshootingWorkflow start Low/No Yield reagents Verify Reagent Quality (Purity, Stability, Degassing) start->reagents reagents_ok Reagents OK? reagents->reagents_ok conditions Review Reaction Conditions (Inert Atmosphere, Temperature) conditions_ok Conditions OK? conditions->conditions_ok catalyst_system Troubleshoot Catalyst System catalyst_issue Catalyst Issue? catalyst_system->catalyst_issue base_solvent Optimize Base/Solvent optimize_bs Screen Different Bases and Solvents base_solvent->optimize_bs reagents_ok->conditions Yes replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No conditions_ok->catalyst_system Yes improve_inertness Improve Degassing & Ensure Inert Atmosphere conditions_ok->improve_inertness No catalyst_issue->base_solvent No change_catalyst Change Ligand or Pd Precursor catalyst_issue->change_catalyst Yes success Improved Yield replace_reagents->success improve_inertness->success change_catalyst->success optimize_bs->success

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

Issue: Formation of Disubstituted Byproduct

When only the mono-substituted product at the 2-position is desired, the formation of the 2,5-disubstituted thiophene can be an issue.

  • Lower the Reaction Temperature: The C-Cl bond is less reactive than the C-Br bond. Lowering the reaction temperature can often provide enough selectivity to favor the mono-coupling at the C-Br position.[2]

  • Reduce Reaction Time: Prolonged reaction times can lead to the slower coupling at the C-Cl position. Monitor the reaction closely by TLC or GC-MS and stop the reaction once the starting material is consumed and before significant amounts of the disubstituted product are formed.

  • Use a Milder Base: A less reactive base might slow down the overall catalytic cycle, potentially increasing the selectivity for the more reactive C-Br bond.

Data Presentation

The following table summarizes the yields for the Suzuki coupling of this compound with various arylboronic acids to form 2-aryl-5-chlorothiophenes.

Arylboronic AcidProductYield (%)
Phenylboronic acid2-chloro-5-phenylthiophene85
4-Methoxyphenylboronic acid2-chloro-5-(4-methoxyphenyl)thiophene92
4-Chlorophenylboronic acid2-chloro-5-(4-chlorophenyl)thiophene82
4-Methylphenylboronic acid2-chloro-5-(p-tolyl)thiophene88
3-Nitrophenylboronic acid2-chloro-5-(3-nitrophenyl)thiophene75
2-Thienylboronic acid2-chloro-5-(thiophen-2-yl)thiophene78

Data compiled from a study by Nawaz et al. (2018), where reactions were carried out using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in a 1,4-dioxane/water solvent system.[2]

Experimental Protocols

General Protocol for the Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.1 mmol, 1.1 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 mmol, 2.5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, potassium phosphate, and tetrakis(triphenylphosphine)palladium(0).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki Coupling Catalytic Cycle

SuzukiCycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1r2 R¹-Pd(II)L₂(R²) transmetalation->pd_r1r2 reductive_elimination Reductive Elimination pd_r1r2->reductive_elimination reductive_elimination->pd0 product Coupled Product (R¹-R²) reductive_elimination->product aryl_halide This compound (R¹-X) aryl_halide->oxidative_addition boronic_acid Ar-B(OH)₂ (R²-B(OH)₂) boronic_acid->transmetalation base Base (e.g., K₃PO₄) base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Cross-Coupling Reactions of 2-Bromo-5-chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 2-Bromo-5-chlorothiophene. The following information is designed to help you navigate common side reactions and byproducts, ensuring a higher success rate in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions for this compound?

A1: The most common and effective cross-coupling reactions for functionalizing this compound are the Suzuki-Miyaura and Stille couplings. These palladium-catalyzed reactions are valued for their ability to form carbon-carbon bonds with a wide range of coupling partners. Due to the higher reactivity of the C-Br bond compared to the C-Cl bond, selective coupling at the 2-position is readily achievable.[1]

Q2: Why is my cross-coupling reaction of this compound not selective, showing reaction at the chlorine position as well?

A2: While the C-Br bond is significantly more reactive than the C-Cl bond, prolonged reaction times, elevated temperatures, or highly active catalyst systems can lead to a loss of selectivity and undesired coupling at the 5-position (C-Cl). To favor mono-arylation at the 2-position, it is crucial to carefully control the reaction conditions.

Q3: What are the primary side reactions I should be aware of when working with this compound?

A3: The main side reactions to anticipate are:

  • Homocoupling: Dimerization of your boronic acid/ester (in Suzuki reactions) or organostannane (in Stille reactions) to form a biaryl byproduct.[2][3]

  • Debromination/Dehalogenation: Reduction of the C-Br bond to a C-H bond, resulting in the formation of 2-chlorothiophene.[4]

  • Protodeboronation/Protodestannylation: Cleavage of the C-B or C-Sn bond of the coupling partner by a proton source, leading to the formation of an arene byproduct.

Q4: How can I minimize the formation of palladium black in my reaction?

A4: The formation of palladium black indicates the precipitation of catalytically inactive palladium(0). This is often caused by high temperatures, the presence of oxygen, or an inappropriate ligand-to-metal ratio. To prevent this, ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen), use degassed solvents, and consider employing stabilizing phosphine ligands.[5]

Troubleshooting Guides

Issue 1: Significant Homocoupling of the Coupling Partner

If you are observing a significant amount of homocoupled byproduct (e.g., biphenyl from phenylboronic acid), consider the following troubleshooting steps.

Potential Cause Recommended Solution
Presence of OxygenThoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) for at least 20-30 minutes before adding the catalyst. Maintain a positive pressure of the inert gas throughout the reaction.
High Catalyst LoadingReduce the palladium catalyst loading to the minimum effective amount (typically 1-3 mol%).
Inappropriate BaseFor Suzuki couplings, consider using a weaker base like K₃PO₄ or Cs₂CO₃ instead of stronger bases which can promote side reactions.[6]
Slow TransmetalationThe choice of ligand can influence the rate of transmetalation. For Suzuki reactions, consider using bulky, electron-rich phosphine ligands which can accelerate the desired cross-coupling pathway relative to homocoupling.
Issue 2: Prevalent Debromination of this compound

The formation of 2-chlorothiophene as a major byproduct indicates that debromination is a competing pathway. The following table provides guidance on how to mitigate this issue.

Potential Cause Recommended Solution
Protic SolventsMinimize or eliminate the use of protic solvents like water or alcohols, as they can be a proton source for the dehalogenation pathway. If a co-solvent is necessary for solubility, use the minimum required amount.
High Reaction TemperatureLower the reaction temperature. While higher temperatures can increase the reaction rate, they can also favor side reactions like debromination.
Choice of BaseA very strong base can sometimes contribute to dehalogenation. Experiment with milder bases such as K₂CO₃ or NaHCO₃.
Catalyst SystemCertain palladium catalysts and ligands are more prone to promoting dehalogenation. Consider screening different phosphine ligands to find one that favors the cross-coupling pathway.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the 2-Position

This protocol is a general guideline for the selective cross-coupling of an arylboronic acid with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (2.5 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

  • Add Pd(PPh₃)₄ to the flask.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.[1][7]

  • Heat the reaction mixture to 90°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Stille Coupling with an Organostannane

This protocol provides a general method for the Stille coupling of an organostannane reagent with this compound.

Materials:

  • This compound (1.0 equiv)

  • Organostannane reagent (e.g., Aryl-Sn(n-Bu)₃) (1.1 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • Anhydrous and degassed toluene

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound and the organostannane reagent in toluene.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the mixture to 110°C and stir for 12-16 hours.[8]

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography. To remove tin byproducts, wash the reaction mixture with an aqueous solution of KF before extraction.[2]

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)(X)L2 oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_r_intermediate Ar-Pd(II)(Ar')L2 transmetalation->pd_r_intermediate reductive_elimination Reductive Elimination pd_r_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product substrate This compound substrate->oxidative_addition boronic_acid Ar'-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow cluster_solutions Potential Solutions start Low Yield or Multiple Products check_homocoupling Check for Homocoupling Byproduct start->check_homocoupling check_debromination Check for Debromination Byproduct check_homocoupling->check_debromination No optimize_conditions Optimize Reaction Conditions check_homocoupling->optimize_conditions Yes check_debromination->optimize_conditions Yes end Successful Coupling check_debromination->end No optimize_conditions->end solution1 Degas Solvents Rigorously optimize_conditions->solution1 solution2 Lower Reaction Temperature optimize_conditions->solution2 solution3 Screen Different Ligands/Bases optimize_conditions->solution3

Caption: A logical workflow for troubleshooting common side reactions.

References

Technical Support Center: Purification of 2-Bromo-5-chlorothiophene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of reaction products derived from 2-Bromo-5-chlorothiophene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your purification processes and resolve common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a Suzuki coupling reaction using this compound?

A1: The most frequent impurities include unreacted starting materials (this compound and the boronic acid/ester), homocoupled byproducts (e.g., bithiophenes or biaryls), protodeboronated arenes, and residual palladium catalyst.[1] Inorganic salts from the base used in the reaction are also present in the crude mixture.[1]

Q2: How can I effectively remove unreacted boronic acid from my Suzuki coupling reaction mixture?

A2: A common method is to perform an aqueous workup with a dilute base, such as NaOH, which can help to extract the acidic boronic acid into the aqueous layer. If the boronic acid co-elutes with your product during column chromatography, you can try forming a boronic ester by adding ethylene glycol, which may alter its polarity and improve separation.

Q3: My thiophene product appears to be degrading on the silica gel column. What can I do?

A3: Thiophene derivatives can be sensitive to the acidic nature of silica gel. To mitigate degradation, you can deactivate the silica gel by treating it with a base, such as triethylamine. This is typically done by adding 1-2% triethylamine to the eluent.[2] Alternatively, using a different stationary phase, like neutral alumina, can be a viable option for acid-sensitive compounds.[2]

Q4: I'm having trouble removing toxic organotin byproducts from my Stille reaction. What are the best practices?

A4: The most common method is to wash the reaction mixture with a saturated aqueous solution of potassium fluoride (KF).[3][4] This causes the precipitation of insoluble organotin fluorides, which can then be removed by filtration through Celite®.[3][4] For stubborn tin residues, chromatography on silica gel treated with potassium carbonate (10% w/w) or an eluent containing triethylamine (2-5%) can be highly effective.[5][6]

Q5: During the workup of my Buchwald-Hartwig amination, I'm observing emulsions. How can I resolve this?

A5: Emulsions can form during the aqueous workup of reactions that use solvents like THF or dioxane. It is often safer to first remove the reaction solvent by rotary evaporation before performing the aqueous extraction. If an emulsion persists, adding brine (saturated NaCl solution) can help to break it.

Troubleshooting Guides

Purification of Suzuki Coupling Products
Problem Possible Cause(s) Suggested Solution(s)
Co-elution of product and starting bromide Similar polarity of the product and the starting this compound.- Try different solvent systems for column chromatography (e.g., methanol/DCM, ether/hexane, acetone/chloroform).[7]- If your product has a basic nitrogen, adding a small amount of acetic acid to the eluent can protonate it, making it immobile on silica gel.[7]- For acidic products, adding triethylamine to the eluent can have a similar effect.[7]- Consider recrystallization as an alternative purification method.[7]
Low yield after purification - Product loss during aqueous workup.- Incomplete elution from the chromatography column.- Product instability on silica gel.- Ensure thorough extraction from the aqueous layer.- Use a more polar eluent at the end of the column to wash out any remaining product.- Deactivate the silica gel with triethylamine.[2]
Presence of homocoupled byproduct - Presence of oxygen in the reaction.- Use of a Pd(II) precatalyst that promotes homocoupling.- Ensure the reaction is thoroughly degassed with an inert gas.[1]- Consider using a Pd(0) catalyst source directly.[1]- Careful column chromatography with a shallow solvent gradient or recrystallization is necessary for removal.[1]
Purification of Buchwald-Hartwig Amination Products
Problem Possible Cause(s) Suggested Solution(s)
Difficulty removing residual palladium catalyst The palladium catalyst is not effectively removed by simple filtration.- After the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.[8]- Consider using silica-based metal scavengers.[1]
Product is an oil and will not crystallize - Presence of impurities inhibiting crystallization.- The product may be intrinsically an oil at room temperature.- Attempt further purification by column chromatography to remove impurities and then try to crystallize again.[1]- If the product is an oil, purification by chromatography is the most appropriate method.[1]
Incomplete separation of product and starting amine The polarity of the product and the starting amine are very similar.- Optimize the eluent system for column chromatography by testing various solvent mixtures with TLC.- If the product is less basic than the starting amine, an acidic wash during workup might selectively remove the starting material.
Purification of Stille Coupling Products
Problem Possible Cause(s) Suggested Solution(s)
Persistent organotin contamination - Incomplete precipitation of tin fluorides.- Formation of an emulsion or precipitate at the aqueous/organic interface.- Stir the biphasic mixture vigorously with aqueous KF for at least one hour.[3]- If a precipitate forms at the interface, filter the entire mixture through a pad of Celite®.[3]
Product is sensitive to aqueous workup The product degrades in the presence of water.- Use non-aqueous methods for tin removal, such as flash chromatography with an eluent containing 2-5% triethylamine or on silica gel mixed with 10% w/w anhydrous potassium carbonate.[5][6]
Low recovery after KF wash and filtration The product may be adsorbing to the precipitated tin fluoride or the Celite® pad.After filtration, wash the filter cake thoroughly with the organic solvent used for the extraction to recover any adsorbed product.

Quantitative Data Summary

The following tables provide illustrative data on the purification of products from common reactions of this compound.

Table 1: Purification of 2-Aryl-5-chlorothiophenes from Suzuki Coupling

Aryl Boronic AcidPurification MethodEluent System (for Chromatography)Yield (%)Purity (%)
4-Methoxyphenylboronic acidColumn ChromatographyPetroleum Ether / Ethyl Acetate (30:1)50>95 (by NMR)
Phenylboronic acidColumn ChromatographyHexane / Ethyl Acetate65Not Reported
3-Chloro-4-fluorophenylboronic acidColumn ChromatographyEthyl Acetate / n-Hexane (1:1)68Not Reported

Table 2: Purification of N-Aryl-5-chlorothiophen-2-amines from Buchwald-Hartwig Amination

AminePurification MethodEluent System (for Chromatography)Yield (%)Purity (%)
AnilineColumn ChromatographyHexane / Ethyl Acetate75>98 (by NMR)
MorpholineColumn ChromatographyPetroleum Ether / Ethyl Acetate (10:1)85>99 (by NMR)
N-MethylanilineColumn ChromatographyPetroleum Ether / CH₂Cl₂ (10:1)80>98 (by NMR)

Experimental Protocols

Protocol 1: Purification of 2-(4-Methoxyphenyl)-5-chlorothiophene via Column Chromatography (Suzuki Coupling Product)

1. Reaction Work-up: a. After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x). c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

2. Column Chromatography: a. Slurry Preparation: Prepare a slurry of silica gel in petroleum ether. b. Column Packing: Pack a glass column with the silica gel slurry. c. Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add the dry sample to the top of the packed column. d. Elution: Elute the column with a solvent system of petroleum ether/ethyl acetate (30:1 v/v).[9] e. Fraction Collection: Collect fractions and monitor them by TLC. f. Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 2-(4-methoxyphenyl)-5-chlorothiophene as a solid.

Protocol 2: Purification of N-Phenyl-5-chlorothiophen-2-amine via Column Chromatography (Buchwald-Hartwig Product)

1. Reaction Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the reaction with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.[8] c. Transfer the filtrate to a separatory funnel and wash with water and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

2. Column Chromatography: a. Stationary Phase: Silica gel. b. Sample Loading: Load the crude product onto the column using the dry loading method described in Protocol 1. c. Elution: Use a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate. The pure product typically elutes at a low percentage of ethyl acetate. d. Isolation: Combine the pure fractions and remove the solvent to obtain the purified N-phenyl-5-chlorothiophen-2-amine.

Protocol 3: Purification of a Stille Coupling Product (Removal of Organotin Impurities)

1. Reaction Work-up: a. Upon reaction completion, dilute the mixture with diethyl ether. b. Add a saturated aqueous solution of potassium fluoride (KF) and stir the biphasic mixture vigorously for at least 1 hour.[3] c. A white precipitate of tributyltin fluoride (Bu₃SnF) will form. d. Filter the entire mixture through a pad of Celite®. Wash the Celite® cake with diethyl ether.[3] e. Transfer the filtrate to a separatory funnel, separate the layers, and wash the organic layer with brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude product.

2. Further Purification (if necessary): a. The crude product can be further purified by column chromatography on silica gel. To ensure complete removal of any remaining tin residues, an eluent containing 2-5% triethylamine can be used.[5]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction Mixture Reaction Mixture Aqueous Wash Aqueous Wash Reaction Mixture->Aqueous Wash Quench & Extract Drying Drying Aqueous Wash->Drying Concentration Concentration Drying->Concentration Crude Product Crude Product Concentration->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Load onto Column Fraction Collection Fraction Collection Column Chromatography->Fraction Collection TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Combine Pure Fractions Combine Pure Fractions TLC Analysis->Combine Pure Fractions Solvent Removal Solvent Removal Combine Pure Fractions->Solvent Removal Pure Product Pure Product Solvent Removal->Pure Product

Caption: General experimental workflow for purification.

troubleshooting_logic Impure Product Impure Product Co-elution Co-elution Impure Product->Co-elution Similar Rf? Degradation Degradation Impure Product->Degradation Streaking/Loss? Persistent Impurity Persistent Impurity Impure Product->Persistent Impurity Known Contaminant? Change Solvent System Change Solvent System Co-elution->Change Solvent System Alternative Purification Alternative Purification Co-elution->Alternative Purification Deactivate Silica Deactivate Silica Degradation->Deactivate Silica Degradation->Alternative Purification Specialized Work-up Specialized Work-up Persistent Impurity->Specialized Work-up Recrystallization Recrystallization Alternative Purification->Recrystallization

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Optimizing Catalyst Loading for Reactions with 2-Bromo-5-chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-chlorothiophene in cross-coupling reactions. The following sections offer insights into optimizing palladium catalyst loading to enhance reaction efficiency, yield, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading range for cross-coupling reactions with this compound?

A1: For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings, a general starting point for catalyst loading is between 1-5 mol%.[1] For initial screening, a higher loading of around 5 mol% can be used, which can then be reduced once successful coupling is achieved.[1] In some optimized systems, catalyst loadings can be significantly lower, even in the parts per million (ppm) range.[2][3]

Q2: My reaction with this compound is giving a low yield. Could incorrect catalyst loading be the cause?

A2: Yes, inappropriate catalyst loading can contribute to low yields. However, it is crucial to investigate other potential factors.[4] Before adjusting the catalyst loading, verify the purity of your reagents (substrate, boronic acid/ester, organostannane, etc.), ensure a properly inert atmosphere to prevent catalyst deactivation, and confirm the quality of your solvent and base.[5][6] For challenging couplings, the choice of ligand is also critical; bulky, electron-rich phosphine ligands are often required for heteroaryl halides.[4]

Q3: Will continuously increasing the catalyst loading always improve my reaction yield?

A3: Not necessarily. While a higher catalyst loading can sometimes accelerate a sluggish reaction, excessively high concentrations can lead to the formation of side products, such as homocoupling of the starting material.[4] This can also complicate the purification process due to residual catalyst.[4] Optimization is key to finding the balance between reaction rate and selectivity.

Q4: I am observing significant amounts of homocoupling byproducts. How can I minimize this?

A4: Homocoupling is often promoted by the presence of oxygen or high catalyst concentrations.[4][7] To mitigate this, ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that your solvents are thoroughly degassed.[5][7] Optimizing the catalyst loading, often by decreasing it, can also suppress this side reaction.[4]

Q5: Which palladium source is best to start with for reactions involving this compound?

A5: Modern palladium precatalysts, such as the Buchwald G3 palladacycles and PEPPSI™ catalysts, are often more reliable and provide more consistent results than traditional palladium sources like Pd(OAc)₂ or Pd(PPh₃)₄. These precatalysts facilitate the clean generation of the active LPd(0) species.

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling reactions with this compound and provides a systematic approach to troubleshooting.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst • Use a fresh batch of palladium catalyst or precatalyst. Older catalysts can degrade. • Consider using a more robust precatalyst system (e.g., Buchwald G3 or G4 precatalysts). • If using a Pd(II) source, ensure proper in situ reduction to the active Pd(0) species.
Poor Reagent Purity • Verify the purity of this compound and the coupling partner. Impurities can poison the catalyst.[5] • Purify reagents if necessary.
Inadequate Inert Atmosphere • Ensure rigorous exclusion of oxygen and moisture using robust Schlenk line or glovebox techniques.[5] • Thoroughly degas all solvents, including any water used in the reaction mixture.[6][7]
Suboptimal Ligand • For heteroaryl halides, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often more effective than simpler ligands like PPh₃.[4][8] • Screen a variety of ligands to find the optimal one for your specific transformation.
Incorrect Base or Solvent • The choice of base and solvent is critical and often substrate-dependent.[6] • Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF, toluene).[1][6]
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Protodeboronation)
Potential Cause Troubleshooting Steps
Presence of Oxygen • Improve inert atmosphere techniques. Ensure all reagents and solvents are properly degassed.[7]
High Catalyst Loading • Reduce the catalyst loading incrementally to find the optimal concentration that promotes the desired reaction without significant side product formation.[4]
Unstable Boronic Acid/Ester • If using a boronic acid, protodeboronation (hydrolysis back to the arene) can be an issue.[7] • Consider using a more stable boronate derivative like a pinacol ester (BPin) or a trifluoroborate salt (BF₃K).[7][9]
Inappropriate Reaction Conditions • Adjust the reaction temperature. Sometimes lower temperatures can improve selectivity.[1] • Ensure the base is appropriate; some bases can promote the decomposition of boronic acids.

Data Presentation

The following tables summarize typical catalyst loading ranges for common cross-coupling reactions. Note that these are starting points, and optimization is crucial for each specific reaction.

Table 1: Typical Catalyst Loading for Suzuki-Miyaura Coupling of Aryl Bromides

Palladium SourceLigandCatalyst Loading (mol%)BaseSolventTemperature (°C)
Pd(PPh₃)₄-1 - 5K₃PO₄Dioxane/H₂O80 - 100
Pd(OAc)₂SPhos1 - 3K₂CO₃Toluene100 - 110
Buchwald G3-0.5 - 2Cs₂CO₃THF60 - 80

Table 2: Typical Catalyst Loading for Heck Coupling of Aryl Bromides

Palladium SourceLigandCatalyst Loading (mol%)BaseSolventTemperature (°C)
Pd(OAc)₂PPh₃1 - 5Et₃NDMF100 - 140
PdCl₂(PPh₃)₂-2 - 5NaOAcDMAc120 - 150
Herrmann's Catalyst-0.1 - 1K₂CO₃NMP130 - 160

Table 3: Typical Catalyst Loading for Stille Coupling of Aryl Bromides

Palladium SourceLigandCatalyst Loading (mol%)AdditiveSolventTemperature (°C)
Pd(PPh₃)₄-1 - 5-Toluene80 - 110
Pd₂(dba)₃P(t-Bu)₃0.5 - 2CsFDioxane80 - 100
PdCl₂(MeCN)₂XPhos1 - 3CuITHF60 - 80

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow for Catalyst Loading Optimization

experimental_workflow start Define Reaction Scope (Substrates, Coupling Type) initial_screen Initial Catalyst Screen (2-5 mol% loading) - Various Pd sources - Various ligands start->initial_screen analysis1 Analyze Results (Yield, Purity, Side Products) initial_screen->analysis1 successful Successful Coupling? analysis1->successful optimize_loading Optimize Catalyst Loading - Decrease loading in increments (e.g., 2%, 1%, 0.5%) successful->optimize_loading Yes troubleshoot Troubleshoot Reaction (See Troubleshooting Guide) successful->troubleshoot No analysis2 Analyze Optimized Results optimize_loading->analysis2 final_conditions Final Optimized Conditions analysis2->final_conditions end End final_conditions->end troubleshoot->initial_screen Re-screen with new parameters

Caption: A general workflow for optimizing catalyst loading in cross-coupling reactions.

Troubleshooting Logic for Low Yield

troubleshooting_workflow start Low or No Yield Observed check_reagents Verify Reagent Purity & Quality - Substrates - Solvents - Base start->check_reagents check_atmosphere Confirm Rigorous Inert Atmosphere check_reagents->check_atmosphere check_catalyst Evaluate Catalyst System - Is the catalyst active? - Is the ligand appropriate? check_atmosphere->check_catalyst re_run Re-run Experiment with Verified Parameters check_catalyst->re_run success Improved Yield? re_run->success end Problem Solved success->end Yes screen_conditions Screen New Conditions - Different Ligands - Different Bases/Solvents - Adjust Temperature success->screen_conditions No screen_conditions->re_run

Caption: A decision-making workflow for troubleshooting low-yield cross-coupling reactions.

References

Technical Support Center: Regioselective Functionalization of 2-Bromo-5-chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the regioselective functionalization of 2-bromo-5-chlorothiophene. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary principle governing the regioselective functionalization of this compound?

A1: The regioselectivity is primarily dictated by the difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The general reactivity trend for halogens in these reactions is I > Br > Cl.[1] This is due to the bond dissociation energies, where the C-Br bond is weaker and more susceptible to oxidative addition by a palladium(0) catalyst than the stronger C-Cl bond.[1][2] Consequently, reactions like Suzuki, Stille, and Buchwald-Hartwig amination will preferentially occur at the 2-position (C-Br bond).

Q2: Which cross-coupling reactions are commonly used for the selective functionalization of this compound?

A2: The most common methods are palladium-catalyzed cross-coupling reactions that selectively cleave the C-Br bond. These include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.[2][3]

  • Stille Coupling: For C-C bond formation using organostannane reagents.[4][5][6]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.[7][8]

Q3: Is it possible to functionalize the C-Cl bond at the 5-position?

A3: Yes, but it requires more forcing reaction conditions after the C-Br bond has been functionalized. Typically, a sequential approach is used where the more reactive C-Br bond is addressed first. Functionalizing the C-Cl bond often requires higher temperatures, stronger bases, or more specialized, electron-rich ligands to facilitate the more difficult oxidative addition step.[9]

Q4: Can a "halogen dance" rearrangement occur with this compound?

A4: A halogen dance, which is a base-catalyzed migration of a halogen, is a potential side reaction for halogenated thiophenes, especially under strongly basic conditions (e.g., using LDA).[10] While it is more common with bromo- and iodo-thiophenes, it's a possibility to be aware of, as it can lead to a mixture of isomers and loss of regioselectivity. Using milder bases can help mitigate this issue.[10]

Troubleshooting Guides

Issue 1: Low or no yield in a Suzuki-Miyaura coupling reaction at the 2-position.

  • Possible Cause 1: Inactive Catalyst. The Pd(0) catalyst may have been oxidized or is not being generated effectively from the Pd(II) precatalyst.

    • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxygen from deactivating the catalyst.[11] Use freshly opened, high-purity catalysts and solvents. Consider adding a reducing agent if starting from a Pd(II) source to ensure the formation of the active Pd(0) species.

  • Possible Cause 2: Ineffective Base. The chosen base may not be strong enough or soluble enough to effectively promote the transmetalation step.

    • Solution: For Suzuki couplings of this compound, potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) have proven effective.[2][11] Ensure the base is finely powdered and dry. The choice of solvent can also affect base efficacy; aqueous mixtures (e.g., dioxane/water) are common.[2]

  • Possible Cause 3: Poor Quality Boronic Acid. The boronic acid may have decomposed (protodeboronation) or formed anhydride trimers upon storage.

    • Solution: Use fresh, high-quality boronic acid. If decomposition is suspected, you can try recrystallizing it or using a slight excess (1.1-1.5 equivalents) in the reaction.[11]

Issue 2: Formation of a significant amount of diarylated (bis-arylated) byproduct.

  • Possible Cause: Reaction Conditions are too Harsh. High temperatures or prolonged reaction times can lead to the slow coupling at the less reactive C-Cl position after the initial desired reaction at the C-Br position.

    • Solution: Carefully monitor the reaction progress using TLC or GC-MS. Reduce the reaction temperature and/or time. Use a stoichiometric amount of the coupling partner (e.g., 1.0-1.1 equivalents of boronic acid) to disfavor the second coupling.[9]

Issue 3: Lack of regioselectivity, with some functionalization observed at the 5-position (C-Cl).

  • Possible Cause: Ligand Choice. The ligand used may be too reactive, promoting the difficult oxidative addition at the C-Cl bond.

    • Solution: For selective C-Br functionalization, standard ligands like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often sufficient.[2] Avoid highly electron-rich and bulky ligands that are specifically designed to activate less reactive C-Cl bonds, unless you are intentionally targeting diarylation.[9]

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling

This protocol describes the selective arylation at the 2-position of this compound.

  • Materials:

    • This compound (1.0 mmol)

    • Aryl boronic acid (1.1 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5.0 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 mmol)

    • 1,4-Dioxane (3 mL) and Water (1.5 mL)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried reaction vessel, add this compound (1.0 mmol) and Pd(PPh₃)₄ (5.0 mol%).

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add 3 mL of degassed 1,4-dioxane and stir the mixture for 30 minutes under the inert atmosphere.[2]

    • Add the aryl boronic acid (1.1 mmol), K₃PO₄ (2.0 mmol), and 1.5 mL of degassed water.[2]

    • Heat the reaction mixture to 90 °C and stir for 12 hours.[2]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: General Stille Coupling (Conceptual)

This protocol outlines a general procedure for selective C-C bond formation at the 2-position using an organostannane reagent.

  • Materials:

    • This compound (1.0 eq)

    • Organostannane reagent (e.g., Aryl-SnBu₃) (1.1 eq)

    • Pd(PPh₃)₄ (2-5 mol%)

    • Anhydrous, degassed solvent (e.g., Toluene or DMF)

    • Optional: Additive like LiCl or CuI

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve this compound and the organostannane reagent in the chosen solvent.

    • Add the Pd(PPh₃)₄ catalyst (and any additives).

    • Heat the mixture (typically 80-110 °C) and stir for 4-24 hours, monitoring by TLC or GC-MS.

    • After cooling, perform a standard aqueous workup. To remove tin byproducts, you can wash the organic layer with an aqueous solution of KF or filter the crude product through silica gel.[4]

    • Purify by column chromatography.

Data Presentation

Table 1: Regioselective Suzuki-Miyaura Coupling of this compound with Various Aryl Boronic Acids [2]

EntryAryl Boronic Acid (Ar-B(OH)₂)ProductYield (%)
14-Methylphenylboronic acid2-(4-Methylphenyl)-5-chlorothiophene75
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-5-chlorothiophene85
34-Chlorophenylboronic acid2-(4-Chlorophenyl)-5-chlorothiophene70
43-Chloro-4-fluorophenylboronic acid2-(3-Chloro-4-fluorophenyl)-5-chlorothiophene65
53,5-Dimethylphenylboronic acid2-(3,5-Dimethylphenyl)-5-chlorothiophene72
63,4-Dichlorophenylboronic acid2-(3,4-Dichlorophenyl)-5-chlorothiophene68

Reaction Conditions: this compound (1.0 mmol), Aryl boronic acid (1.1 mmol), Pd(PPh₃)₄ (5.0 mol%), K₃PO₄ (2.0 mmol), Dioxane/H₂O, 90 °C, 12 h.

Visualizations

Regioselectivity_Principle cluster_reactants Starting Material cluster_catalyst Catalytic Cycle cluster_products Reaction Pathway Thiophene This compound Pd_Catalyst Pd(0) Catalyst Thiophene->Pd_Catalyst Oxidative Addition CBr_Reaction Reaction at C-Br (More Reactive) Pd_Catalyst->CBr_Reaction Preferential Pathway CCl_Reaction Reaction at C-Cl (Less Reactive) Pd_Catalyst->CCl_Reaction Disfavored Pathway (Harsher Conditions)

Caption: Principle of regioselectivity in cross-coupling reactions.

Suzuki_Workflow start Start: Assemble Reactants reagents This compound Aryl Boronic Acid Base (K₃PO₄) start->reagents catalyst Pd(PPh₃)₄ Catalyst start->catalyst inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert catalyst->inert solvent Add Degassed Solvents (Dioxane/Water) inert->solvent heat Heat to 90 °C (12 hours) solvent->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Column Chromatography workup->purify product Final Product: 2-Aryl-5-chlorothiophene purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting_Low_Yield Start Problem: Low Yield in Cross-Coupling Q_Catalyst Is the catalyst active? Start->Q_Catalyst Sol_Catalyst Use fresh catalyst. Ensure inert atmosphere. Q_Catalyst->Sol_Catalyst No Q_Base Is the base effective? Q_Catalyst->Q_Base Yes Success Yield Improved Sol_Catalyst->Success Sol_Base Use dry, powdered base (e.g., K₃PO₄). Ensure proper solvent system. Q_Base->Sol_Base No Q_Reagent Is the coupling partner stable? Q_Base->Q_Reagent Yes Sol_Base->Success Sol_Reagent Use fresh boronic acid. Consider using a slight excess. Q_Reagent->Sol_Reagent No Sol_Reagent->Success

Caption: Troubleshooting logic for low-yield cross-coupling reactions.

References

Safe handling and storage procedures for 2-Bromo-5-chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling procedures, and troubleshooting advice for researchers, scientists, and drug development professionals working with 2-Bromo-5-chlorothiophene.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled.[1][2] It is also known to cause skin irritation and serious eye irritation.[1][2]

Q2: What personal protective equipment (PPE) is required when handling this chemical?

A2: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes chemical-resistant gloves, safety goggles or a face shield to protect the eyes, and protective clothing.[1] A multi-purpose combination respirator cartridge is also recommended, especially when working in areas with inadequate ventilation.

Q3: What are the proper storage conditions for this compound?

A3: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] It is important to keep it away from heat, sparks, open flames, and other ignition sources.[1] While some suppliers recommend refrigeration at 4°C or -20°C, storage at room temperature is also cited.[3][4][5] Always consult the supplier-specific safety data sheet for the most accurate storage temperature.

Q4: What should I do in case of accidental exposure?

A4: In case of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a physician or poison control center immediately.[1]

Q5: What materials are incompatible with this compound?

A5: While some safety data sheets state that there is no information available on specific incompatible materials, it is prudent to avoid contact with strong oxidizing agents.[1]

Troubleshooting Guide

Scenario 1: I observe an unexpected color change or the formation of precipitates in my reaction mixture containing this compound.

  • Possible Cause: This could be due to impurities in the starting material, contamination from the reaction vessel, or an unintended side reaction.

  • Troubleshooting Steps:

    • Ensure the purity of your this compound using appropriate analytical techniques (e.g., GC, NMR).

    • Verify that the reaction vessel was clean and dry before starting the experiment.

    • Review your experimental protocol to ensure all reagents were added in the correct order and under the specified conditions (e.g., temperature, atmosphere).

    • Consider the possibility of photodissociation, as some halogenated thiophenes can be light-sensitive. Protect your reaction from light if necessary.

Scenario 2: My reaction is not proceeding as expected, or the yield is significantly lower than anticipated.

  • Possible Cause: This could be due to reagent degradation, incorrect reaction conditions, or the presence of inhibitors.

  • Troubleshooting Steps:

    • Confirm the integrity of the this compound, as improper storage can lead to degradation.

    • Carefully re-check all reaction parameters, including temperature, pressure, and reaction time.

    • Ensure that any catalysts or other reagents are active and have been handled correctly.

    • Consider performing a small-scale control reaction to isolate the problematic variable.

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC4H2BrClS[1][3][4]
Molecular Weight197.48 g/mol [3][4]
AppearanceLight yellow to brown clear liquid[5]
Boiling Point69-70 °C at 18 mmHg
Density1.803 g/mL at 25 °C
Flash Point85 °C (185 °F) - closed cup
Refractive Indexn20/D 1.596

Experimental Protocols

Detailed experimental protocols involving this compound can be found in the peer-reviewed literature. For instance, its use in the synthesis of monomers for conductive polymers and in electrochemical reduction studies has been reported. Researchers should consult such publications for specific, validated methodologies.

Visual Workflow

Below is a logical workflow for troubleshooting an unexpected experimental outcome.

G start Unexpected Experimental Outcome Observed check_reagents Step 1: Verify Reagent Purity and Integrity start->check_reagents check_conditions Step 2: Review Experimental Conditions and Setup check_reagents->check_conditions check_protocol Step 3: Re-examine the Experimental Protocol check_conditions->check_protocol consult Step 4: Consult Literature and Technical Support check_protocol->consult isolate_variable Isolate and Test Potential Variables consult->isolate_variable resolve Issue Resolved isolate_variable->resolve Successful no_resolve Issue Persists isolate_variable->no_resolve Unsuccessful

References

2-Bromo-5-chlorothiophene material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-5-chlorothiophene. The following information is compiled from material safety data sheets (MSDS) to ensure safe handling and experimental success.

Material Safety Data Sheet (MSDS) Summary

Chemical Identity: this compound CAS Number: 2873-18-9[1][2][3][4][5][6][7][8] Molecular Formula: C₄H₂BrClS[1][3][4][7][8][9] Molecular Weight: 197.48 g/mol [7][8][9]

Physical and Chemical Properties
PropertyValueReference
Appearance Light yellow to brown clear liquid[3]
Boiling Point 69-70 °C at 18 mmHg[3][6]
Density 1.803 g/mL at 25 °C[6]
Refractive Index n20/D 1.596[3][6]
Flash Point 85 °C (185 °F) - closed cup
Storage Class Combustible liquids

Hazard Identification and Safety Precautions

GHS Hazard Statements: [9]

  • Harmful if swallowed (H302)

  • Harmful in contact with skin (H312)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • Harmful if inhaled (H332)

  • May cause respiratory irritation (H335)

Signal Word: Warning[1][9]

Personal Protective Equipment (PPE)
Protection TypeRecommendation
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If vapors or aerosols are generated, use a NIOSH-approved respirator.

Troubleshooting and FAQs

This section addresses common issues and questions that may arise during experiments involving this compound.

Q1: What are the immediate first aid measures in case of exposure?

A1:

  • Inhalation: Move the person to fresh air. If breathing is difficult, call a physician.[1][2]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[1][2]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][2]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[1][10]

Q2: How should I properly store this compound?

A2: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] It should be stored away from heat, sparks, and open flames as it is a combustible liquid.[1] Some suppliers recommend storage at -20°C for maximum stability.[8]

Q3: What should I do in case of a small chemical spill?

A3: For a small spill, you should:

  • Ensure adequate ventilation and wear appropriate personal protective equipment (PPE).[1]

  • Remove all sources of ignition.[1]

  • Absorb the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, closed container for disposal.[1]

  • Clean the spill area thoroughly.

Q4: Is this compound compatible with all common laboratory materials?

A4: The safety data sheets do not list specific incompatible materials. However, as a general precaution for halogenated organic compounds, avoid contact with strong oxidizing agents, strong bases, and reactive metals. Always consult the full SDS and perform a small-scale compatibility test if unsure.

Q5: What are the known applications of this compound?

A5: This compound is primarily used in organic synthesis. It serves as a building block for creating more complex molecules, particularly in the development of pharmaceuticals, agrochemicals, conductive polymers, and organic electronic devices.[3]

Experimental Workflow and Emergency Protocols

Logical Workflow for Handling a Chemical Spill

Spill_Response_Workflow Workflow for Handling a this compound Spill spill Spill Occurs assess Assess Spill Size and Immediate Risk spill->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe evacuate Evacuate Area Alert Others emergency_services Call Emergency Services and EH&S evacuate->emergency_services small_spill Small Spill? ppe->small_spill large_spill Large Spill? small_spill->large_spill No contain Contain Spill with Inert Absorbent small_spill->contain Yes large_spill->evacuate Yes cleanup Collect Waste in Sealed Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste via Approved Channels decontaminate->dispose

Caption: Decision-making workflow for responding to a chemical spill.

First Aid Decision Pathway

First_Aid_Pathway First Aid Protocol for this compound Exposure exposure Exposure Occurs route Route of Exposure? exposure->route inhalation Inhalation route->inhalation Inhalation skin Skin Contact route->skin Skin eye Eye Contact route->eye Eye ingestion Ingestion route->ingestion Ingestion fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Wash with Soap & Water for 15 mins skin->wash_skin rinse_eyes Rinse Eyes with Water for 15 mins eye->rinse_eyes rinse_mouth Rinse Mouth with Water Do Not Induce Vomiting ingestion->rinse_mouth seek_medical Seek Medical Attention fresh_air->seek_medical wash_skin->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical

Caption: Decision pathway for first aid response to exposure.

References

Technical Support Center: Activation of C-Cl Bonds in Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiophene derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome the challenges associated with the low reactivity of the Carbon-Chlorine (C-Cl) bond in these heterocyclic compounds.

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling reactions involving chlorothiophenes.

Issue 1: Low or No Conversion of the Chlorothiophene Starting Material

  • Question: My Suzuki-Miyaura coupling reaction with a chlorothiophene is showing little to no product formation. What are the likely causes and how can I improve the conversion?

  • Answer: Low conversion in Suzuki-Miyaura couplings of chlorothiophenes is a frequent challenge due to the strength of the C-Cl bond. Here are several factors to consider and troubleshoot:

    • Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective.[1]

      • Recommendation: Employ a more active catalyst system. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are often necessary for activating C-Cl bonds.[2] Using air-stable pre-catalysts like XPhos Pd G3 can also lead to more consistent results.[2] For certain substrates, nickel catalysts can be a powerful alternative to palladium.[3]

    • Base: The strength and solubility of the base are crucial for the transmetalation step.

      • Recommendation: Stronger bases are often required for less reactive chlorides. Consider switching from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or NaOtBu.[4][5] The choice of base can be substrate-dependent and may require screening.[6]

    • Solvent: The reaction solvent can influence catalyst activity and solubility of reagents.

      • Recommendation: Anhydrous, deoxygenated solvents are essential.[2] Toluene, dioxane, and THF are commonly used.[2][7] Avoid chlorinated solvents, which can inhibit the catalyst.[2][4]

    • Temperature: Higher temperatures are often needed to promote the oxidative addition of the C-Cl bond.

      • Recommendation: Increase the reaction temperature, typically in the range of 80-110 °C.[2] However, be aware that excessively high temperatures can lead to catalyst decomposition.[2]

    • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.

      • Recommendation: Ensure rigorous anaerobic conditions by thoroughly degassing the solvent and using Schlenk techniques or a glovebox.[2]

Issue 2: Competing Side Reactions: Homocoupling and Dehalogenation

  • Question: I am observing significant amounts of homocoupled boronic acid byproduct and/or dehalogenation of my chlorothiophene. How can I minimize these side reactions?

  • Answer: Homocoupling and dehalogenation are common side reactions in challenging cross-coupling reactions. Here’s how to address them:

    • Homocoupling: This side reaction is often promoted by the presence of oxygen or inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species.[5]

      • Recommendation:

        • Ensure the reaction is thoroughly deoxygenated.[5]

        • Use a Pd(0) source directly or an efficient precatalyst system to minimize the presence of Pd(II) at the start of the reaction.[5]

        • Careful control of the stoichiometry of the coupling partners can also help.

    • Dehalogenation: This can occur when the organometallic intermediate undergoes protonolysis before reductive elimination.

      • Recommendation:

        • Ensure anhydrous conditions, as water can be a proton source.

        • The choice of base can influence dehalogenation. Screening different bases may be necessary.[7]

Issue 3: Catalyst Deactivation

  • Question: My reaction starts but then stalls before completion. What could be causing catalyst deactivation?

  • Answer: Catalyst deactivation is a common reason for incomplete reactions, especially under harsh conditions required for C-Cl bond activation.[2]

    • Causes:

      • Thermal Instability: High temperatures can cause the catalyst to decompose.[2]

      • Oxygen Sensitivity: The active Pd(0) species can be oxidized and deactivated by trace amounts of oxygen.[2]

      • Product Inhibition: The product of the reaction may coordinate to the palladium center and inhibit further catalysis.[2]

    • Solutions:

      • Use more robust ligands, such as the Buchwald biarylphosphine ligands, which are designed to protect the palladium center and increase catalyst stability.[2]

      • If possible, lower the reaction temperature and accept longer reaction times.[2]

      • In some cases, a higher catalyst loading may be necessary to overcome inhibition.[2]

      • Ensure strict adherence to inert atmosphere techniques.[2]

Frequently Asked Questions (FAQs)

Q1: Why is the C-Cl bond in thiophene derivatives so unreactive compared to C-Br or C-I bonds?

A1: The low reactivity of the C-Cl bond is due to its higher bond dissociation energy compared to C-Br and C-I bonds. This makes the oxidative addition step, which is often the rate-limiting step in the catalytic cycle, more difficult to achieve.[1][8]

Q2: Can I use Nickel catalysts for activating C-Cl bonds in thiophenes?

A2: Yes, nickel catalysts are an excellent alternative to palladium for activating C-Cl bonds and can sometimes offer superior reactivity.[3] Nickel-catalyzed Kumada couplings, for example, are effective for forming C-C bonds with Grignard reagents.[9][10]

Q3: What is the role of the ligand in the catalytic system?

A3: The ligand plays a crucial role in stabilizing the metal center, influencing its reactivity, and preventing catalyst decomposition. For activating C-Cl bonds, bulky and electron-rich ligands are generally preferred as they promote the oxidative addition step and stabilize the active catalytic species.[2][11]

Q4: How can I functionalize a chlorothiophene in the presence of a more reactive halogen like bromine?

A4: The difference in reactivity between C-Br and C-Cl bonds can be exploited for selective functionalization.[1][12] Typically, the C-Br bond will react first under milder conditions. After the first coupling reaction, the C-Cl bond can be targeted using a more active catalyst system or more forcing conditions (e.g., higher temperature).[1]

Q5: Are there alternatives to cross-coupling reactions for functionalizing chlorothiophenes?

A5: Yes, deprotonative metalation using a Grignard reagent in the presence of a catalytic amount of an amine like cis-2,6-dimethylpiperidine can generate a thienyl Grignard reagent, which can then be used in subsequent reactions, leaving the C-Cl bond intact for further transformations.[13]

Data Presentation

The following tables summarize catalyst systems and reaction conditions for various cross-coupling reactions of chlorothiophenes.

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Chlorothiophenes

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference/Notes
Pd(OAc)₂ / XPhosK₃PO₄Toluene100HighBuchwald ligands are effective for C-Cl activation.[2]
XPhos Pd G3NaOtBuDioxane110Good to ExcellentAir-stable precatalysts offer consistency.[2]
PdCl₂(dppf)K₂CO₃Toluene/MeOH90VariesCan be effective for some substrates.[1][12]
Ni(cod)₂K₂CO₃DESNot specifiedExcellentLigand-free nickel catalysis in deep eutectic solvents.[14]

Table 2: Conditions for Buchwald-Hartwig Amination of Chlorothiophenes

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference/Notes
Pd₂(dba)₃ / XPhosNaOtBuToluene80-110HighA common and effective system for aryl chlorides.[2]
Pd(OAc)₂ / SPhosCs₂CO₃Dioxane100Good to HighSPhos is another effective Buchwald ligand.[2]
RuPhos Pd G3K₃PO₄THF80GoodPrecatalyst option for amination reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chlorothiophene

  • To an oven-dried reaction vessel, add the chlorothiophene (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base such as K₃PO₄ (2.0 equiv.).[12]

  • The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Add the palladium catalyst (e.g., XPhos Pd G3, 2 mol%) and the degassed solvent (e.g., toluene).

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chlorothiophene

  • In a glovebox or using Schlenk techniques, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.) to a dry reaction vessel.[2]

  • Add the chlorothiophene (1.0 equiv.) and the amine (1.1 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Seal the vessel and heat the reaction mixture with stirring to the desired temperature (e.g., 100 °C) for the required time.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction carefully with water.

  • Extract the product with an organic solvent, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the residue by column chromatography.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Conversion

G start Low or No Conversion catalyst Is the Catalyst System Active Enough? start->catalyst base Is the Base Strong Enough? catalyst->base No solution_catalyst Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) or use a Precatalyst. Consider a Ni-based catalyst. catalyst->solution_catalyst Yes temp Is the Temperature Sufficiently High? base->temp No solution_base Use a Stronger Base (e.g., K3PO4, Cs2CO3, NaOtBu). base->solution_base Yes inert Is the Atmosphere Rigorously Inert? temp->inert No solution_temp Increase Temperature (e.g., 80-110 °C). temp->solution_temp Yes solution_inert Degas Solvents Thoroughly and Use Schlenk Techniques or a Glovebox. inert->solution_inert Yes

Caption: A decision tree for troubleshooting low yield in chlorothiophene cross-coupling.

Diagram 2: Key Factors for Activating C-Cl Bonds

G center Successful C-Cl Bond Activation catalyst Active Catalyst System (Pd or Ni) catalyst->center ligand Bulky, Electron-Rich Ligand ligand->center base Strong, Non-nucleophilic Base base->center conditions Anhydrous & Anaerobic Conditions conditions->center temperature Elevated Temperature temperature->center

Caption: Core components for overcoming the low reactivity of C-Cl bonds in thiophenes.

References

Technical Support Center: Prevention of Debromination in Thiophene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides expert guidance on preventing undesirable debromination during chemical reactions involving thiophenes. Unwanted loss of bromine atoms can lead to significantly reduced yields of the desired products and the formation of difficult-to-separate byproducts. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you mitigate C-Br bond cleavage in your experiments.

Troubleshooting Guides

This section addresses specific experimental issues where debromination is a common and problematic side reaction.

Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)

Symptoms:

  • Formation of a significant amount of debrominated thiophene (e.g., 3-bromothiophene or thiophene from 3,4-dibromothiophene).[1]

  • Low yields of the desired mono- or di-substituted product.[1]

  • Complex product mixtures that are challenging to purify.[1]

Root Causes and Solutions:

Debromination in palladium-catalyzed coupling reactions, often referred to as hydrodehalogenation, typically arises from the formation of a palladium-hydride (Pd-H) species. This Pd-H species then participates in a competing catalytic cycle that cleaves the C-Br bond. The source of the hydride can be the base, solvent, or impurities in the reaction mixture.[1][2]

Troubleshooting Workflow for Palladium-Catalyzed Cross-Coupling Reactions:

G start Debromination Observed base Optimize Base start->base Aggressive base? ligands Screen Ligands base->ligands Still issues? resolved Improved Yield of Desired Product base->resolved Resolved temp Lower Temperature ligands->temp Still issues? ligands->resolved Resolved solvent Check Solvent & Reagents temp->solvent Still issues? temp->resolved Resolved solvent->resolved Resolved

Caption: A systematic workflow for troubleshooting debromination in Pd-catalyzed cross-coupling reactions.

Detailed Optimization Strategies:

ParameterRecommendation & Rationale
Base Selection Use weaker bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ instead of strong bases like NaOH or KOH, which can promote the formation of Pd-H species.[1] The choice of base is critical and can significantly impact the reaction's outcome.[3]
Ligand Screening Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired reductive elimination over the debromination pathway and stabilize the palladium catalyst.[1]
Temperature Control High temperatures can accelerate the rate of debromination.[1] It is advisable to attempt the reaction at a lower temperature (e.g., 40-80 °C) and monitor for improvement.[1]
Solvent and Reagent Purity Use anhydrous and degassed solvents. Protic impurities such as water and alcohols can serve as a hydride source for the formation of Pd-H species.[1] The presence of water is often crucial for the coupling reaction but can also contribute to dehalogenation; therefore, the amount of water should be minimized.[3]
Issue 2: Debromination During Lithiation-Halogen Exchange

Symptoms:

  • Formation of debrominated thiophene or partially debrominated starting material after quenching the reaction.[1]

  • Low yield of the desired functionalized product.[1]

Root Causes and Solutions:

Organolithium intermediates formed from bromothiophenes can be unstable and may be quenched by trace amounts of protic impurities or the solvent, especially at higher temperatures.[1]

Troubleshooting Workflow for Lithiation Reactions:

G start Debromination Observed in Lithiation temp Lower Reaction Temperature start->temp Unstable intermediate? reagent Change Lithiating Reagent temp->reagent Still issues? resolved Successful Lithiation & Functionalization temp->resolved Resolved impurities Ensure Anhydrous Conditions reagent->impurities Still issues? reagent->resolved Resolved quenching Optimize Quenching Protocol impurities->quenching Still issues? impurities->resolved Resolved quenching->resolved Resolved

Caption: A troubleshooting workflow for debromination during lithiation of bromothiophenes.

Detailed Optimization Strategies:

ParameterRecommendation & Rationale
Temperature Conduct the lithium-halogen exchange at very low temperatures, typically -78 °C, to ensure selectivity and prevent the decomposition of the organolithium intermediate.[4]
Lithiating Reagent Consider using tert-butyllithium (t-BuLi) instead of n-butyllithium (n-BuLi). While n-BuLi is commonly used, the t-BuLi can sometimes offer better results in terms of clean lithiation.[4]
Solvent and Glassware Use rigorously dried (anhydrous) solvents, such as THF.[4] Ensure all glassware is flame-dried or oven-dried immediately before use to remove any traces of moisture.[4]
Inert Atmosphere Organolithium reagents are highly reactive with oxygen and moisture. Maintaining a dry, inert atmosphere (e.g., Argon or Nitrogen) is critical for the success of the reaction.[4]
Addition of Reagents Add the organolithium reagent dropwise and slowly to the cooled solution of the bromothiophene to avoid localized heating.[4]

Frequently Asked Questions (FAQs)

Q1: Why is debromination a common side reaction in palladium-catalyzed couplings of bromothiophenes?

A1: Debromination, or hydrodehalogenation, is a common side reaction because of the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[1][2] These Pd-H species can be generated from various sources in the reaction mixture, including the base, solvent (especially alcohols), or residual water. The Pd-H species can then react with the bromothiophene in a competing cycle to replace the bromine atom with a hydrogen atom.[1][2]

Q2: Can the position of the bromine atom on the thiophene ring influence the likelihood of debromination?

A2: Yes, the position of the bromine atom can influence its reactivity. In general, α-bromines (at the 2- and 5-positions) are more reactive than β-bromines (at the 3- and 4-positions) in palladium-catalyzed cross-coupling reactions.[5] This higher reactivity can sometimes make them more susceptible to side reactions like debromination, although the specific reaction conditions play a more dominant role.

Q3: I am observing debromination even with anhydrous solvents. What could be the other sources of protons?

A3: Even with anhydrous solvents, trace amounts of water can be introduced with hygroscopic reagents or from the atmosphere if the reaction setup is not perfectly sealed. Additionally, the base itself or the boronic acid in Suzuki couplings can be a source of protons. In some cases, the solvent itself (e.g., THF) can be deprotonated under harsh conditions, although this is less common.

Q4: How can I confirm that the byproduct I am seeing is indeed the debrominated compound?

A4: The most reliable methods for identifying the byproduct are spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Comparison of the spectra of your product mixture with authentic samples or literature data of the expected debrominated compound will confirm its identity.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromothiophene with Minimized Debromination

This protocol provides a general method for the Suzuki-Miyaura coupling of 3-bromothiophene, with specific considerations to minimize the risk of debromination.

Materials:

  • 3-Bromothiophene (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)[6]

  • Triphenylphosphine (PPh₃) (8 mol%)[6]

  • Potassium carbonate (K₂CO₃), finely ground (2.0 eq)[6]

  • 1,4-Dioxane (degassed)[6]

  • Water (degassed)[6]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromothiophene, the arylboronic acid, and potassium carbonate.[6]

  • Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine. Add this mixture to the Schlenk flask.[6]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.[6][7]

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]

Protocol 2: Stille Coupling of 3,4-Dibromothiophene

This protocol is designed for the Stille coupling of 3,4-dibromothiophene, with an emphasis on preventing debromination.

Materials:

  • 3,4-Dibromothiophene (1.0 eq)

  • Organostannane reagent (e.g., tributyl(aryl)stannane) (1.1 eq for mono-substitution, 2.2 eq for di-substitution)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)

  • Anhydrous and degassed toluene or dioxane[8]

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3,4-dibromothiophene and the palladium catalyst in the anhydrous, degassed solvent.[8]

  • Inert Atmosphere: Subject the flask to three cycles of evacuation and backfilling with an inert gas.

  • Reagent Addition: Add the organostannane reagent via syringe.[8]

  • Reaction: Heat the reaction mixture to 90-110 °C and stir vigorously.[8]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent. To remove tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) and stir for at least one hour. Filter the mixture through Celite.[8]

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[8]

Protocol 3: Selective Lithiation of 3-Bromothiophene

This protocol details the lithiation of 3-bromothiophene followed by quenching with an electrophile, with measures to prevent debromination.

Materials:

  • 3-Bromothiophene (1.0 eq)

  • n-Butyllithium (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)[4]

  • Electrophile (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried, three-necked flask equipped with a thermometer, septum, and nitrogen inlet, add 3-bromothiophene and anhydrous THF.[4][9]

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.[4][9]

  • Lithiation: Slowly add n-butyllithium dropwise, ensuring the internal temperature remains below -70 °C.[9]

  • Stirring: Stir the mixture at -78 °C for 30-60 minutes to allow for complete lithium-halogen exchange.[4]

  • Electrophilic Quench: Add the desired electrophile dropwise at -78 °C. Allow the reaction to stir at this temperature for one hour before slowly warming to room temperature.[4]

  • Work-up: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[4]

  • Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash column chromatography.[4]

References

Technical Support Center: Scaling Up Synthesis of 2,5-Bisarylthiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-bisarylthiophenes. The following information is designed to help you overcome common experimental challenges and optimize your reaction conditions when scaling up production.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2,5-bisarylthiophenes?

A1: The most prevalent methods are palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling (using boronic acids), the Stille reaction (using organostannanes), and direct C-H arylation, which offers an atom-economical alternative by avoiding pre-functionalized organometallic reagents.[1] Each method has its own advantages regarding substrate scope, functional group tolerance, and reaction conditions.[1][2][3]

Q2: I'm having trouble with the purification of my 2,5-bisarylthiophene product. What are the recommended techniques?

A2: Purification can be challenging due to the often crystalline and non-polar nature of the product. Common techniques include:

  • Recrystallization: Effective for solid derivatives, especially for removing minor impurities.

  • Flash Column Chromatography: The standard method for purifying complex mixtures or oily products.[4][5] Care must be taken as some thiophene derivatives can be unstable on silica gel.[4] Deactivating the silica with a base like triethylamine or using alumina can be beneficial.[4]

  • Fractional Distillation: Suitable for larger-scale purifications of liquid products, though vacuum distillation is often required to prevent thermal degradation.[5]

Q3: What are the typical side reactions or byproducts I should be aware of?

A3: Common side reactions include homocoupling of the starting materials (e.g., arylboronic acid in Suzuki reactions to form biaryls), and the formation of mono-arylated thiophene intermediates.[6][7] In Stille couplings, homocoupling of the organostannane reagent is a frequent side reaction.[8] Additionally, isomerization of substituted thiophenes can occur, particularly at elevated temperatures.[4]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, categorized by the synthetic method.

Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura reaction is giving a low or no yield of the desired 2,5-bisarylthiophene. What should I investigate?

A: Low yield is a common problem that can be traced to several factors. A systematic approach is recommended to identify the root cause.

  • Inactive or Poisoned Catalyst: The palladium catalyst is sensitive to oxygen and impurities.[9] Ensure all starting materials are pure and degas the reaction mixture thoroughly to remove oxygen.[9] Using a fresh batch of catalyst stored under an inert atmosphere is advisable.

  • Suboptimal Base or Solvent: The choice and strength of the base are critical.[9][10] Bases like K₃PO₄ or Cs₂CO₃ are often effective.[2][9] The solvent system, typically a mixture like 1,4-dioxane/water or toluene/water, impacts the solubility of reagents and the reaction rate.[2][11] The higher solubility of aryl-boronic acids in dioxane/water mixtures can lead to better yields.[2]

  • Incorrect Ligand: Bulky, electron-rich phosphine ligands can significantly enhance catalyst activity and prevent side reactions.[7][9] If using a pre-catalyst like Pd(OAc)₂, the addition of a suitable ligand is crucial.

  • Reaction Temperature: The temperature needs to be high enough for the reaction to proceed but not so high that it causes catalyst decomposition or byproduct formation. A typical range is 80-110 °C.[2][4]

Q: I am observing significant amounts of homocoupled byproducts. How can I minimize them?

A: Homocoupling often arises from side reactions involving the catalyst.

  • Optimize Catalyst and Ligand: Certain catalysts, like Pd(PPh₃)₄, can be prone to side reactions where the phenyl group from the phosphine ligand is incorporated into the product.[7] Using bulky phosphine ligands can retard these side reactions.[7]

  • Control Reaction Conditions: Ensure the reaction is run under strictly oxygen-free conditions, as oxygen can promote homocoupling.[9]

  • Stoichiometry: Using a slight excess of the boronic acid (e.g., 2.5 equivalents for a dibromo-substrate) can help drive the reaction to completion and minimize homocoupling of the thiophene starting material.[2]

Stille Cross-Coupling

Q: The Stille reaction is sluggish and incomplete. How can I improve the reaction rate and conversion?

A: Several factors can lead to a slow Stille reaction.

  • Organostannane Reagent Quality: Ensure the organotin reagent is pure. While generally stable to air and moisture, degradation can occur over time.[8]

  • Catalyst System: While many Stille reactions work well with standard palladium catalysts, additives can significantly accelerate the process. The addition of copper(I) salts (e.g., CuI) has been shown to enhance the reactivity of various substrates.[3]

  • Ligand Choice: The use of electron-rich, bulky phosphine ligands can improve catalyst performance and stability, preventing the precipitation of palladium black.[3][12]

  • Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF or THF are commonly used.[13]

Q: My primary byproduct is the homocoupled dimer of my organostannane. What is the cause and solution?

A: Stannane homocoupling is the most common side reaction in Stille couplings.[8] It can occur through the reaction of two organostannane molecules with the palladium catalyst or via a radical process.[8]

  • Control Stoichiometry: Use the organostannane and the electrophile in as close to a 1:1 stoichiometry as possible to disfavor the dimerization of the tin reagent.

  • Temperature Management: Running the reaction at the lowest effective temperature can help minimize side reactions.

  • Additive Effects: The presence of certain additives can sometimes suppress homocoupling. Experimenting with different additives may be necessary.

Direct C-H Arylation

Q: My direct C-H arylation reaction is showing poor regioselectivity between the different positions on the thiophene ring. How can I control it?

A: Direct C-H arylation relies on the intrinsic reactivity of the C-H bonds, which can lead to mixtures of isomers.

  • Directing Groups: The presence of a directing group on the thiophene ring can significantly influence the site of arylation.[14]

  • Catalyst and Ligand System: The choice of the palladium catalyst and the accompanying ligand is crucial for controlling regioselectivity. Different ligand systems can favor different mechanistic pathways (e.g., electrophilic palladation vs. base-assisted deprotonation), leading to different isomers.[1]

  • Reaction Conditions: Solvents and additives can also play a key role. For example, the use of silver salts as an additive has been shown to be important in the C-H activation step in some systems.[14]

Q: The reaction requires harsh conditions (high temperature, strong base), leading to functional group incompatibility. Are there milder alternatives?

A: While many C-H activation reactions require high temperatures, significant progress has been made in developing milder protocols.[15]

  • Catalyst Development: Explore recently developed, highly active catalyst systems that can operate at lower temperatures.[16]

  • Microwave Irradiation: Using microwave heating can often shorten reaction times dramatically and sometimes allows for lower overall temperatures.[15]

  • Alternative Oxidants: In oxidative C-H/C-H coupling reactions, the choice of oxidant (e.g., Cu(OAc)₂ vs. AgOAc) can influence the reaction efficiency and required conditions.[6]

Quantitative Data Summary

The tables below summarize typical reaction conditions for the synthesis of 2,5-bisarylthiophenes based on literature examples.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterValueNotesSource
Substrate2,5-dibromo-3-hexylthiophene-[2]
Aryl Boronic Acid2.5 mmol (2.5 equiv.)Slight excess is beneficial.[2]
CatalystPd(PPh₃)₄6 mol%[2]
BaseK₃PO₄4 mmol (4 equiv.)[2]
Solvent1,4-Dioxane / Water4:1 ratio[2]
Temperature90 °C-[2]
Time12 hoursMonitored by TLC/GC.[2]
Typical Yield70-90%Varies with boronic acid.[2]

Table 2: Stille Cross-Coupling Conditions

ParameterValueNotesSource
Substrate2,5-bis(trimethylstannyl)telluropheneThiophene analogue[13]
Aryl HalideAryl IodideIodides are more reactive.[13]
CatalystPd(PPh₃)₄ / CuIMixed catalyst system.[13]
AdditiveCsF-[13]
SolventDMFPolar aprotic solvent.[13]
Temperature80-100 °CSubstrate dependent.[13]
Time6-24 hours-[13]
Typical Yield60-85%Varies with aryl iodide.[13]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Double Cross-Coupling

This protocol is adapted for the synthesis of 2,5-biaryl-3-hexylthiophene.[2]

  • Reaction Setup: In a Schlenk flask, add 2,5-dibromo-3-hexylthiophene (1 mmol) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 6 mol%).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Solvent Addition: Add 1,4-Dioxane (2 mL) under the inert atmosphere and stir the mixture for 30 minutes at room temperature.

  • Reagent Addition: Add the arylboronic acid (2.5 mmol), potassium phosphate (K₃PO₄, 4 mmol), and water (0.5 mL) to the mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 2,5-bisarylthiophene.

Protocol 2: General Procedure for Stille Double Cross-Coupling

This protocol is a general representation for a Stille coupling reaction.

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add the 2,5-dihalothiophene (1 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any solid additives like CuI.

  • Solvent and Reagent Addition: Add anhydrous solvent (e.g., DMF or THF) via syringe. Then, add the organostannane reagent (2.1-2.2 equiv.) dropwise via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required time (6-24 hours), monitoring by TLC or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction (e.g., with an aqueous solution of KF to remove tin byproducts). Dilute with an organic solvent and filter through celite to remove palladium black and fluoride salts.

  • Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over a drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: After filtration and solvent removal, purify the crude residue by column chromatography to yield the final product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Reaction Setup (Thiophene, Aryl Reagent, Catalyst, Base/Additive) inert Establish Inert Atmosphere (Ar/N2) start->inert solvent Add Degassed Solvent inert->solvent heat Heat to Target Temp (e.g., 90°C) solvent->heat monitor Monitor Progress (TLC / GC-MS) heat->monitor cool Cool to RT & Quench monitor->cool extract Extraction with Organic Solvent cool->extract dry Dry & Concentrate extract->dry purify Purification (Chromatography/ Recrystallization) dry->purify end_node Characterization (NMR, MS, etc.) purify->end_node

General experimental workflow for 2,5-bisarylthiophene synthesis.

troubleshooting_yield cluster_reagents Reagent & Catalyst Check cluster_conditions Reaction Conditions Check start Low or No Product Yield q_reagents Are starting materials pure and dry? start->q_reagents a_reagents_no Purify/dry reagents. Use fresh solvent. q_reagents->a_reagents_no No q_catalyst Is catalyst active? (Fresh batch?) q_reagents->q_catalyst Yes a_catalyst_no Use fresh catalyst. Store under inert gas. q_catalyst->a_catalyst_no No q_atmosphere Was reaction fully degassed & inert? q_catalyst->q_atmosphere Yes a_atmosphere_no Improve degassing. Ensure positive pressure. q_atmosphere->a_atmosphere_no No q_conditions Are Base/Ligand/ Temp optimal? q_atmosphere->q_conditions Yes a_conditions_no Screen bases, ligands, and temperature range. q_conditions->a_conditions_no No end_node Re-run experiment with optimized parameters q_conditions->end_node Yes synthesis_pathways cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling cluster_ch Direct C-H Arylation thiophene 2,5-Dibromothiophene suzuki_cond Pd Catalyst + Base (e.g., K₃PO₄) thiophene->suzuki_cond + stille_cond Pd Catalyst (+ CuI additive) thiophene->stille_cond + product 2,5-Bisarylthiophene suzuki_reagent Aryl Boronic Acid Ar-B(OH)₂ suzuki_cond->product stille_reagent Aryl Stannane Ar-Sn(Bu)₃ stille_cond->product ch_thiophene Thiophene ch_cond Pd Catalyst + Base/Oxidant ch_reagent Aryl Halide Ar-X ch_cond->product

References

Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Spectra of 2-Bromo-5-chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-5-chlorothiophene with related thiophene derivatives. Understanding the NMR spectral characteristics is crucial for the structural elucidation and quality control of thiophene-based compounds, which are pivotal scaffolds in medicinal chemistry and materials science. This document presents experimental data in a clear, comparative format and includes a standard protocol for NMR data acquisition.

¹H and ¹³C NMR Spectral Data Comparison

The introduction of halogen substituents on the thiophene ring significantly influences the chemical shifts of the remaining ring protons and carbons. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its mono- and di-substituted analogues. All data is reported in parts per million (ppm) and was recorded in deuterated chloroform (CDCl₃), unless otherwise specified.

Table 1: ¹H NMR Chemical Shift Data (ppm) of Substituted Thiophenes

CompoundH3H4
This compound 6.836.67
2-Bromothiophene6.996.77
2-Chlorothiophene6.986.83
2,5-Dibromothiophene6.836.83
2,5-Dichlorothiophene6.886.88

Table 2: ¹³C NMR Chemical Shift Data (ppm) of Substituted Thiophenes

CompoundC2C3C4C5
This compound (Estimated) 114.1130.4127.3128.9
2-Bromothiophene112.9128.2126.3130.4
2-Chlorothiophene126.7126.9125.1127.3
2,5-Dibromothiophene115.3131.0131.0115.3
2,5-Dichlorothiophene127.5127.5127.5127.5

Note: The ¹³C NMR data for this compound is estimated based on substituent effect calculations derived from the experimental data of mono-substituted thiophenes.

Structural Assignment and NMR Correlation

The following diagram illustrates the structure of this compound and the correlation between its atoms and their respective NMR signals. The distinct electronic environments created by the bromine and chlorine atoms lead to the observed chemical shifts.

G This compound Structure and NMR Signal Correlation cluster_0 Structure cluster_1 ¹H NMR Signals cluster_2 ¹³C NMR Signals (Estimated) C2 C2 C3 C3 C2->C3 Br Br C2->Br C2_signal C2: 114.1 ppm C2->C2_signal C4 C4 C3->C4 H3 H C3->H3 C3_signal C3: 130.4 ppm C3->C3_signal C5 C5 C4->C5 H4 H C4->H4 C4_signal C4: 127.3 ppm C4->C4_signal S S C5->S Cl Cl C5->Cl C5_signal C5: 128.9 ppm C5->C5_signal S->C2 H3_signal H3: 6.83 ppm H3->H3_signal H4_signal H4: 6.67 ppm H4->H4_signal

Caption: Correlation of atoms in this compound to their NMR signals.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample or use 10-20 µL of a liquid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

2. Spectrometer Setup:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.

3. ¹H NMR Data Acquisition:

  • Pulse Sequence: A standard single-pulse (zg) sequence is typically used.

  • Spectral Width: Set to approximately 15-20 ppm, centered around 5-7 ppm.

  • Number of Scans: 16 to 64 scans are usually sufficient for good signal-to-noise.

  • Relaxation Delay (d1): A delay of 1-2 seconds between scans is recommended.

4. ¹³C NMR Data Acquisition:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to single lines for each carbon.

  • Spectral Width: Set to approximately 200-250 ppm, centered around 100 ppm.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

  • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei, especially quaternary carbons.

5. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • For ¹H spectra, integrate the signals to determine the relative ratios of the protons.

The logical workflow for this experimental process is depicted below.

G start Start: Sample sample_prep 1. Sample Preparation (Dissolve in CDCl3) start->sample_prep spectrometer_setup 2. Spectrometer Setup (Lock and Shim) sample_prep->spectrometer_setup H1_acquisition 3. ¹H NMR Acquisition spectrometer_setup->H1_acquisition C13_acquisition 4. ¹³C NMR Acquisition spectrometer_setup->C13_acquisition processing 5. Data Processing (FT, Phasing, Calibration) H1_acquisition->processing C13_acquisition->processing analysis Structural Elucidation processing->analysis

Caption: Workflow for NMR data acquisition and analysis.

A Comparative Guide to the Mass Spectrum of 2-Bromo-5-chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of the Fragmentation Pattern of 2-Bromo-5-chlorothiophene and its Comparison with Related Dihalogenated Thiophenes.

This guide provides a detailed interpretation of the mass spectrum of this compound, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. Through a comparative analysis with its structural analogs, 2,5-dichlorothiophene and 2,5-dibromothiophene, this document elucidates the characteristic fragmentation pathways and isotopic patterns crucial for structural confirmation and impurity profiling. The data presented herein is supported by a typical experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis, ensuring reproducibility and providing a framework for laboratory application.

Interpreting the Mass Spectrum of this compound

The electron ionization (EI) mass spectrum of this compound is characterized by a distinctive molecular ion region and a series of fragment ions that provide a definitive fingerprint of its structure. The molecular formula of this compound is C₄H₂BrClS, with a molecular weight of approximately 197.48 g/mol .[1]

The most notable feature of the spectrum is the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion appears as a cluster of peaks. The most abundant of these will be at m/z 196 (containing ⁷⁹Br and ³⁵Cl) and m/z 198 (containing ⁸¹Br and ³⁵Cl, or ⁷⁹Br and ³⁷Cl), with a smaller peak at m/z 200 (containing ⁸¹Br and ³⁷Cl). The relative intensities of these peaks are a direct reflection of the isotopic abundances.

The fragmentation of this compound is primarily driven by the loss of the halogen substituents and the cleavage of the thiophene ring. Key fragmentation pathways include the loss of a bromine radical, a chlorine radical, and subsequent losses of C-S containing fragments.

Comparative Analysis with Dihalogenated Thiophenes

To better understand the fragmentation of this compound, a comparison with the mass spectra of 2,5-dichlorothiophene and 2,5-dibromothiophene is highly instructive.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z) and Interpretation
This compound C₄H₂BrClS197.48196/198/200 (M⁺): Molecular ion cluster showing isotopic pattern of Br and Cl. 117 (M-Br)⁺: Loss of a bromine radical. 161 (M-Cl)⁺: Loss of a chlorine radical. 82 (C₃H₂S)⁺: Thiophene ring fragment after loss of both halogens.
2,5-Dichlorothiophene C₄H₂Cl₂S153.03152/154/156 (M⁺): Molecular ion cluster showing isotopic pattern of two Cl atoms. 117 (M-Cl)⁺: Loss of a chlorine radical. 82 (C₃H₂S)⁺: Thiophene ring fragment after loss of both chlorine atoms.
2,5-Dibromothiophene C₄H₂Br₂S241.93240/242/244 (M⁺): Molecular ion cluster showing isotopic pattern of two Br atoms. 161 (M-Br)⁺: Loss of a bromine radical. 82 (C₃H₂S)⁺: Thiophene ring fragment after loss of both bromine atoms.

As the table demonstrates, the initial fragmentation for all three compounds involves the loss of a halogen atom. The resulting fragment ions are characteristic of the remaining structure and provide clear evidence for the original substitution pattern. The common fragment at m/z 82 in all three spectra corresponds to the stable thienyl cation, confirming the thiophene core.

Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization can be visualized as a series of sequential bond cleavages. The following diagram illustrates the major fragmentation pathways.

fragmentation_pathway M+ [C₄H₂BrClS]⁺ m/z 196, 198, 200 M-Br [C₄H₂ClS]⁺ m/z 117, 119 M+->M-Br - Br• M-Cl [C₄H₂BrS]⁺ m/z 161, 163 M+->M-Cl - Cl• C3H2S [C₃H₂S]⁺ m/z 82 M-Br->C3H2S - Cl•, -CS M-Cl->C3H2S - Br•, -CS C2HS [C₂HS]⁺ m/z 57 C3H2S->C2HS - CH

Caption: Fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

The following is a typical experimental protocol for the analysis of halogenated thiophenes using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the thiophene derivative in a volatile organic solvent such as dichloromethane or hexane.

  • For analysis, dilute the stock solution to a final concentration of 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (splitless or split injection depending on concentration)
Oven Temperature Program Initial temperature 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 40-300
Scan Rate 2 scans/sec

3. Data Analysis:

  • The acquired mass spectra are processed using the instrument's software.

  • Identification of the compound is based on the retention time and the fragmentation pattern in the mass spectrum, which can be compared to a spectral library (e.g., NIST).

This comprehensive guide provides researchers with the necessary information to interpret the mass spectrum of this compound and to differentiate it from similar halogenated thiophenes. The provided experimental protocol offers a reliable method for obtaining high-quality mass spectral data for these and other volatile organic compounds.

References

A Comparative FT-IR Spectral Analysis of 2-Bromo-5-chlorothiophene and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectral characteristics of 2-Bromo-5-chlorothiophene against structurally related halothiophenes. The objective is to offer a clear, data-driven resource for identifying and differentiating these compounds based on their vibrational spectra. This analysis is crucial for researchers in organic synthesis, materials science, and pharmaceutical development where precise molecular characterization is paramount.

Comparative Analysis of Vibrational Frequencies

The FT-IR spectra of substituted thiophenes are characterized by distinct vibrational modes of the thiophene ring and its substituents. The primary absorption bands of interest include C-H stretching, C=C ring stretching, C-S stretching, and the C-X (halogen) stretching frequencies. Below is a summary of the key vibrational frequencies for this compound and selected analogs.

Vibrational ModeThis compound (cm⁻¹)2,5-Dibromothiophene (cm⁻¹)2,5-Dichlorothiophene (cm⁻¹)2-Bromothiophene (cm⁻¹)2-Chlorothiophene (cm⁻¹)
Aromatic C-H Stretch ~3100~3100~3100~3100~3100
C=C Ring Stretch ~1515, ~1420~1510, ~1415~1520, ~1425~1520, ~1420~1525, ~1420
C-H In-plane Bend ~1230, ~1040~1225, ~1035~1235, ~1045~1230, ~1040~1230, ~1040
C-H Out-of-plane Bend ~800~790~810~830, ~700~835, ~700
C-S Stretch ~680~670~690~690~690
C-Cl Stretch ~750-~760-~750
C-Br Stretch ~650~640-~650-

Note: The exact peak positions can vary slightly based on the sample preparation method and the phase (e.g., liquid, solid, gas).

Experimental Protocols

The acquisition of high-quality FT-IR spectra is fundamental to accurate spectral analysis. The following is a generalized protocol for the analysis of liquid halothiophene samples.

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

  • Salt plates (e.g., NaCl or KBr) for liquid sample analysis.

  • Alternatively, an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (Neat Liquid/Thin Film Method):

  • Ensure the salt plates are clean and dry. A polished, transparent appearance is ideal.

  • Place a single drop of the liquid sample onto the center of one salt plate.

  • Gently place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid the formation of air bubbles.

  • Mount the sandwiched plates into the spectrometer's sample holder.

Data Acquisition:

  • Background Scan: With the sample compartment empty, perform a background scan to record the spectrum of the ambient atmosphere (primarily water vapor and carbon dioxide). This will be subtracted from the sample spectrum.

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument's software will automatically perform a Fourier transform on the interferogram to produce the final infrared spectrum (transmittance or absorbance vs. wavenumber).

Visualizing the Analysis Workflow and Comparative Logic

To better illustrate the processes involved in FT-IR spectral analysis and comparison, the following diagrams are provided.

ftir_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Liquid Thiophene Derivative SaltPlates Clean Salt Plates (NaCl/KBr) Sample->SaltPlates ThinFilm Create Thin Liquid Film SaltPlates->ThinFilm Background Record Background Spectrum ThinFilm->Background SampleScan Record Sample Spectrum Background->SampleScan Interferogram Generate Interferogram SampleScan->Interferogram FourierTransform Fourier Transform Interferogram->FourierTransform Spectrum Generate FT-IR Spectrum FourierTransform->Spectrum PeakAnalysis Peak Identification & Assignment Spectrum->PeakAnalysis

Caption: Workflow for FT-IR Spectral Analysis.

spectral_comparison cluster_target Target Compound cluster_analogs Alternative Compounds cluster_analysis Comparative Analysis Target This compound FT-IR Spectrum CompareShifts Compare Peak Positions (e.g., C-X Stretch) Target->CompareShifts Analog1 2,5-Dibromothiophene Analog1->CompareShifts Analog2 2,5-Dichlorothiophene Analog2->CompareShifts Analog3 Monosubstituted Halothiophenes Analog3->CompareShifts IdentifyPatterns Identify Unique Spectral Fingerprints CompareShifts->IdentifyPatterns

Caption: Logic for Comparative FT-IR Analysis.

A Comparative Analysis of the Reactivity of 2-bromo-5-chlorothiophene and 2,5-dibromothiophene in Key Cross-Coupling and Lithiation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the reactivity of two pivotal halogenated thiophene building blocks: 2-bromo-5-chlorothiophene and 2,5-dibromothiophene. Understanding the nuanced differences in their reactivity is critical for the strategic design and efficient execution of synthetic routes toward novel pharmaceuticals and advanced materials. This document summarizes quantitative data from key reactions, provides detailed experimental protocols, and visualizes the underlying principles of selectivity.

Executive Summary

The differential reactivity of the carbon-halogen bonds in this compound and 2,5-dibromothiophene offers a powerful tool for selective functionalization. In general, the reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions follows the order C-Br > C-Cl. For 2,5-dibromothiophene, the C-Br bond at the α-position (C5) is typically more reactive than the C-Br bond at the β-position (C2) in Suzuki couplings. This guide presents experimental data to quantify these reactivity differences in Suzuki and Stille couplings, as well as in lithiation reactions, providing a valuable resource for synthetic chemists.

Data Presentation: A Quantitative Comparison

The following tables summarize the performance of this compound and 2,5-dibromothiophene in Suzuki and Stille cross-coupling reactions, as well as halogen-metal exchange.

Table 1: Suzuki Cross-Coupling Reactions

Starting MaterialCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Product(s)Yield (%)Reference
This compound4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O90122-(4-Methylphenyl)-5-chlorothiophene75[1]
This compound4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O90122-(4-Methoxyphenyl)-5-chlorothiophene85[1]
2,5-dibromo-3-hexylthiophene4-Methylphenylboronic acid (1 equiv.)Pd(PPh₃)₄K₃PO₄Dioxane/H₂O90125-(4-Methylphenyl)-2-bromo-3-hexylthiophene78[2]
2,5-dibromo-3-hexylthiophene4-Methylphenylboronic acid (2.5 equiv.)Pd(PPh₃)₄K₃PO₄Dioxane/H₂O90-2,5-bis(4-Methylphenyl)-3-hexylthiophene75[3]
2,5-dibromothiopheneIsopropenylboronic acid pinacol ester (2.5 equiv.)Pd(PPh₃)₄KOHToluene/H₂O90242,5-Diisopropenylthiophene~95[4]

Table 2: Stille Cross-Coupling Reactions

Starting MaterialCoupling PartnerCatalyst SystemSolventTemp. (°C)ProductYield (%)Reference
2,5-dibromothiophene2-TributylstannylfuranPd(PPh₃)₄Toluene1002-(Furan-2-yl)-5-bromothiophene70General Protocol
2,5-dibromothiophene2,5-Bis(tributylstannyl)furanPd(PPh₃)₄Toluene1102,5-Bis(5-bromofuran-2-yl)thiopheneNot specifiedGeneral Protocol

Table 3: Halogen-Lithium Exchange

Starting MaterialReagentConditionsProduct after Quenching (e.g., with DMF)Yield (%)Reference
2,5-dibromopyridinen-BuLiToluene, -78 °C5-Bromo-2-formylpyridineHigh selectivity[5]
2,5-dibromopyridinen-BuLiTHF, -78 °C2-Bromo-5-formylpyridineHigh selectivity[5]

Note: Direct comparative studies with quantitative yields for the lithiation of this compound and 2,5-dibromothiophene were not found. The data for 2,5-dibromopyridine is presented as a close analogue, illustrating the principle of selective monolithiation.

Reactivity Comparison and Mechanistic Insights

The observed reactivity trends can be rationalized by considering the bond dissociation energies (BDE) of the carbon-halogen bonds and the electronic properties of the thiophene ring.

Suzuki Coupling: In this compound, the C-Br bond is significantly weaker than the C-Cl bond, leading to preferential oxidative addition of the palladium catalyst to the C-Br bond.[1] For 2,5-dibromothiophene, the slightly higher reactivity of the C5-Br bond over the C2-Br bond in Suzuki reactions is attributed to the α-position being more susceptible to oxidative addition. This allows for selective mono-functionalization by using one equivalent of the boronic acid.[2] Double substitution can be achieved by using a larger excess of the coupling partner and/or harsher reaction conditions.[3][4]

Stille Coupling: The Stille reaction also proceeds via a palladium-catalyzed cycle initiated by oxidative addition. Therefore, the same reactivity trend of C-Br > C-Cl is expected to govern the selectivity in this compound. Similarly, for 2,5-dibromothiophene, selective mono-coupling at the more reactive C-Br bond is anticipated before reaction at the second C-Br bond.

Lithiation (Halogen-Lithium Exchange): The regioselectivity of monolithiation of dihaloarenes is highly dependent on the reaction conditions, particularly the solvent. In non-coordinating solvents like toluene, lithiation of 2,5-dibromopyridine occurs preferentially at the 2-position, whereas in coordinating solvents like THF, the 5-position is favored.[5] This is attributed to the ability of THF to solvate the lithium cation, influencing the transition state of the exchange reaction. A similar solvent-dependent selectivity can be expected for 2,5-dibromothiophene. For this compound, the bromine-lithium exchange is expected to be significantly faster than chlorine-lithium exchange, allowing for selective lithiation at the 2-position.

Mandatory Visualizations

G Logical Flow for Reactivity Comparison cluster_reactivity Reactivity Determining Factors cluster_compounds Compared Thiophene Derivatives cluster_reactions Reaction Types Bond Strength Bond Strength Suzuki Coupling Suzuki Coupling Bond Strength->Suzuki Coupling C-Br > C-Cl Stille Coupling Stille Coupling Bond Strength->Stille Coupling C-Br > C-Cl Electronic Effects Electronic Effects Electronic Effects->Suzuki Coupling α-position > β-position Lithiation Lithiation Electronic Effects->Lithiation Solvent Effects This compound This compound This compound->Suzuki Coupling This compound->Stille Coupling This compound->Lithiation 2,5-dibromothiophene 2,5-dibromothiophene 2,5-dibromothiophene->Suzuki Coupling 2,5-dibromothiophene->Stille Coupling 2,5-dibromothiophene->Lithiation Selective Functionalization Selective Functionalization Suzuki Coupling->Selective Functionalization Stille Coupling->Selective Functionalization Lithiation->Selective Functionalization

Caption: Logical flow for comparing the reactivity of the thiophene derivatives.

G Generalized Experimental Workflow for Suzuki Coupling Start Start Reaction Setup Reaction Setup Start->Reaction Setup Combine Halothiophene, Catalyst, Base Inert Atmosphere Inert Atmosphere Reaction Setup->Inert Atmosphere Purge with N₂ or Ar Reagent Addition Reagent Addition Inert Atmosphere->Reagent Addition Add Solvent and Boronic Acid Reaction Reaction Reagent Addition->Reaction Heat and Stir Workup Workup Reaction->Workup Quench, Extract Purification Purification Workup->Purification Column Chromatography Product Product Purification->Product

Caption: Generalized workflow for Suzuki cross-coupling reactions.

Experimental Protocols

Protocol 1: Selective Mono-Suzuki Coupling of this compound[1]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5.0 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (3 mL)

  • Water (1.5 mL)

Procedure:

  • To a stirred solution of this compound in 1,4-dioxane, add Pd(PPh₃)₄ and stir for 30 minutes under an inert atmosphere.

  • Add the arylboronic acid, water, and K₃PO₄ to the mixture.

  • Heat the reaction mixture at 90 °C for 12 hours.

  • After cooling to room temperature, purify the product by column chromatography.

Protocol 2: Selective Mono-Suzuki Coupling of 2,5-dibromo-3-hexylthiophene[2]

Materials:

  • 2,5-dibromo-3-hexylthiophene (1.0 mmol)

  • Arylboronic acid (1.0 mmol)

  • Pd(PPh₃)₄ (4 mol%)

  • K₃PO₄ (1.75 mmol)

  • 1,4-Dioxane (2 mL)

  • Water (0.5 mL)

Procedure:

  • In a Schlenk flask under an argon atmosphere, add 2,5-dibromo-3-hexylthiophene and Pd(PPh₃)₄ to 1,4-dioxane.

  • Stir the mixture at 25 °C for 30 minutes.

  • Add the arylboronic acid, K₃PO₄, and water.

  • Heat the solution at 90 °C and stir for 12 hours.

  • After cooling, cool the reaction mixture to room temperature for workup and purification.

Protocol 3: General Procedure for Stille Coupling

Materials:

  • Halothiophene (1.0 equiv)

  • Organostannane (1.1 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Anhydrous toluene or THF

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the halothiophene and organostannane in the anhydrous solvent.

  • Add the palladium catalyst.

  • Heat the reaction mixture to reflux and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction and perform an appropriate workup, which may include a potassium fluoride wash to remove tin byproducts.

  • Purify the product by column chromatography.

Protocol 4: General Procedure for Selective Mono-lithiation and Quenching

Materials:

  • Dihalothiophene (1.0 equiv)

  • n-Butyllithium (1.1 equiv)

  • Anhydrous solvent (THF or toluene)

  • Electrophile (e.g., DMF)

Procedure:

  • Dissolve the dihalothiophene in the chosen anhydrous solvent and cool to -78 °C under an inert atmosphere.

  • Slowly add n-butyllithium and stir the mixture for a specified time (e.g., 30 minutes).

  • Add the electrophile and continue stirring at -78 °C before allowing the reaction to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry, and purify.

Conclusion

The choice between this compound and 2,5-dibromothiophene as a synthetic precursor depends on the desired substitution pattern and the intended synthetic strategy. For the synthesis of mono-substituted thiophenes, this compound offers a clear and high-yielding pathway to functionalization at the 2-position, leaving a less reactive chlorine atom for potential subsequent transformations under more forcing conditions. 2,5-dibromothiophene provides access to either mono- or di-substituted products, with the selectivity for mono-substitution at the 5-position being well-established in Suzuki couplings. The reactivity of the second bromine atom allows for the synthesis of both symmetrical and unsymmetrical 2,5-disubstituted thiophenes. The understanding of these reactivity patterns, supported by the quantitative data and protocols presented in this guide, is essential for the efficient and predictable synthesis of complex thiophene-containing molecules.

References

A Comparative Guide to Palladium-Free Catalysts for Thiophene Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and sustainable cross-coupling methodologies is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and materials science sectors where thiophene-containing molecules are of significant interest. While palladium catalysts have long been the workhorse for these transformations, their high cost, toxicity, and limited abundance have spurred the search for viable alternatives. This guide provides an objective comparison of emerging nickel, copper, iron, and cobalt-based catalytic systems, as well as metal-free and photocatalytic approaches for the cross-coupling of thiophenes. The performance of these alternatives is evaluated based on experimental data, with a focus on reaction yields, catalyst loading, turnover numbers (TONs), and reaction conditions.

Earth-Abundant Metal Catalysts: A New Frontier

Catalysts based on earth-abundant first-row transition metals such as nickel, copper, iron, and cobalt have emerged as promising, cost-effective, and more sustainable alternatives to palladium. These metals often exhibit unique reactivity and selectivity profiles, opening new avenues for the synthesis of complex thiophene derivatives.

Nickel-Catalyzed Cross-Coupling

Nickel catalysts have proven to be highly effective for a variety of thiophene cross-coupling reactions, including Suzuki-Miyaura, and C-H arylation. They are particularly attractive due to their lower cost and ability to activate challenging substrates.

Table 1: Performance of Nickel Catalysts in Thiophene Cross-Coupling

EntryThiophene SubstrateCoupling PartnerCatalyst / LigandBase / SolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)Ref.
12-BromothiophenePhenylboronic acidNiCl₂(dppf) (2 mol%)K₂CO₃ / Toluene80129547.53.96[1]
2Thiophene4-BromobenzonitrileNi(OAc)₂ (5 mol%) / PCy₃·HBF₄ (10 mol%)K₃PO₄ / Dioxane1202485170.71
32-Thienylzinc chloride4-IodoanisoleNi(acac)₂ (1 mol%) / dppf (1.2 mol%)THF252929246
43-Hexylthiophene2,3-DibromothiopheneNiCl₂(PPh₃)IPr (2 mol%)TMPMgCl·LiCl / THFRT3984916.3

Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling of 2-Bromothiophene

A dried Schlenk tube is charged with NiCl₂(dppf) (13.1 mg, 0.02 mmol, 2 mol%), phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol). The tube is evacuated and backfilled with argon. 2-Bromothiophene (163 mg, 1.0 mmol) and 5 mL of anhydrous toluene are then added via syringe. The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 2-phenylthiophene.

G Ni0 Ni(0)L₂ OA Oxidative Addition Ni0->OA R¹-X NiII R¹-Ni(II)(X)L₂ OA->NiII TM Transmetalation NiII->TM NiII_R2 R¹-Ni(II)(R²)L₂ TM->NiII_R2 RE Reductive Elimination NiII_R2->RE RE->Ni0 Product R¹-R² RE->Product Boronic R²B(OH)₂ + Base Boronic->TM

Copper-Catalyzed Cross-Coupling

Copper catalysts offer a cost-effective alternative for C-S and C-C bond formation involving thiophenes. They are particularly useful for Ullmann-type couplings and C-H functionalization reactions.

Table 2: Performance of Copper Catalysts in Thiophene Cross-Coupling

EntryThiophene SubstrateCoupling PartnerCatalyst / LigandBase / SolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)Ref.
1ThiophenolIodobenzeneCuI (2.5 mol%)K₂CO₃ / NMP10089839.24.9[2]
2ThiopheneIodobenzeneCuI (10 mol%) / 1,10-Phenanthroline (20 mol%)t-BuOLi / DMF14024828.20.34
32-Thienylboronic acid4-BromoacetophenoneCu(OAc)₂ (10 mol%) / Pyridine (20 mol%)K₂CO₃ / DMF11018757.50.42
4ThiopheneBenzamide (via C-H activation)Cu(OAc)₂ (20 mol%)Li₂CO₃ / DMF13024713.550.15

Experimental Protocol: Copper-Catalyzed C-S Coupling of Thiophenol

To a screw-capped vial, add CuI (4.8 mg, 0.025 mmol, 2.5 mol%), K₂CO₃ (276 mg, 2.0 mmol), thiophenol (110 mg, 1.0 mmol), and iodobenzene (204 mg, 1.0 mmol). Add 3 mL of NMP as the solvent. The vial is sealed and the mixture is stirred at 100 °C for 8 hours. After cooling, the reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over Na₂SO₄, and concentrated. The product, diphenyl sulfide, is purified by column chromatography.[2]

G start Start reactants Combine Thiophene, Aryl Halide, Cu Catalyst, Ligand, and Base in Solvent start->reactants reaction Heat Reaction Mixture (e.g., 110-140 °C) reactants->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Arylated Thiophene purification->product

Iron- and Cobalt-Catalyzed Cross-Coupling

Iron and cobalt are highly abundant and non-toxic metals that are gaining traction in cross-coupling catalysis. While still less explored than nickel and copper for thiophene functionalization, they offer significant potential for developing novel and sustainable synthetic methods.

Table 3: Performance of Iron and Cobalt Catalysts in Thiophene Cross-Coupling

EntryCatalystThiophene SubstrateCoupling PartnerCatalyst / LigandBase / SolventTemp (°C)Time (h)Yield (%)Ref.
1IronThiopheneEnamineFe(acac)₃ (5 mol%) / Trisphosphine ligandAlMe₃ / Dioxane801285
2Iron2-Thienylmagnesium bromide1-BromobutaneFeCl₃ (5 mol%)THF25190
3Cobalt2-Thienylmagnesium bromideBromobenzeneCoCl₂ (5 mol%)THF25288
4CobaltThiopheneIsocyanate[Cp*Co(CO)I₂] (5 mol%)K₂CO₃ / Toluene1201678[3]

Experimental Protocol: Cobalt-Catalyzed Kumada Coupling of 2-Thienylmagnesium Bromide

A solution of 2-thienylmagnesium bromide (1.2 mL, 1.0 M in THF, 1.2 mmol) is added to a solution of bromobenzene (157 mg, 1.0 mmol) and CoCl₂ (6.5 mg, 0.05 mmol, 5 mol%) in 5 mL of anhydrous THF at 0 °C under an argon atmosphere. The reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched by the addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by flash chromatography to yield 2-phenylthiophene.

G CoI Co(I)X OA Oxidative Addition CoI->OA R¹-X CoIII R¹-Co(III)(X)₂ OA->CoIII TM Transmetalation CoIII->TM CoIII_R2 R¹-Co(III)(R²)X TM->CoIII_R2 RE Reductive Elimination CoIII_R2->RE RE->CoI Product R¹-R² RE->Product Grignard R²MgX Grignard->TM

Metal-Free and Photocatalytic Systems: The Next Generation

Moving beyond transition metals, metal-free and photocatalytic cross-coupling reactions represent a paradigm shift towards even greener and more sustainable chemical synthesis. These methods often operate under mild conditions and can offer unique selectivity.

Metal-Free Cross-Coupling

Metal-free cross-coupling reactions typically rely on the use of strong bases or other organic promoters to facilitate the formation of carbon-carbon or carbon-heteroatom bonds, completely avoiding the use of transition metals.

Table 4: Performance of Metal-Free Thiophene Cross-Coupling

EntryThiophene SubstrateCoupling PartnerConditionsSolventTemp (°C)Time (h)Yield (%)Ref.
1Thiophene4-IodotolueneKOtBu / 1,10-PhenanthrolineToluene1202475
2Benzothiophene S-oxidePhenolTFAACH₂Cl₂-50 to RT1.577
3ThioamideDiaryliodonium saltK₂CO₃Acetonitrile80192

Experimental Protocol: Base-Mediated Arylation of Thiophene

In a sealed tube, thiophene (84 mg, 1.0 mmol), 4-iodotoluene (218 mg, 1.0 mmol), KOtBu (224 mg, 2.0 mmol), and 1,10-phenanthroline (18 mg, 0.1 mmol) are combined in 3 mL of anhydrous toluene. The tube is sealed under argon and heated at 120 °C for 24 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Photocatalytic Cross-Coupling

Photocatalytic methods utilize visible light to drive cross-coupling reactions, often under very mild conditions and at room temperature. These reactions can be mediated by metal-based photosensitizers or purely organic dyes.

Table 5: Performance of Photocatalytic Thiophene Cross-Coupling

| Entry | Thiophene Substrate | Coupling Partner | Catalyst / Photosensitizer | Solvent | Temp (°C) | Time (h) | Yield (%) | Quantum Yield (%) | Ref. | |---|---|---|---|---|---|---|---|---| | 1 | Thiophenol | 4-Bromoacetophenone | None (EDA complex) | DMSO | RT | 12 | 97 | N/A | | | 2 | 2-Thienylboronic acid | 4-Chloroanisole | Pd(OAc)₂ / Eosin Y | Acetonitrile | RT | 24 | 85 | 2.3 | | | 3 | Thiol | Aryl Iodide | CuI | DMF | 0 | 12 | 91 | N/A |[4] | | 4 | Thiophene | Aryl Diazonium Salt | Eosin Y | DMSO | RT | 12 | 62 | N/A | |

Experimental Protocol: Visible-Light-Mediated C-S Coupling

In a vial, 4-bromoacetophenone (39.8 mg, 0.2 mmol), 4-methylthiophenol (37.3 mg, 0.3 mmol), and Cs₂CO₃ (97.7 mg, 0.3 mmol) are dissolved in 1.5 mL of DMSO. The vial is sealed and the mixture is stirred under visible light irradiation from a blue LED lamp at room temperature for 12 hours. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography.

G PC Photocatalyst (PC) PC_star Excited State (PC*) PC->PC_star Light Visible Light (hν) Light->PC SubstrateA Substrate A PC_star->SubstrateA SET SubstrateB Substrate B PC_star->SubstrateB SET RadicalA Radical A SubstrateA->RadicalA RadicalB Radical B SubstrateB->RadicalB Product Coupled Product RadicalA->Product RadicalB->Product

Conclusion

The exploration of alternatives to palladium for thiophene cross-coupling has yielded a diverse array of efficient and sustainable catalytic systems. Nickel and copper catalysts have demonstrated broad applicability and robustness, often rivaling the performance of palladium. Iron and cobalt catalysts, while currently less developed for this specific application, hold immense promise due to their high abundance and low cost. Furthermore, the advent of metal-free and photocatalytic methods opens up new horizons for conducting these crucial transformations under exceptionally mild and environmentally benign conditions. The choice of the optimal catalyst will ultimately depend on the specific substrates, desired functional group tolerance, and economic and environmental considerations of the intended application. This guide provides a solid foundation for researchers to navigate the expanding landscape of palladium-free cross-coupling catalysis and to select the most suitable method for their synthetic challenges.

References

A Comparative Guide to the Cross-Coupling Efficiency of 5-Halo-2-Thiophenecarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the thiophene ring is a privileged structure, and its derivatization via cross-coupling reactions is a widely employed tactic. This guide provides a comparative analysis of the cross-coupling efficiency of 5-iodo-, 5-bromo-, and 5-chloro-2-thiophenecarboxylates in three key palladium-catalyzed reactions: Suzuki-Miyaura, Stille, and Sonogashira couplings.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. The reaction of 5-halo-2-thiophenecarboxylates with arylboronic acids is a common strategy for the synthesis of 5-aryl-2-thiophenecarboxylates.[1][2]

Based on the established reactivity trend, one can anticipate higher yields and/or milder reaction conditions for the iodo-substituted counterpart and lower yields or the need for more forcing conditions for the chloro-substituted analog.

Table 1: Expected Performance in Suzuki-Miyaura Coupling

Halogen SubstituentRelative ReactivityExpected Reaction Conditions
5-Iodo-HighMild conditions, lower catalyst loading, shorter reaction times.[1]
5-Bromo-ModerateStandard conditions, moderate catalyst loading and reaction times.[1][2]
5-Chloro-LowHarsher conditions, higher catalyst loading, longer reaction times, and specialized ligands may be required.[1]

A study on the Suzuki coupling of pentyl 5-bromothiophene-2-carboxylate with various arylboronic acids provides a baseline for the expected reactivity of the bromo derivative, with reported yields ranging from 33% to 76.5% depending on the boronic acid used.[2]

Comparative Performance in Stille Coupling

The Stille coupling offers the advantage of using organotin reagents that are often stable and tolerant of a wide range of functional groups.[1][3] While specific comparative data for 5-halo-2-thiophenecarboxylates is scarce, the general reactivity trend of I > Br > Cl is expected to hold true.[1]

Table 2: Expected Performance in Stille Coupling

Halogen SubstituentRelative ReactivityExpected Reaction Conditions
5-Iodo-HighHigh yields, milder conditions.[1]
5-Bromo-ModerateGood yields, standard conditions.[1]
5-Chloro-LowLower yields, may require higher temperatures, specialized catalysts, or additives.[1]

Comparative Performance in Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5][6] The reactivity of 5-halo-2-thiophenecarboxylates in the Sonogashira reaction is also expected to follow the I > Br > Cl trend. The electron-withdrawing glyoxylate group at the 2-position is expected to facilitate the oxidative addition step.[4]

Table 3: Expected Performance in Sonogashira Coupling

Halogen SubstituentRelative ReactivityExpected Reaction Conditions
5-Iodo-HighMild conditions, lower catalyst and co-catalyst loading.
5-Bromo-ModerateStandard conditions, effective coupling with various alkynes.
5-Chloro-LowMore challenging, often requires higher temperatures, specialized ligands, and careful optimization.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and adaptation in a research setting. The following are representative experimental protocols for Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions, which can be adapted for 5-halo-2-thiophenecarboxylates.

General Experimental Protocol for Suzuki-Miyaura Coupling

To a reaction vessel containing the 5-halo-2-thiophenecarboxylate (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and a base such as K₃PO₄ (2 equivalents) is added a degassed solvent system (e.g., 1,4-dioxane/water 4:1).[1][7] The mixture is purged with an inert gas (e.g., nitrogen or argon). The palladium catalyst, typically Pd(PPh₃)₄ (2.5 mol%), is then added, and the mixture is heated to 90°C with stirring for 12 hours.[1][7] After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the crude product, which is purified by chromatography.[1]

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 5-Halo-2-thiophenecarboxylate - Arylboronic Acid - Base (e.g., K₃PO₄) solvent Add Degassed Solvent (e.g., 1,4-Dioxane/H₂O) reagents->solvent purge1 Purge with Inert Gas (N₂ or Ar) solvent->purge1 catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) purge1->catalyst heat Heat and Stir (e.g., 90°C, 12h) catalyst->heat cool Cool to RT heat->cool extract Dilute and Extract cool->extract purify Purify (Chromatography) extract->purify product 5-Aryl-2-thiophenecarboxylate purify->product Reactivity_Trend cluster_reactivity Decreasing Reactivity & Increasing C-X Bond Strength cluster_conditions Reaction Conditions title Relative Reactivity in Cross-Coupling Iodo 5-Iodo-2-thiophenecarboxylate Bromo 5-Bromo-2-thiophenecarboxylate Iodo->Bromo > Milder Milder Conditions Iodo->Milder Chloro 5-Chloro-2-thiophenecarboxylate Bromo->Chloro > Harsher Harsher Conditions Chloro->Harsher

References

A Comparative Guide to DFT Studies on the Molecular Structure of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of computational and experimental data on the molecular structure of substituted thiophenes. It is intended for researchers, scientists, and drug development professionals interested in the application of Density Functional Theory (DFT) for predicting the geometric and electronic properties of these important heterocyclic compounds.

Performance Comparison: DFT vs. Experimental Data

Density Functional Theory is a powerful computational tool for predicting molecular structures.[1] When compared with experimental techniques like X-ray crystallography, DFT methods, particularly with hybrid functionals like B3LYP, demonstrate a strong correlation in predicting geometric parameters such as bond lengths and angles.[2][3]

This section compares the calculated molecular geometry of a recently synthesized thiophene derivative, ethyl (E)-4-(3-(dimethylamino)acryloyl)-3-phenyl-5-(phenylamino)thiophene-2-carboxylate, with data obtained from single-crystal X-ray analysis.[4] Data for unsubstituted thiophene is also provided as a baseline.[5]

Data Summary: Geometric and Electronic Parameters
ParameterMoleculeExperimental Value (X-ray/NIST)DFT Calculated Value (B3LYP)
Bond Length (Å)
S1–C2Substituted Thiophene1.721 Å1.746 Å[6]
S1–C5Substituted Thiophene1.748 Å1.769 Å[6]
C2–C3Substituted Thiophene1.391 Å-
C3–C4Substituted Thiophene1.428 Å-
C4–C5Substituted Thiophene1.383 Å-
C=C (avg)Unsubstituted Thiophene1.370 Å[5]1.373 Å
C–CUnsubstituted Thiophene1.423 Å[5]1.421 Å
C–S (avg)Unsubstituted Thiophene1.714 Å[5]1.718 Å
Bond Angle (°)
C2–S1–C5Substituted Thiophene92.5°92.09°[6]
C2–S1–C5Unsubstituted Thiophene92.2°[5]92.2°
S1–C2–C3Unsubstituted Thiophene111.5°[5]111.5°
C2–C3–C4Unsubstituted Thiophene112.4°[5]112.5°
Electronic Properties
HOMO-LUMO Gap (eV)Substituted Thiophene-3.852 eV

Experimental and Computational Protocols

A clear understanding of the methodologies is crucial for evaluating the quality and comparability of data.

Density Functional Theory (DFT) Calculations

DFT calculations are a mainstay of computational chemistry for studying the electronic structure of molecules.[7] The protocol outlined here is representative of common practices for thiophene derivatives.

  • Software : Calculations are typically performed using the Gaussian 09 or a similar program package.[6][8][9]

  • Method : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most popular and widely used DFT models for organic molecules, as it includes corrections for both gradient and exchange correlations.[9][10]

  • Basis Set : A Pople-style basis set, such as 6-311++G(d,p), is frequently employed.[2][6] This set provides a good balance between accuracy and computational cost for molecules containing first and second-row atoms.

  • Geometry Optimization : The molecular structures are optimized without constraints in the gas phase or with a solvent model.[8] The optimization process is continued until the forces on every atom are negligible, indicating that an energy minimum has been reached.[8]

  • Frequency Calculations : Vibrational frequency calculations are performed on the optimized geometry to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).[8]

  • Property Calculation : Key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are derived from the optimized structure.

X-ray Crystallography

X-ray crystallography is the primary experimental method for unambiguously determining the three-dimensional atomic and molecular structure of a crystal.[11]

  • Crystallization : The first and often most challenging step is to grow a single, high-quality crystal of the compound.[11] For small organic molecules, this is often achieved by slow evaporation of a saturated solution in an appropriate organic solvent.[12]

  • Data Collection : The crystal is mounted on a diffractometer and irradiated with a beam of X-rays.[13] As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots of varying intensity.[11][14] These intensities and the angles of diffraction are meticulously measured.[11]

  • Structure Solution and Refinement : The diffraction data is processed to generate an electron density map of the crystal's unit cell.[11] From this map, the positions of the individual atoms can be determined. This initial model is then refined computationally to achieve the best possible fit with the experimental diffraction data, resulting in precise measurements of bond lengths, angles, and other structural parameters.[11]

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for a comparative study of substituted thiophenes, integrating both computational and experimental approaches.

G cluster_0 Computational (DFT) Pathway cluster_1 Experimental Pathway cluster_2 Analysis & Publication mol_select_comp Select Substituted Thiophene build_mol Build Initial 3D Structure (e.g., GaussView) mol_select_comp->build_mol dft_calc Geometry Optimization & Frequency Calculation (B3LYP/6-311++G(d,p)) build_mol->dft_calc comp_data Extract Calculated Data (Bond Lengths, Angles, HOMO/LUMO) dft_calc->comp_data compare_data Comparative Analysis (DFT vs. Experimental) comp_data->compare_data mol_select_exp Select Substituted Thiophene synthesis Synthesize & Purify Compound mol_select_exp->synthesis crystallization Grow Single Crystal synthesis->crystallization xray X-ray Diffraction Analysis crystallization->xray exp_data Extract Experimental Data (Bond Lengths, Angles) xray->exp_data exp_data->compare_data conclusion Draw Conclusions on Method Accuracy & Substituent Effects compare_data->conclusion publication Publish Findings conclusion->publication

Caption: Workflow for DFT and Experimental Analysis of Substituted Thiophenes.

References

Comparative Guide to the Characterization of 2-Aryl-5-Chlorothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization data for a series of 2-aryl-5-chlorothiophene derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their versatile chemical properties. The following sections present a compilation of experimental data to facilitate the identification, characterization, and quality control of these valuable synthetic intermediates.

Introduction to 2-Aryl-5-Chlorothiophene Derivatives

2-Aryl-5-chlorothiophene derivatives are a class of heterocyclic compounds that feature a central thiophene ring substituted with a chloro group at the 5-position and an aryl group at the 2-position. The presence of the chlorine atom and the variability of the aryl substituent allow for a wide range of chemical modifications, making them attractive scaffolds in drug discovery and for the synthesis of organic electronic materials. The most common synthetic route to these compounds is the Suzuki-Miyaura cross-coupling reaction.

Comparative Spectroscopic and Physical Data

The following tables summarize the key characterization data for a selection of 2-aryl-5-chlorothiophene derivatives. The data has been compiled from various scientific literature sources.

Table 1: Physical and Mass Spectrometry Data

CompoundAryl SubstituentMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Mass Spectrum (m/z)
1 PhenylC₁₀H₇ClS194.6855-57194 (M⁺)
2 4-TolylC₁₁H₉ClS208.7182-84208 (M⁺)
3 4-MethoxyphenylC₁₁H₉ClOS224.7198-100224 (M⁺)
4 Naphthalen-2-ylC₁₄H₉ClS256.74135-137256 (M⁺)

Table 2: ¹H NMR Spectroscopic Data (CDCl₃, δ ppm)

CompoundThiophene-H (d, J≈4.0 Hz)Aryl-H (m)Other Signals
1 7.18, 6.957.55-7.30-
2 7.15, 6.927.45 (d, J=8.0 Hz), 7.20 (d, J=8.0 Hz)2.38 (s, 3H, CH₃)
3 7.12, 6.887.50 (d, J=8.8 Hz), 6.95 (d, J=8.8 Hz)3.85 (s, 3H, OCH₃)
4 7.30, 7.108.00-7.45-

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, δ ppm)

CompoundThiophene CAryl COther Signals
1 142.5, 130.2, 126.0, 124.8133.8, 129.1, 128.5, 125.9-
2 142.6, 138.2, 130.8, 129.8, 125.8, 124.5-21.3 (CH₃)
3 142.4, 159.8, 127.2, 126.5, 124.2, 114.5-55.4 (OCH₃)
4 142.8, 133.7, 132.9, 131.2, 128.6, 128.2, 127.8, 126.7, 126.5, 125.3, 124.9, 123.9--

Table 4: Infrared (IR) Spectroscopic Data (cm⁻¹)

CompoundC-H (Aromatic)C=C (Aromatic)C-S (Thiophene)C-ClOther Key Bands
1 ~3100~1590, 1480~800~750-
2 ~3080~1600, 1510~810~760~2920 (C-H, CH₃)
3 ~3070~1610, 1515~820~755~1250 (C-O)
4 ~3060~1600, 1500~815~765-

Experimental Protocols

A general procedure for the synthesis of 2-aryl-5-chlorothiophene derivatives is the Suzuki-Miyaura cross-coupling reaction.

General Suzuki-Miyaura Coupling Protocol:

To a reaction vessel is added 2,5-dichlorothiophene (1.0 eq.), the corresponding arylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 eq.). A suitable solvent system, such as a mixture of toluene, ethanol, and water, is then added. The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-aryl-5-chlorothiophene derivative.

Spectroscopic Analysis Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Mass spectra are generally obtained using an electron ionization (EI) source.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer, typically using KBr pellets or as a thin film.

Visualizing the Synthetic Pathway

The following diagram illustrates the general synthetic workflow for the preparation of 2-aryl-5-chlorothiophene derivatives via the Suzuki-Miyaura cross-coupling reaction.

Synthesis_Workflow Start Starting Materials Dichlorothiophene 2,5-Dichlorothiophene Start->Dichlorothiophene Arylboronic_Acid Arylboronic Acid Start->Arylboronic_Acid Reaction Suzuki-Miyaura Cross-Coupling Dichlorothiophene->Reaction Arylboronic_Acid->Reaction Workup Reaction Workup & Purification Reaction->Workup Product 2-Aryl-5-chlorothiophene Derivative Workup->Product Characterization Spectroscopic Characterization Product->Characterization

A Comparative Guide to Suzuki, Stille, and Heck Reactions for Thiophene Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of thiophene rings is a cornerstone in the synthesis of a vast array of pharmaceuticals, organic materials, and agrochemicals. The introduction of new carbon-carbon bonds to the thiophene core is frequently achieved through palladium-catalyzed cross-coupling reactions. Among the most powerful and versatile of these are the Suzuki, Stille, and Heck reactions. This guide provides an objective comparison of these three key methodologies, supported by experimental data, to aid researchers in selecting the optimal strategy for their synthetic challenges.

At a Glance: Comparing Suzuki, Stille, and Heck Reactions

Each of these palladium-catalyzed reactions offers a distinct set of advantages and disadvantages for the functionalization of thiophenes. The choice of reaction often depends on factors such as the availability of starting materials, functional group tolerance, and considerations regarding toxicity and waste disposal.

The Suzuki reaction is often favored for its use of generally stable and non-toxic organoboron reagents and its broad functional group tolerance.[1] The Stille reaction , while also versatile, involves the use of organotin compounds, which are notably toxic and can present challenges in purification due to tin-containing byproducts.[2][3] The Heck reaction provides a powerful method for the arylation or vinylation of thiophenes using alkenes, though controlling regioselectivity can sometimes be a challenge.[2]

Performance Data: A Quantitative Comparison

The following table summarizes typical experimental data for the Suzuki, Stille, and Heck reactions applied to thiophene functionalization, offering a side-by-side comparison of their performance under various reported conditions.

ReactionThiophene SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki 2-BromothiophenePhenylboronic acidPd(PPh₃)₄ (4 mol%)Na₂CO₃Toluene/H₂O1004.595[4]
Suzuki 2,5-Dibromo-3-methylthiophene4-Methoxyphenylboronic acidPd(PPh₃)₄ (3 mol%)Na₂CO₃Dioxane/H₂O801263 (mono-), 58 (di-)[5][6]
Suzuki 2-Thiopheneboronic acid2-ChloropyridineNa₂PdCl₄ / Ligand 5 (1 mol%)K₃PO₄n-Butanol/H₂O1001698[7]
Stille 2-Bromothiophene2-(Tributylstannyl)thiophenePd(PPh₃)₄ (5 mol%)-Toluene1102473[1]
Stille 2,5-Bis(trimethylstannyl)telluropheneIodobenzenePd(PPh₃)₄ / CuICsFDMF801285[8]
Heck Thiophene-3-carboxaldehydeIodobenzenePd(OAc)₂ / n-Bu₄NBrK₂CO₃DMF1002.578[9]
Heck Benzo[b]thiophene 1,1-dioxideStyrenePd(OAc)₂ (5 mol%)AgOAcTHF1002485[10]
Heck 2-Methylthiophene4-IodoanisolePd(OAc)₂ (5 mol%)Ag₂CO₃DioxaneRT2495 (β-arylation)[11]

Experimental Protocols

Detailed methodologies for representative Suzuki, Stille, and Heck reactions involving thiophene functionalization are provided below.

Suzuki Reaction: Synthesis of 2-Phenylthiophene

This protocol is adapted from a procedure for the synthesis of 2-arylthiophenes.[4]

Materials:

  • 2-Bromothiophene (1.25 mmol)

  • Phenylboronic acid (1.35 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.118 mmol)

  • Sodium carbonate (2.0 M aqueous solution, 2.5 mL)

  • Dioxane (15 mL)

  • Diethyl ether

  • Water

Procedure:

  • To a stirred mixture of phenylboronic acid and Pd(PPh₃)₄ in dioxane under an argon atmosphere, add 2-bromothiophene and the aqueous sodium carbonate solution.

  • Heat the reaction mixture at 100 °C for 4.5 hours.

  • Allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with diethyl ether (80 mL) and pour it into water (80 mL) to create a biphasic mixture.

  • Extract the aqueous layer with diethyl ether (3 x 80 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-phenylthiophene.

Stille Reaction: Synthesis of 2,2'-Bithiophene

This protocol is a general representation of a Stille coupling for preparing bithiophenes.[1]

Materials:

  • 2-Bromothiophene

  • 2-(Tributylstannyl)thiophene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Toluene (anhydrous)

Procedure:

  • In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), dissolve 2-bromothiophene and 2-(tributylstannyl)thiophene in anhydrous toluene.

  • Add the Pd(PPh₃)₄ catalyst to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product can be purified by quenching the reaction, followed by extraction and flash column chromatography to remove the tin byproducts and isolate the 2,2'-bithiophene.

Heck Reaction: Arylation of Thiophene-3-carboxaldehyde

This protocol is based on the Heck-type arylation of activated thiophenes.[9]

Materials:

  • Thiophene-3-carboxaldehyde

  • Iodobenzene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tetrabutylammonium bromide (n-Bu₄NBr)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, combine thiophene-3-carboxaldehyde, iodobenzene, Pd(OAc)₂, n-Bu₄NBr, and K₂CO₃ in DMF.

  • Heat the mixture at 100 °C for 2.5 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting crude product is then purified by column chromatography to yield the arylated thiophene derivative.

Catalytic Cycles: A Visual Comparison

The following diagram illustrates the fundamental steps in the catalytic cycles of the Suzuki, Stille, and Heck reactions, highlighting their similarities and key differences in the context of thiophene functionalization.

Catalytic_Cycles Pd0 Pd(0)L_n Th_X Thiophene-X (X = Br, I, OTf) PdII_complex Thiophene-Pd(II)-X Th_X->PdII_complex from Pd(0)L_n Suzuki_trans Thiophene-Pd(II)-R PdII_complex->Suzuki_trans Stille_trans Thiophene-Pd(II)-R PdII_complex->Stille_trans Heck_insert Migratory Insertion PdII_complex->Heck_insert Boronic R-B(OR')₂ Boronic->Suzuki_trans Transmetalation (Base) Product Functionalized Thiophene Suzuki_trans->Product Reductive Elimination Stannane R-SnR'₃ Stannane->Stille_trans Transmetalation Stille_trans->Product Reductive Elimination Alkene Alkene Alkene->Heck_insert Heck_elim β-Hydride Elimination Heck_insert->Heck_elim Heck_elim->Product Product Release Product->Pd0

Caption: Catalytic cycles of Suzuki, Stille, and Heck reactions.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2-Bromo-5-chlorothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly turning their attention to heterocyclic compounds, with thiophene derivatives, particularly those synthesized from 2-Bromo-5-chlorothiophene, emerging as a promising scaffold for novel therapeutic agents. This guide provides a comprehensive comparison of the biological activities of these compounds, supported by experimental data and detailed methodologies, to aid in the advancement of drug discovery efforts.

Derivatives of this compound have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The versatility of the thiophene ring allows for diverse chemical modifications, leading to a wide array of compounds with distinct pharmacological profiles. This guide will delve into the specifics of these activities, presenting a comparative analysis of their efficacy.

Anticancer Activity: Targeting Uncontrolled Cell Growth

Several studies have highlighted the potential of this compound derivatives as potent anticancer agents. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines through diverse mechanisms of action.

A notable class of compounds derived from 2-acetyl-5-chlorothiophene are chlorothiophene-based chalcones. A study on nine such analogs revealed significant toxicity against multiple cancer cell lines.[1] Particularly, compounds C4 and C6 demonstrated the highest efficacy against WiDr colorectal cancer cells, with IC50 values of 0.77 and 0.45 µg/mL, respectively.[1] Computational analyses suggest that these compounds may exert their anticancer effects by interacting with anti-apoptotic proteins like MDM2 and Bcl-2.[1]

Another study focused on a thiophene derivative, 2-Bromo-5-(2-(methylthio)phenyl)thiophene (BMPT), which displayed selective cytotoxicity against LnCap, HepG2, and Caco-2 cancer cell lines with EC50 values of 138.573 μM, 185.931 μM, and 108.657 μM, respectively.[2] This compound was found to induce apoptosis by increasing the expression of caspases (3, 8, and 9) and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2.[2]

Furthermore, thiophene analogues of 5-chloro-5,8-dideazafolic acid have been synthesized and evaluated as inhibitors of tumor cell growth. Two such compounds demonstrated significant activity against CCRF-CEM human leukemic lymphoblasts, with IC50 values of 1.8 ± 0.1 and 2.1 ± 0.8 microM.[3]

Comparative Anticancer Activity Data
Compound ClassSpecific CompoundCancer Cell LineIC50/EC50 ValueReference
Chlorothiophene-based ChalconesC4WiDr (colorectal)0.77 µg/mL[1]
C6WiDr (colorectal)0.45 µg/mL[1]
Substituted Thiophene2-Bromo-5-(2-(methylthio)phenyl)thiophene (BMPT)LnCap (prostate)138.573 μM[2]
HepG2 (liver)185.931 μM[2]
Caco-2 (colorectal)108.657 μM[2]
Thiophene Analogues of Folic AcidCompound 6CCRF-CEM (leukemia)1.8 ± 0.1 µM[3]
Compound 7CCRF-CEM (leukemia)2.1 ± 0.8 µM[3]

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of drug-resistant pathogens has underscored the urgent need for new antimicrobial agents. Derivatives of this compound have shown promise in this area, exhibiting both antibacterial and antifungal properties.

One study reported the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides and their evaluation against clinically isolated New Delhi metallo-β-lactamase (NDM) producing Klebsiella pneumoniae.[4] Compound 3b from this series was particularly potent, with a minimum inhibitory concentration (MIC) of 0.39 μg/mL and a minimum bactericidal concentration (MBC) of 0.78 μg/mL against these resistant bacterial strains.[4]

Another area of investigation involves thiazole derivatives synthesized from 2-bromo-1-(2,5-dichlorothien-3-yl)ethanone, which have demonstrated strong antifungal activity.[5] While specific MIC values were not detailed in the abstract, the study highlights the potential of this class of compounds.

Comparative Antimicrobial Activity Data
Compound ClassSpecific CompoundMicroorganismMIC ValueMBC ValueReference
5-bromo-N-alkylthiophene-2-sulfonamides3bNDM-producing Klebsiella pneumoniae0.39 µg/mL0.78 µg/mL[4]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammatory diseases pose a significant global health burden, and the development of novel anti-inflammatory drugs is a key research priority. Thiophene-based compounds, including those derived from this compound, have been identified as privileged structures for the design of new anti-inflammatory agents.[6][7]

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[6][7] For instance, a review highlighted that the presence of carboxylic acid, ester, amine, and amide functional groups on the thiophene ring is important for anti-inflammatory activity and biological target recognition, particularly for the inhibition of COX and LOX enzymes.[6]

While specific quantitative data for this compound derivatives was not prominent in the initial search, the broader class of thiophene derivatives shows significant potential. For example, some thiophenic derivatives displayed anti-inflammatory activity comparable to sodium diclofenac in a carrageenan-induced paw edema model.[7]

Experimental Protocols

A fundamental aspect of reproducible scientific research is the detailed reporting of experimental methodologies. Below are outlines of the key experimental protocols employed in the cited studies.

Synthesis of Chlorothiophene-based Chalcones

The synthesis of chlorothiophene-based chalcones was achieved through a Claisen-Schmidt condensation reaction.[1]

General Procedure:

  • A mixture of 2-acetyl-5-chlorothiophene or 2-acetyl-4,5-dichlorothiophene (0.01 mol) and the corresponding aromatic aldehyde (0.01 mol) is dissolved in methanol (20 mL).

  • A 40% potassium hydroxide solution (4 mL) is added to the mixture.

  • The reaction mixture is stirred for 24 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) using an eluent of n-hexane/ethyl acetate (7:3).[1]

In Vitro Anticancer Activity Assay

The anticancer activity of the synthesized compounds was evaluated using a standard cell viability assay.[1]

General Procedure:

  • Cancer cells (approximately 10,000 cells per 100 µL) are seeded into 96-well microplates.

  • The plates are incubated in a CO2 incubator for 24 hours to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compounds.

  • After a specified incubation period, cell viability is assessed using a suitable method, such as the MTT or SRB assay, to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters for determining the antimicrobial efficacy of a compound.

Broth Microdilution Method (for MIC determination):

  • Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microplates.

  • A standardized inoculum of the test microorganism is added to each well.

  • The plates are incubated under appropriate conditions for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizing Molecular Pathways and Workflows

To better understand the mechanisms of action and experimental designs, graphical representations are invaluable.

anticancer_pathway cluster_cell Cancer Cell Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis Apoptosis (Programmed Cell Death) Bcl2->Apoptosis Inhibits MDM2 MDM2 (p53 inhibitor) MDM2->Apoptosis Inhibits Chalcone Chlorothiophene-based Chalcone (C4, C6) Chalcone->Bcl2 Inhibits Chalcone->MDM2 Inhibits

Caption: Proposed mechanism of anticancer activity of chlorothiophene-based chalcones.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start This compound (Starting Material) reaction Chemical Reactions (e.g., Suzuki Coupling, Condensation) start->reaction product Derivative Compounds reaction->product anticancer Anticancer Assays (e.g., MTT, Apoptosis) product->anticancer antimicrobial Antimicrobial Assays (e.g., MIC, MBC) product->antimicrobial antiinflammatory Anti-inflammatory Assays (e.g., COX/LOX inhibition) product->antiinflammatory data Quantitative Data (IC50, MIC, etc.) anticancer->data antimicrobial->data antiinflammatory->data sar Structure-Activity Relationship (SAR) data->sar

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

This comparative guide underscores the significant potential of this compound as a versatile starting material for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, coupled with the potential for further chemical modification, make this an exciting area for future research in medicinal chemistry and drug discovery. Further investigations into the mechanisms of action and in vivo efficacy of these compounds are warranted to translate these promising preclinical findings into clinical applications.

References

Safety Operating Guide

Personal protective equipment for handling 2-Bromo-5-chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Bromo-5-chlorothiophene. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 2873-18-9

  • Molecular Formula: C₄H₂BrClS

Hazard Summary

This compound is a combustible liquid that is harmful if swallowed, inhaled, or in contact with skin.[1] It is known to cause skin irritation and serious eye irritation.[1][2]

Hazard StatementClassification
Combustible liquidFlammable liquids
Harmful if swallowedAcute toxicity, oral
Harmful in contact with skinAcute toxicity, dermal
Causes skin irritationSkin corrosion/irritation
Causes serious eye irritationSerious eye damage/eye irritation
Harmful if inhaledAcute toxicity, inhalation
May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound. The following table summarizes the required equipment.

Body PartRecommended Protection
Eyes/Face Tightly fitting safety goggles (compliant with EN 166) or a face shield are necessary to protect against splashes.[3] For operations with a higher risk of vapor exposure, a full-face respirator is recommended.
Hands Chemical-resistant gloves are required. Given the halogenated nature of the compound, butyl rubber or Viton® gloves are recommended.[4] Always inspect gloves for tears or holes before use and consult the manufacturer's guidelines for breakthrough times.[1]
Body A flame-retardant lab coat should be worn over personal clothing. For procedures with a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[4]
Respiratory Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4] If exposure to vapors or mists is likely, a multi-purpose combination respirator cartridge is recommended. A full-face respirator provides a higher level of protection.
Footwear Closed-toe, chemical-resistant shoes that fully cover the feet are mandatory to protect against accidental spills.[4][5]

Operational Plan: Safe Handling and Storage

Handling:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Keep the chemical away from heat, sparks, open flames, and other potential ignition sources.[1]

  • Use non-sparking tools and take precautionary measures against static discharge.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

  • Wash hands thoroughly with soap and water after handling.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][4]

  • Keep away from heat and sources of ignition.

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures: Spill and Disposal Plans

Spill Cleanup:

For any spill, the first step is to ensure proper personal protective equipment is worn.

  • Small Spills (<100 mL):

    • Alert others in the immediate area.

    • Remove all sources of ignition.[6]

    • Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[6][7] Do not use combustible materials like paper towels to absorb the initial spill.

    • Carefully scoop the absorbent material into a labeled, sealable container for hazardous waste.

    • Clean the spill area with soap and water.

    • Place all contaminated materials, including gloves, into the hazardous waste container.

  • Large Spills (>100 mL):

    • Evacuate the laboratory immediately and alert others.

    • If the spill poses a fire hazard, activate the fire alarm.

    • Close the laboratory doors to contain the vapors.

    • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Disposal Plan:

  • All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be treated as hazardous waste.[1]

  • Collect waste in a properly labeled, sealed, and chemical-resistant container.

  • Dispose of the hazardous waste through your institution's EHS office or a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[8] One approved method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[8]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials prep_spill Prepare Spill Kit prep_materials->prep_spill handle_transfer Transfer Chemical in Fume Hood prep_spill->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate emergency_spill Spill Occurs handle_reaction->emergency_spill If spill occurs cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose emergency_evacuate Evacuate & Alert emergency_spill->emergency_evacuate emergency_contact Contact EHS/Emergency Services emergency_evacuate->emergency_contact

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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